3-Amino-3-(furan-2-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVKIOGYSPIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340578 | |
| Record name | 3-amino-3-(furan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73456-99-2 | |
| Record name | 3-amino-3-(furan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Heterocyclic β-Amino Acid
An In-Depth Technical Guide to 3-Amino-3-(furan-2-yl)propanoic Acid: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds and non-proteinogenic amino acids is a cornerstone of rational drug design. This compound, a β-amino acid featuring a furan ring, represents a compelling molecular building block at the intersection of these two domains. The furan moiety, a five-membered aromatic heterocycle, is a prevalent feature in numerous clinically approved drugs and biologically active compounds, prized for its ability to modulate pharmacokinetic profiles, enhance receptor binding affinity, and serve as a bioisosteric replacement for phenyl groups.[1][2][3]
When integrated into a β-amino acid structure, the furan ring imparts conformational rigidity and specific electronic properties that can be exploited to create novel peptidomimetics, foldamers, and small molecule therapeutics with enhanced metabolic stability and unique biological activities.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential applications of this compound, grounding its utility in established scientific principles and experimental evidence.
Core Chemical and Physical Properties
The fundamental identity and characteristics of this compound are summarized below. This data, primarily sourced from comprehensive chemical databases, provides the foundational knowledge for its handling, characterization, and application in a laboratory setting.[5]
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-(2-Furyl)-beta-alanine, 3-Amino-3-(2-furyl)propanoic acid | [5] |
| CAS Number | 73456-99-2 | [5] |
| Molecular Formula | C₇H₉NO₃ | [5] |
| Molecular Weight | 155.15 g/mol | [5] |
| Monoisotopic Mass | 155.058243149 Da | [5] |
| Canonical SMILES | C1=COC(=C1)C(CC(=O)O)N | [5] |
| InChIKey | YIKVKIOGYSPIMP-UHFFFAOYSA-N | [5] |
| Predicted XLogP3-AA | -2.9 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Synthesis and Characterization: A Proposed Experimental Workflow
While numerous derivatives have been synthesized, a standardized, peer-reviewed protocol for the direct synthesis of this compound is not ubiquitously cited. However, a logical and robust synthetic pathway can be constructed based on established organic chemistry principles, particularly the Knoevenagel condensation followed by reduction and amination. This approach offers a high degree of confidence due to its reliance on well-understood and frequently published transformations.[6]
Proposed Synthetic Pathway Visualization
The following diagram outlines a plausible two-step synthesis starting from commercially available reagents.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid (Intermediate)
This procedure is adapted from a general method for the synthesis of substituted propenoic acids.[6]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine (10 mL). To this, add malonic acid (8.9 mmol) and furan-2-carbaldehyde (8.9 mmol).
-
Catalysis: Add piperidine (2.7 mmol) dropwise to the mixture over 5 minutes. The addition of a catalytic amount of a base like piperidine is crucial for deprotonating the malonic acid, initiating the condensation cascade.
-
Reaction: Heat the mixture to 115 °C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, pour the reaction mixture into water (50 mL). Acidify the solution with aqueous HCl to a pH of 5-6, which will cause the product to precipitate.
-
Purification: Filter the resulting precipitate and wash thoroughly with cold water to remove residual pyridine and salts. The solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(furan-2-yl)propenoic acid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Step 2: Synthesis of this compound (Final Product)
This step employs a reductive amination of the α,β-unsaturated carboxylic acid intermediate.
-
Reaction Setup: Dissolve 3-(furan-2-yl)propenoic acid (1 equiv.) in methanol in a round-bottom flask.
-
Amine Addition: Add an ammonia source, such as ammonium acetate (approx. 5-10 equivalents), to the solution.
-
Reduction: Cool the mixture in an ice bath and slowly add a reducing agent like sodium cyanoborohydride (NaBH₃CN) (approx. 1.5-2 equivalents) in portions. NaBH₃CN is the reagent of choice as it is selective for the imine intermediate formed in situ and is stable in protic solvents.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS.
-
Quenching and Isolation: Carefully quench the reaction by adding dilute HCl to decompose any remaining reducing agent. Adjust the pH to neutral or slightly basic to precipitate the amino acid.
-
Purification: The crude product can be purified by filtration and washing, or through ion-exchange chromatography for higher purity. Final structural validation must be performed using HRMS (High-Resolution Mass Spectrometry) and NMR to confirm the identity and purity of this compound.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile scaffold for generating novel therapeutic agents. The furan ring is a known pharmacophore contributing to a wide array of biological activities.[3][7]
Antimicrobial Potential
Research into closely related derivatives has demonstrated significant antimicrobial activity. Studies on 3-aryl-3-(furan-2-yl)propanoic acids, synthesized from similar intermediates, have shown potent activity against the yeast-like fungi Candida albicans and suppressive effects on bacteria such as Escherichia coli and Staphylococcus aureus at concentrations of 64 µg/mL.[6][8] This suggests that this compound could serve as a key starting material for the development of new antifungal and antibacterial agents, a critical area of research given the rise of multidrug-resistant pathogens.
Neuroactive Compound Development
The structural motif of an amino acid linked to a heterocyclic ring is prominent in neuroscience research. For instance, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent and subtype-specific agonists at the glycine binding site of NMDA receptors.[9] These receptors are crucial for synaptic plasticity, learning, and memory, and their modulation is a key strategy for treating various neurological and psychiatric disorders. The β-amino acid structure of this compound offers a different conformational profile compared to α-amino acids, providing a novel avenue for designing NMDA receptor modulators with potentially unique selectivity and pharmacokinetic properties.
Peptidomimetic and Materials Science Applications
As a non-proteinogenic β-amino acid, this compound is an ideal candidate for incorporation into peptide sequences to create peptidomimetics.[4] These modified peptides often exhibit enhanced resistance to enzymatic degradation, leading to improved bioavailability and therapeutic efficacy. The rigid furan ring can be used to induce specific secondary structures (e.g., helices, turns) in peptide chains, making it a valuable tool for designing constrained peptides that can target protein-protein interactions.
Conclusion
This compound is more than a simple chemical entity; it is a strategic building block with significant potential for innovation in drug discovery and materials science. Its synthesis from readily available precursors is feasible through established chemical transformations. The inherent biological relevance of the furan scaffold, combined with the unique structural properties of a β-amino acid, positions this compound as a valuable starting point for developing novel antimicrobial agents, neuroactive drugs, and advanced biomaterials. Further investigation into its chiral synthesis and biological evaluation is warranted to fully unlock its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]
- 5. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijabbr.com [ijabbr.com]
- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid: Pathways, Mechanisms, and Protocols
Introduction
In the landscape of modern drug discovery and development, non-proteinogenic amino acids have emerged as critical building blocks for creating novel peptidomimetics, pharmaceuticals, and agrochemicals with enhanced biological activity and metabolic stability.[1][2] Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures in peptides and their presence in numerous biologically active natural products.[3] This guide focuses on 3-amino-3-(furan-2-yl)propanoic acid, a β-amino acid featuring a furan moiety. The furan ring is a versatile heterocyclic scaffold found in many pharmaceuticals, valued for its ability to engage in various biological interactions.
The synthesis of stereochemically pure β-amino acids presents unique challenges, often requiring multi-step sequences or sophisticated catalytic systems to control regioselectivity and stereochemistry.[3] This document provides an in-depth exploration of the primary synthetic pathways to this compound, intended for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.
Part 1: Retrosynthetic Analysis and Strategic Disconnections
A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond formations and strategic intermediates. The primary disconnections focus on the formation of the C-N bond and the C-C bond adjacent to the carboxyl group.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals two primary strategic approaches:
-
Conjugate Addition Strategy: This involves the synthesis of an α,β-unsaturated precursor, 3-(furan-2-yl)propenoic acid, followed by the conjugate addition of an amine (Aza-Michael reaction). This is a robust, multi-step approach that allows for clear characterization of intermediates.
-
One-Pot Condensation Strategy: This more convergent approach involves a three-component reaction between furan-2-carbaldehyde, a C2 synthon (like malonic acid), and an ammonia source. This method is often valued for its efficiency and atom economy.[4]
Part 2: Prominent Racemic Synthesis Pathways
For initial screening and applications where stereochemistry is not critical, racemic synthesis provides the most direct and cost-effective route to the target compound.
Pathway A: One-Pot Three-Component Reaction
This pathway is an adaptation of the Rodionov reaction, a classic method for synthesizing β-amino acids. It involves the condensation of an aldehyde, malonic acid, and an ammonia source in a single reaction vessel.[4][5]
Causality and Mechanism: The reaction proceeds through a cascade of three distinct steps within the same pot. First, a Knoevenagel condensation occurs between furan-2-carbaldehyde and malonic acid to form the α,β-unsaturated dicarboxylic acid. This is immediately followed by a Michael addition of ammonia (from ammonium acetate) to the electron-deficient β-carbon. The final step is a thermally induced decarboxylation of the unstable aminomalonic acid derivative to yield the final product. The choice of an alcohol solvent like isopropanol is crucial as it effectively solubilizes the reactants while facilitating the subsequent precipitation of the product upon cooling or pH adjustment.[5]
Caption: Workflow for the one-pot synthesis of the target compound.
Experimental Protocol: One-Pot Synthesis [5]
-
Reaction Setup: To a 100 mL round-bottom flask, add furan-2-carbaldehyde (2.0 g, 20.8 mmol) and ammonium acetate (5.0 g, 64.8 mmol).
-
Solvent Addition: Add 30 mL of isopropyl alcohol and a catalytic amount of water (0.5 mL). Stir the mixture at 50°C for 20 minutes until a clear solution is formed.
-
Reagent Addition: Add malonic acid (3.26 g, 31.3 mmol) in portions. The reaction mixture may solidify temporarily; continue vigorous stirring.
-
Reaction: Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1 hour to induce precipitation.
-
Purification: Filter the resulting solid precipitate, wash with cold isopropyl alcohol (2 x 10 mL), and then with diethyl ether (2 x 10 mL). Dry the solid under vacuum to yield racemic this compound.
Pathway B: Multi-Step Synthesis via 3-(Furan-2-yl)propenoic Acid
This pathway offers greater control by isolating the key α,β-unsaturated intermediate.
Step 1: Knoevenagel Condensation to 3-(Furan-2-yl)propenoic Acid
Causality and Mechanism: This reaction utilizes malonic acid as the active methylene component and a basic catalyst, typically a mixture of pyridine and piperidine.[6] Pyridine acts as the solvent and a mild base, while piperidine is a more potent basic catalyst that deprotonates malonic acid to form the nucleophilic enolate. This enolate then attacks the carbonyl carbon of furan-2-carbaldehyde. Subsequent dehydration of the aldol-type intermediate is driven by heating, yielding the thermodynamically stable conjugated system of 3-(furan-2-yl)propenoic acid.
Experimental Protocol: Synthesis of 3-(Furan-2-yl)propenoic Acid [6]
-
Reaction Setup: In a 250 mL flask, dissolve malonic acid (10.4 g, 100 mmol) and furan-2-carbaldehyde (9.6 g, 100 mmol) in pyridine (50 mL).
-
Catalyst Addition: Add piperidine (2.5 mL, 25 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture at 115°C with stirring for 4 hours.
-
Work-up: Pour the hot reaction mixture into 200 mL of water. Carefully acidify with concentrated HCl until the pH is approximately 5-6, which will cause an orange precipitate to form.
-
Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(furan-2-yl)propenoic acid.
Step 2: Aza-Michael Addition
Causality and Mechanism: The electron-withdrawing carboxylic acid group polarizes the carbon-carbon double bond of the propenoic acid intermediate, making the β-carbon electrophilic. A nitrogen nucleophile, such as ammonia (typically from a concentrated aqueous solution), can then attack this position in a conjugate or 1,4-addition. The resulting enolate is protonated during work-up to give the final β-amino acid. This step is often performed under pressure in a sealed vessel to maintain a high concentration of ammonia.
Part 3: Asymmetric Synthesis Strategies
For pharmaceutical applications, obtaining a single enantiomer is paramount. This requires the use of asymmetric synthesis methodologies.
Pathway C: Catalytic Asymmetric Hydrogenation
Concept and Rationale: This is one of the most efficient methods for producing enantiomerically enriched β-amino acids.[1][7] The strategy relies on the synthesis of an N-protected β-amino acrylate, which is an enamine derivative. This substrate is then hydrogenated using a chiral transition metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru) complexed with a chiral phosphine ligand (e.g., BINAP, DuanPhos). The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thus generating one enantiomer in excess.
Caption: General workflow for asymmetric hydrogenation.
Discussion: The primary advantage of this method is its high catalytic efficiency and excellent enantioselectivity (often >95% ee). However, it requires the synthesis of a specific enamine precursor and involves expensive, air-sensitive catalysts and high-pressure hydrogenation equipment, which can be a barrier for scale-up.
Pathway D: Asymmetric Friedel-Crafts Alkylation
Concept and Rationale: A more advanced approach involves the asymmetric Friedel-Crafts alkylation of a furan derivative with a nitroalkene, catalyzed by a chiral Lewis acid.[1] This method builds the C-C bond and sets the stereocenter simultaneously. The furan ring itself acts as the nucleophile. The resulting β-nitro furan adduct can then be reduced to the corresponding β-amino acid.
Mechanism Insight: A chiral metal complex, such as a diphenylamine-tethered bisoxazoline-Zn(II) complex, coordinates to the nitroalkene, activating it for nucleophilic attack and shielding one of its prochiral faces.[1] The 2-methoxyfuran attacks from the less hindered face, leading to a highly enantioselective C-C bond formation. Subsequent oxidative cleavage of the furan ring and reduction of the nitro group yields the target β-amino acid.
Discussion: This is a powerful and elegant method for accessing highly functionalized and enantioenriched β-amino acids. The complexity of the catalyst and the multi-step sequence following the key alkylation make it more suitable for specialized applications where high enantiopurity is essential from an early stage.
Part 4: Data Summary and Pathway Comparison
| Pathway | Starting Materials | Key Steps | Typical Yield | Pros | Cons |
| A: One-Pot | Furan-2-carbaldehyde, Malonic Acid, Ammonium Acetate | One-pot condensation/decarboxylation | 40-60% | High atom economy, operational simplicity, fast. | Produces racemic mixture, potential for side products. |
| B: Multi-Step | Furan-2-carbaldehyde, Malonic Acid, Ammonia | Knoevenagel condensation, Aza-Michael addition | 50-70% (overall) | Better control, isolated intermediates, generally cleaner. | More steps, longer reaction time. |
| C: Asymmetric H2 | N-Acyl-β-amino acrylate precursor | Asymmetric hydrogenation | 80-95% (H2 step) | Excellent enantioselectivity (>95% ee), high yield. | Requires precursor synthesis, expensive/sensitive catalysts, high pressure. |
| D: Asymmetric FC | 2-Methoxyfuran, Nitroalkene | Chiral Lewis acid-catalyzed Friedel-Crafts alkylation, reduction | 60-80% (overall) | Sets stereocenter early, high enantioselectivity. | Complex catalyst, multi-step sequence post-alkylation. |
Conclusion
The synthesis of this compound can be achieved through several viable pathways, the choice of which is dictated by the specific requirements of the research or development program. For rapid, large-scale production of racemic material, the One-Pot Three-Component Reaction (Pathway A) offers unparalleled efficiency. For greater control and potentially higher purity of the racemic product, the Multi-Step approach via an unsaturated intermediate (Pathway B) is preferable.
When enantiopurity is the primary objective, as is common in pharmaceutical development, catalytic asymmetric methods are indispensable. Asymmetric Hydrogenation (Pathway C) stands out as a highly developed and effective strategy, provided the necessary resources are available. The field continues to evolve, with methods like the Asymmetric Friedel-Crafts Alkylation (Pathway D) offering novel and powerful solutions for constructing complex chiral molecules. The selection of a synthetic route is a strategic decision that must balance factors of cost, time, scale, and the critical need for stereochemical purity.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Characterization of 3-Amino-3-(furan-2-yl)propanoic Acid
Introduction
In the landscape of modern drug discovery and materials science, non-proteinogenic amino acids serve as invaluable chiral building blocks for synthesizing novel peptidomimetics, pharmaceuticals, and functionalized polymers.[1] Among these, 3-Amino-3-(furan-2-yl)propanoic acid, a β-amino acid incorporating a furan moiety, presents a unique scaffold. The furan ring, a bioisostere for phenyl and thiophene rings, offers distinct electronic properties and hydrogen bonding capabilities, making it a compelling component for modulating biological activity and material properties.[2]
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles of each technique, provide field-proven experimental protocols, and interpret the resulting spectral data, offering a comprehensive reference for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
The foundational step in any analysis is to understand the basic properties of the molecule. This compound is identified by the CAS Number 73456-99-2.[3] Its structure combines a propanoic acid backbone with an amino group at the β-position (C3), which is also attached to the C2 position of a furan ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | PubChem[3] |
| Molecular Weight | 155.15 g/mol | PubChem[3] |
| Exact Mass | 155.058243149 Da | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 3-(2-Furyl)-β-alanine | PubChem[3] |
| CAS Number | 73456-99-2 | PubChem[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Expertise in Action: Experimental Protocol for NMR Analysis
The choice of solvent is critical for amino acid analysis. Deuterated water (D₂O) is often used due to the high polarity of amino acids; however, it leads to the exchange of labile protons (NH₂ and COOH) with deuterium, causing their signals to disappear from the ¹H spectrum. DMSO-d₆ is an excellent alternative that allows for the observation of these exchangeable protons.
Protocol: Sample Preparation for NMR Spectroscopy
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solubilization: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice depends on the desired observation of labile protons.
-
Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer's spinner turbine for analysis.
Caption: Workflow for NMR sample preparation.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a map of all proton environments in the molecule. The expected signals for this compound are detailed below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~7.55 | dd (J ≈ 1.8, 0.8 Hz) | H-5 (Furan) | Proton on the furan ring adjacent to the oxygen. |
| ~6.35 | dd (J ≈ 3.2, 1.8 Hz) | H-4 (Furan) | Central proton on the furan ring. |
| ~6.20 | d (J ≈ 3.2 Hz) | H-3 (Furan) | Proton on the furan ring adjacent to the substituent. |
| ~4.30 | t (J ≈ 7.5 Hz) | H-3 (CH-N) | Methine proton, coupled to the adjacent CH₂ group. |
| ~2.70 | d (J ≈ 7.5 Hz) | H-2 (CH₂) | Diastereotopic methylene protons, coupled to the H-3 methine. |
| ~10.0-12.0 | br s | COOH | Carboxylic acid proton, broad and exchangeable. |
| ~2.5-3.5 | br s | NH₂ | Amine protons, broad and exchangeable. |
Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad. J-couplings are approximate.
The three distinct signals in the aromatic region (δ 6.0-7.6 ppm) are characteristic of a 2-substituted furan ring.[4] The benzylic methine proton (H-3) appears as a triplet due to coupling with the adjacent methylene (H-2) protons. The H-2 protons themselves are diastereotopic and would ideally appear as a doublet of doublets, but for simplicity are represented as a doublet coupled to H-3. The broad signals for the COOH and NH₂ protons are characteristic and their chemical shifts can vary with concentration and temperature.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's structure, seven distinct carbon signals are expected.
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~173.0 | C-1 (COOH) | Carboxylic acid carbonyl carbon. |
| ~156.0 | C-2 (Furan) | Furan carbon bearing the substituent. |
| ~142.0 | C-5 (Furan) | Furan carbon adjacent to oxygen. |
| ~110.5 | C-4 (Furan) | Central furan carbon. |
| ~106.0 | C-3 (Furan) | Furan carbon adjacent to the substituent. |
| ~48.0 | C-3 (CH-N) | Methine carbon attached to the nitrogen. |
| ~41.0 | C-2 (CH₂) | Methylene carbon adjacent to the carboxyl group. |
The chemical shifts are consistent with known values for furan and propanoic acid derivatives.[4] The downfield signal at ~173.0 ppm is characteristic of a carboxylic acid carbon, while the four signals between 106 and 156 ppm confirm the presence of the furan ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Action: Experimental Protocol for Solid-State IR
For solid, non-volatile samples like amino acids, the potassium bromide (KBr) pellet method is a classic and reliable technique.[5][6] It involves dispersing the analyte in an IR-transparent KBr matrix to obtain a high-quality transmission spectrum. An alternative is Attenuated Total Reflectance (ATR), which allows for direct measurement of the solid powder with minimal preparation.[7]
Protocol: KBr Pellet Preparation
-
Grinding: Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Mixing: Add ~100 mg of dry, spectroscopic-grade KBr powder to the mortar and mix thoroughly with the sample. The goal is a homogenous, fine powder.
-
Pelletizing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Caption: Workflow for KBr pellet preparation for FTIR.
IR Spectral Interpretation
The IR spectrum of this molecule will be dominated by strong absorptions from the carboxylic acid and amine functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad band due to hydrogen bonding, often obscuring other signals.[8] |
| 3400 - 3200 | N-H stretch | Primary Amine | Two distinct bands may be visible for the symmetric and asymmetric stretches. |
| ~3100 | C-H stretch | Furan Ring | Aromatic C-H stretch. |
| 2975 - 2845 | C-H stretch | Alkyl (CH, CH₂) | Aliphatic C-H stretching. |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption characteristic of the carbonyl group.[4][8] |
| 1650 - 1580 | N-H bend | Primary Amine | Bending vibration (scissoring). |
| 1500 - 1400 | C=C stretch | Furan Ring | Aromatic ring stretching vibrations. |
| ~1250 | C-O stretch | Carboxylic Acid / Furan | Stretching of the C-O single bonds. |
The presence of the extremely broad O-H stretch alongside the strong C=O stretch is a definitive indicator of a carboxylic acid. The N-H stretching and bending vibrations confirm the primary amine.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure from fragmentation patterns.
Expertise in Action: Experimental Protocol for ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids.[9][10] It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µmol/L) in a suitable solvent mixture, such as 50:50 methanol/water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[9]
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the infusion needle, causing the solution to form a fine spray of charged droplets.
-
Desolvation: The charged droplets evaporate with the aid of a heated drying gas (e.g., nitrogen), releasing the protonated analyte ions into the gas phase.[9]
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), where they are separated based on their m/z ratio and detected.[10]
Caption: General workflow for ESI-MS analysis.
Mass Spectrum Interpretation
The primary goal is to confirm the molecular weight. For tandem MS (MS/MS), a specific ion is selected and fragmented to provide structural information.
Table 5: Predicted Mass Spectrometry Data (ESI, Positive Mode)
| m/z Value | Ion Identity | Notes |
| 156.0655 | [M+H]⁺ | Protonated molecular ion. Corresponds to C₇H₁₀NO₃⁺. |
| 139.0393 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |
| 110.0603 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da) is a common fragmentation for amino acids. |
| 94.0440 | [C₅H₆O-CH=NH₂]⁺ | Cleavage yielding the furan-methaniminium ion. |
The most crucial peak to observe in the full scan mass spectrum is the [M+H]⁺ ion at m/z 156.0655, which confirms the molecular formula C₇H₉NO₃.[3] Further fragmentation in an MS/MS experiment would likely show the loss of neutral molecules such as ammonia or formic acid, which is characteristic of amino acids.[11]
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the connectivity of the furan ring and the propanoic acid chain. IR spectroscopy offers rapid verification of the key amine and carboxylic acid functional groups through their characteristic vibrational bands. Finally, high-resolution mass spectrometry validates the elemental composition by providing an exact molecular weight. Together, these techniques form a self-validating system, providing the high-confidence data required by researchers and drug development professionals for quality control, reaction monitoring, and final product confirmation.
References
- 1. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]
- 2. Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
Physical characteristics of 3-Amino-3-(furan-2-yl)propanoic acid
An In-depth Technical Guide to the Physical Characteristics of 3-Amino-3-(furan-2-yl)propanoic acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which innovation is built. This compound, a β-amino acid incorporating the furan scaffold, represents a class of compounds with significant potential as a chiral building block for peptidomimetics and other bioactive molecules.[1] Its structure, combining an aromatic heterocycle with an amino acid backbone, imparts unique conformational constraints and potential biological interactions. This guide moves beyond a simple recitation of data, offering a senior application scientist's perspective on not just the what, but the why and how of its physical characterization. We will delve into the expected spectroscopic signatures, physicochemical properties, and the robust experimental methodologies required to validate them, providing a comprehensive framework for researchers in the field.
Molecular Identity and Structural Framework
The foundational step in characterizing any compound is to establish its unequivocal identity. This compound is registered under CAS Number 73456-99-2.[2] Its molecular structure dictates its chemical behavior and physical properties.
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₇H₉NO₃[2]
-
Synonyms: 3-(2-Furyl)-beta-alanine, 3-amino-3-(2-furyl)propanoic acid[2]
The molecule's architecture, featuring a chiral center at the C3 position adjacent to the furan ring, is pivotal. This chirality implies that enantiomeric forms exist, a critical consideration in drug development where stereoisomers can have vastly different pharmacological profiles.
Figure 1: 2D Structure of this compound.
Core Physicochemical Properties (Computed)
While experimental data for this specific molecule is sparse in publicly available literature, computational models provide valuable, predictive insights into its behavior. These properties are essential for designing experimental conditions, such as selecting appropriate solvent systems for reactions or analytical methods.
| Property | Value | Significance for Drug Development | Source |
| Molecular Weight | 155.15 g/mol | Fundamental for all stoichiometric calculations and formulation development. | [2] |
| Exact Mass | 155.058243149 Da | Crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition. | [2] |
| XLogP3 | -2.9 | Predicts the compound's lipophilicity. A negative value strongly suggests high water solubility and low permeability across lipid membranes, a key factor in oral bioavailability. | [2] |
| Topological Polar Surface Area (TPSA) | 76.5 Ų | Estimates the surface area of polar atoms. A value below 140 Ų is often associated with good cell permeability, although the low XLogP might be a more dominant factor here. | [2] |
| Hydrogen Bond Donors | 2 | The -NH₂ and -OH groups can donate hydrogen bonds, influencing solubility and receptor binding. | [2] |
| Hydrogen Bond Acceptors | 4 | The furan oxygen, carbonyl oxygen, and hydroxyl oxygen can accept hydrogen bonds. | [2] |
Spectroscopic Signature: A Predictive Analysis
Spectroscopy is the definitive tool for structural elucidation. Based on the known functional groups (furan, secondary amine, carboxylic acid), we can predict the key features of its NMR, IR, and Mass spectra. This predictive exercise is a critical skill for any research scientist, guiding data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the carbon and hydrogen framework.
-
¹H NMR: The proton spectrum is expected to be complex and highly informative.
-
Furan Protons (δ 6.0-7.5 ppm): The furan ring should display three distinct signals. The proton at C5 (adjacent to the substituent) would likely appear as a doublet of doublets, coupled to the other two furan protons. The protons at C3 and C4 will also be multiplets. For example, in similar structures, furan protons appear in the δ 6.0-7.4 ppm range.[3]
-
Chiral Methine Proton (C H-N, δ ~4.5 ppm): The proton on the chiral carbon (C3) is expected to be a triplet or a doublet of doublets, coupled to the adjacent CH₂ group. Its chemical shift is influenced by the adjacent electron-withdrawing furan ring and amino group. In related 3-aryl-3-furan derivatives, this proton appears as a triplet around δ 4.54 ppm.[3]
-
Methylene Protons (-C H₂-COOH, δ ~2.9-3.2 ppm): The two protons on C2 are diastereotopic due to the adjacent chiral center. They are expected to appear as two separate signals, each a doublet of doublets, resulting from both geminal coupling to each other and vicinal coupling to the C3 proton. Similar structures show these signals as distinct doublet of doublets at δ 2.94 and 3.15 ppm.[3]
-
Labile Protons (-NH₂ and -COOH): These protons will appear as broad singlets and their chemical shift is highly dependent on solvent and concentration. They will readily exchange with D₂O, causing their signals to disappear, a key confirmatory test.
-
-
¹³C NMR: The carbon spectrum confirms the carbon backbone.
-
Carboxyl Carbon (δ ~177 ppm): The C=O of the carboxylic acid is expected to be the most downfield signal.[3]
-
Furan Carbons (δ ~106-156 ppm): Four signals are expected. The carbon attached to the propanoic acid chain (C2 of furan) will be significantly downfield (~156 ppm), while the other three carbons will appear between 106 and 142 ppm.[3]
-
Aliphatic Carbons (δ ~40-50 ppm): The chiral carbon (C3) and the methylene carbon (C2) are expected in this range.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 3300 to 2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]
-
N-H Stretch (Amine): A moderate absorption, often appearing as a shoulder on the broad O-H band, is expected in the 3400-3200 cm⁻¹ region.
-
C-H Stretch: Absorptions for aromatic (furan) C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted in the range of 1725-1700 cm⁻¹, characteristic of a saturated carboxylic acid.[4]
-
C-O Stretch (Furan & Acid): Strong bands corresponding to the C-O-C stretch of the furan ring and the C-O stretch of the acid group are expected between 1300 and 1000 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, offering direct evidence of the molecular formula and structure.
-
Molecular Ion Peak: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z 155.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula confirmation. The expected exact mass for the [M+H]⁺ ion is 156.06552, which allows for unambiguous determination of the elemental composition C₇H₁₀NO₃⁺.[2][5]
-
Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 110. Another likely fragmentation is cleavage between C2 and C3, or benzylic-type cleavage alpha to the furan ring.
Experimental Protocols: A Self-Validating Workflow
Trustworthiness in scientific data comes from robust and verifiable methodology. The following protocols outline the standard procedures for acquiring the spectroscopic and physical data discussed.
General Characterization Workflow
References
- 1. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]
- 2. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. PubChemLite - this compound hydrochloride (C7H9NO3) [pubchemlite.lcsb.uni.lu]
The Biological Versatility of 3-Amino-3-(furan-2-yl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The furan ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutic agents.[3] When coupled with the versatility of an amino acid framework, specifically the β-amino acid 3-aminopropanoic acid, the resulting 3-Amino-3-(furan-2-yl)propanoic acid core presents a compelling starting point for the development of new chemical entities with diverse pharmacological profiles.
This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this compound. As a Senior Application Scientist, my objective is to not only present the current state of knowledge but also to provide the underlying scientific rationale and practical experimental guidance for researchers actively engaged in drug discovery and development. We will delve into the established antimicrobial, anticancer, and anticonvulsant properties of this chemical class, elucidating the mechanistic underpinnings and offering detailed protocols for their evaluation.
I. Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Furan derivatives have long been a source of antibacterial and antifungal compounds, and analogues of this compound are no exception.[4][5]
A. Spectrum of Activity and Potency
Studies have demonstrated that 3-aryl-3-(furan-2-yl)propanoic acid derivatives exhibit promising activity against a range of clinically relevant microorganisms. At a concentration of 64 µg/mL, these compounds have shown good antimicrobial activity against the yeast-like fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus.[6][7][8][9] The introduction of various substituents on the aryl and propanoic acid moieties allows for the fine-tuning of their antimicrobial spectrum and potency. For instance, hydrazone derivatives containing heterocyclic substituents have demonstrated potent and broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 to 64 µg/mL against drug-resistant Candida species, including Candida auris, and various bacteria.[10]
Table 1: Representative Antimicrobial Activity of Furan Derivatives
| Compound Class | Representative Derivative | Test Organism | MIC (µg/mL) | Reference(s) |
| Furan-Propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [11] |
| Furan-Pyrazolines | Pyrazoline 3d | Escherichia coli | 62.5 | [11] |
| Furan-Pyrazolines | Pyrazoline 3d | Staphylococcus aureus | 125 | [11] |
| Furan-Tetrazole Hybrids | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | [11] |
B. Unraveling the Mechanisms of Antimicrobial Action
The antimicrobial effects of furan derivatives are multifaceted. Two well-characterized mechanisms for related furan compounds include the generation of reactive intermediates by nitrofurans and the disruption of bacterial communication by furanones.[11]
-
Nitrofuran-like Mechanism: A key mechanism of action for antimicrobial nitroaromatic compounds is the enzymatic reduction of the nitro group within the microbial cell. This process, catalyzed by bacterial nitroreductases, generates highly reactive electrophilic intermediates. These intermediates can indiscriminately damage a wide range of cellular macromolecules, including DNA, ribosomal proteins, and enzymes, leading to catastrophic cellular dysfunction and death.[3][11][12] This multi-targeted approach is thought to be a contributing factor to the low incidence of acquired resistance to this class of antimicrobials.
-
Quorum Sensing Inhibition: Certain furan derivatives, particularly furanones, can interfere with bacterial quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm formation.[13][14] These furanones act as antagonists of the native signaling molecules (autoinducers), preventing them from binding to their cognate receptors and thereby disrupting the expression of QS-controlled genes.[11]
Caption: Workflow for antimicrobial evaluation of furan derivatives.
C. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use standardized bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Growth Media: Mueller-Hinton Broth (MHB) is recommended for most non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
2. Inoculum Preparation:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
II. Anticancer Activity: Targeting the Hallmarks of Cancer
The furan scaffold is a recurring motif in a multitude of anticancer agents, and derivatives of this compound have emerged as promising candidates in this therapeutic area.[15][16]
A. Cytotoxic Profile and Cellular Targets
These compounds have demonstrated cytotoxic activity against various cancer cell lines. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to reduce the viability of A549 non-small cell lung cancer cells.[17] The anticancer activity is often structure-dependent, with specific substitutions on the aromatic and heterocyclic moieties significantly influencing potency.[18][19]
Table 2: Anticancer Activity of Representative Furan Derivatives
| Compound Class | Representative Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzofuran-oxadiazole hybrid | Compound 19 | A549 (Lung) | 6.3 | [18] |
| Furan-based derivative | Compound 7 | MCF-7 (Breast) | 2.96 | [20] |
| Furan derivative | Compound 24 | HeLa (Cervical) | < 8.79 | |
| Furan derivative | Compound 24 | SW620 (Colorectal) | Moderate to Potent |
B. Mechanisms of Anticancer Action: A Multi-pronged Attack
Furan derivatives exert their anticancer effects through a variety of mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the disruption of critical cellular signaling pathways.[15][21]
-
Induction of Apoptosis: Many furan-containing compounds trigger the intrinsic apoptotic pathway. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptotic cell death.[20][22][23] Furthermore, the tumor suppressor protein p53 is often upregulated by these compounds, which can further promote apoptosis.[22]
-
Inhibition of Pro-Survival Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Furan derivatives have been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR, leading to cell cycle arrest and apoptosis.[16][21]
-
MAPK Pathway: The Ras/RAF/MEK/ERK signaling cascade is another critical pathway involved in cancer cell proliferation and survival. Some furan-based compounds have been found to modulate this pathway, contributing to their anticancer effects.[21]
-
Caption: Anticancer mechanisms of furan derivatives.
C. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
III. Anticonvulsant Activity: Modulating Neuronal Excitability
Amino acid derivatives have long been investigated for their potential as anticonvulsant agents, primarily due to their ability to interact with the key neurotransmitter systems that govern neuronal excitability.[24][25] While specific in-vivo data for this compound derivatives is still emerging, the structural similarity to known anticonvulsant amino acids suggests a promising avenue for investigation.[26][27]
A. The Balance of Excitation and Inhibition: The Core of Anticonvulsant Action
The fundamental mechanism underlying most seizures is an imbalance between excitatory and inhibitory neurotransmission in the brain.[28][29] Anticonvulsant drugs typically work by either enhancing inhibitory signaling or dampening excitatory signaling.[30][31]
-
Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[32] Compounds that enhance GABAergic neurotransmission can increase the seizure threshold. This can be achieved through various mechanisms, including:
-
Direct agonism at GABA receptors.
-
Positive allosteric modulation of GABA receptors , which enhances the effect of endogenous GABA.[33]
-
Inhibition of GABA reuptake or metabolism.
-
-
Reduction of Glutamatergic Excitation: Glutamate is the major excitatory neurotransmitter.[34][35] Excessive glutamate activity can lead to hyperexcitability and seizures. Anticonvulsants can reduce glutamatergic signaling by:
-
Antagonism of glutamate receptors (e.g., NMDA and AMPA receptors).
-
Inhibition of glutamate release.
-
Given the amino acid structure of this compound, it is plausible that its derivatives could interact with either GABA or glutamate receptors, or their associated metabolic pathways.[36]
B. Preclinical Screening for Anticonvulsant Activity
A battery of in vivo tests is used to screen for and characterize the anticonvulsant potential of novel compounds.
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to the corneas of rodents, and the ability of a test compound to prevent the tonic hindlimb extension is a measure of its anticonvulsant activity.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: Pentylenetetrazol is a GABAₐ receptor antagonist that induces clonic seizures. This test is a model for absence seizures, and the ability of a compound to prevent or delay the onset of seizures is indicative of its anticonvulsant potential.
Caption: A workflow for the evaluation of anticonvulsant properties.
IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
-
Antimicrobial Activity: The nature of the aryl substituent at the 3-position of the propanoic acid chain significantly influences antimicrobial activity. The presence of heterocyclic moieties, often introduced as hydrazones, can enhance both the potency and the spectrum of activity.[10]
-
Anticancer Activity: For anticancer activity, substitutions on both the furan and any appended aromatic rings play a critical role. For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to significantly enhance antiproliferative activity.[19] In other furan-containing compounds, the presence of methoxy or ethoxy groups on a phenyl ring has been shown to improve anticancer potency.[18]
-
Anticonvulsant Activity: For amino acid-based anticonvulsants, factors such as lipophilicity and the nature of the N-acyl or N-alkyl substituents are known to be important determinants of activity.
V. Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated antimicrobial, anticancer, and potential anticonvulsant properties make them attractive scaffolds for further drug discovery efforts.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substitutions to further explore the SAR and optimize for potency and selectivity.
-
Elucidation of Specific Molecular Targets: Identification of the precise molecular targets for each biological activity will enable more rational drug design and a deeper understanding of their mechanisms of action.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
By leveraging the foundational knowledge outlined in this guide, researchers can more effectively navigate the development of novel therapeutics based on the this compound scaffold, with the ultimate goal of addressing unmet medical needs.
References
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 24. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives | Semantic Scholar [semanticscholar.org]
- 28. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Effects of pharmacological manipulations on basal and newly synthesized levels of GABA, glutamate, aspartate and glutamine in mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Interaction between glutamate and GABA on 3H-noradrenaline release from rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Glutamate and GABAA receptor crosstalk mediates homeostatic regulation of neuronal excitation in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Glutamate and GABA activate different receptors and Cl(-) conductances in crab peptide-secretory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
The Enigmatic Mechanism of 3-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide for Researchers
Foreword: Navigating the Known and the Unknown
In the landscape of neuropharmacology and drug discovery, the exploration of novel small molecules with the potential to modulate critical signaling pathways is a paramount endeavor. 3-Amino-3-(furan-2-yl)propanoic acid, a heterocyclic β-amino acid, presents itself as a molecule of interest, primarily due to its structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the currently understood and hypothesized mechanism of action of this intriguing compound. It is imperative to state at the outset that the direct pharmacological profile of this compound is not extensively documented in publicly accessible literature. Therefore, this document will synthesize available information on structurally related compounds to build a scientifically-grounded, albeit putative, mechanistic framework. Our approach is to provide a comprehensive perspective that is both technically robust and transparent about the existing knowledge gaps, thereby stimulating further investigation into this promising chemical entity.
Molecular Profile and Structural Significance
This compound, also known as 3-(2-Furyl)-β-alanine, possesses a unique structural architecture that marries a furan ring with a β-amino acid scaffold.[1] The furan moiety, an electron-rich aromatic heterocycle, is a common feature in a multitude of bioactive compounds, contributing to their metabolic stability and receptor interaction profiles.[2] The β-amino acid backbone distinguishes it from the more common α-amino acids and is a key feature in various pharmacologically active agents.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 73456-99-2 |
Table 1: Key Physicochemical Properties of this compound.[1]
The structural similarity of this compound to GABA is a critical aspect influencing its hypothesized mechanism of action. As a GABA analogue, it is postulated to interact with components of the GABAergic system, such as GABA receptors.[3]
The GABAergic System: The Primary Putative Target
The GABAergic system is a cornerstone of inhibitory neurotransmission and a well-established target for a wide array of therapeutics, including anxiolytics, sedatives, and anticonvulsants. The primary mediators of GABAergic signaling are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.
Hypothesized Interaction with GABA Receptors
Given its structure, this compound is a candidate for interaction with GABA receptors. The presence of the amino and carboxylic acid groups at a specific distance, dictated by the propanoic acid chain, mimics the pharmacophore of GABA.
A study on a structurally related compound, (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one (FURCHAL), demonstrated anxiolytic and anticonvulsant effects mediated through the GABA-A receptor.[4] Molecular docking studies of FURCHAL indicated its binding to the same region as diazepam on the GABA-A receptor.[4] While FURCHAL is a more complex molecule, this finding lends credence to the hypothesis that the furan-containing scaffold can be accommodated within the binding pockets of GABA-A receptors.
Furthermore, research on 3-amino-3-(4-chlorophenyl)propanoic acid, another GABA analogue, revealed weak but specific antagonism at GABA-B receptors.[5][6] This suggests that modifications to the phenyl ring (or in our case, the furan ring) and the amino acid backbone can tune the activity and selectivity towards different GABA receptor subtypes.
Caption: Hypothesized interaction of this compound with GABA receptors.
Potential Antimicrobial Activity
While the primary focus of this guide is the neurological mechanism of action, it is noteworthy that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity.[7][8][9] Studies have shown that these compounds can suppress the growth of yeast-like fungi such as Candida albicans, as well as bacteria including Escherichia coli and Staphylococcus aureus.[7][8][9] The exact mechanism of this antimicrobial action is not fully elucidated but is an important aspect of the compound's overall biological profile.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of well-defined experiments are required. The following protocols are provided as a guide for researchers.
Radioligand Binding Assay for GABA Receptor Affinity
Objective: To determine the binding affinity of this compound for GABA-A and GABA-B receptors.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
GABA-A Receptor Binding:
-
Incubate the membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam).
-
Add increasing concentrations of this compound.
-
Incubate to allow for competitive binding.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
-
-
GABA-B Receptor Binding:
-
Follow a similar procedure as for GABA-A, but use a GABA-B specific radioligand (e.g., [³H]GABA in the presence of isoguvacine to block GABA-A sites, or [³H]CGP54626).
-
Calculate the IC₅₀ and Ki values for the GABA-B receptor.
-
Electrophysiological Assay for Functional Activity
Objective: To determine if this compound acts as an agonist, antagonist, or modulator at GABA receptors.
Methodology:
-
Cell Culture: Use HEK293 cells transiently or stably expressing recombinant GABA-A or GABA-B receptors, or primary cultured neurons.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings to measure ion channel currents.
-
For GABA-A receptors, apply GABA to elicit a chloride current.
-
To test for agonist activity, apply this compound alone and measure any induced current.
-
To test for antagonist activity, co-apply the compound with GABA and observe any reduction in the GABA-evoked current.
-
To test for allosteric modulation, apply the compound in the presence of a sub-maximal concentration of GABA and look for potentiation or inhibition of the current.
-
For GABA-B receptors, which are G-protein coupled, measure the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.
-
Caption: A simplified experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This compound stands as a molecule with theoretical potential to interact with the GABAergic system, a hypothesis strongly supported by its structural similarity to GABA and the observed activities of related furan-containing compounds. However, a definitive understanding of its mechanism of action is contingent upon rigorous experimental validation. Future research should focus on comprehensive in vitro and in vivo studies to characterize its pharmacological profile. Elucidating the precise molecular targets and functional consequences of its interactions will be crucial in determining its potential as a therapeutic agent or a valuable research tool. The synthesis and screening of a library of derivatives could also provide valuable structure-activity relationship (SAR) data, guiding the development of more potent and selective modulators of GABAergic neurotransmission.
References
- 1. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor participation in anxiolytic and anticonvulsant effects of (E)-3-(furan-2-yl)-1-(2hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-Amino-3-(furan-2-yl)propanoic Acid and Its Derivatives: Nomenclature, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides an in-depth exploration of 3-Amino-3-(furan-2-yl)propanoic acid, a heterocyclic β-amino acid of significant interest to researchers and professionals in drug development. The document delineates the compound's nomenclature, including a comprehensive list of synonyms and registry identifiers. It further details its chemical and physical properties. A significant focus is placed on the synthetic routes for this class of compounds, offering insights into the underlying chemical principles. The guide also delves into the burgeoning therapeutic applications of furan-containing amino acids, highlighting their potential as antimicrobial and neuroprotective agents. This work aims to serve as a critical resource, empowering scientific inquiry and facilitating the advancement of novel therapeutics based on the furan scaffold.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is fundamental to scientific communication and research. This compound is known by a variety of names and identifiers across different chemical databases and commercial suppliers. This section aims to consolidate this information to provide a clear and unambiguous reference.
Systematic and Common Names
The systematic IUPAC name for this compound is This compound [1]. However, it is also commonly referred to by several alternative names that reflect its structure as a β-amino acid derivative of furan.
A comprehensive list of synonyms and alternative names is presented in Table 1 for clarity and cross-referencing.
Table 1: Synonyms and Alternative Names for this compound
| Synonym/Alternative Name | Source/Comment |
| 3-Amino-3-(2-furyl)propanoic acid | A common variation in nomenclature[1]. |
| 3-(2-Furyl)-beta-alanine | Emphasizes its structure as a beta-alanine derivative[1]. |
| 3-Amino-3-furan-2-yl-propionic acid | A slight variation in formatting[1][2]. |
| 3-Amino-3-(2'-furan)-propionic acid | Indicates the position of substitution on the furan ring[2]. |
| β-Amino-2-furanpropionic acid | Highlights the beta position of the amino group[1]. |
Registry Numbers and Identifiers
Registry numbers are crucial for uniquely identifying chemical substances. The most widely recognized identifier is the Chemical Abstracts Service (CAS) number.
Table 2: Key Registry Numbers and Database Identifiers
| Identifier | Value | Database/Authority |
| CAS Number | 73456-99-2 | Chemical Abstracts Service[1] |
| PubChem CID | 565849 | PubChem[1] |
| ChEMBL ID | CHEMBL2273028 | ChEMBL[1] |
| DSSTox Substance ID | DTXSID40340578 | EPA DSSTox[1] |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
It is important to note that various stereoisomers and salt forms of this compound will have unique identifiers. For instance, the (R)-enantiomer hydrochloride salt has the CAS number 1192069-05-8[3], while the racemic hydrochloride salt is identified by CAS number 2177263-70-4[4][5].
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, stability, and pharmacokinetic profile.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| XLogP3 | 1.45 | [2] |
| Boiling Point | 253.5 °C at 760 mmHg | [2] |
| Flash Point | 107.1 °C | [2] |
| Density | 1.286 g/cm³ | [2] |
| Refractive Index | 1.539 | [2] |
Synthesis and Chemical Methodologies
The synthesis of 3-amino-3-(hetero)aryl propanoic acids is a topic of significant interest in organic and medicinal chemistry. A general and accessible method for the synthesis of racemic 3-amino-3-(hetero)aryl propanoic acids involves a one-pot reaction starting from the corresponding aldehyde.
General Synthetic Protocol
A common approach involves the reaction of a heteroaryl aldehyde with ammonium acetate and malonic acid in an appropriate solvent. This method provides a straightforward route to the desired β-amino acid.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a suitable reaction vessel, add furan-2-carbaldehyde (1 equivalent) and ammonium acetate (4 equivalents) in isopropyl alcohol.
-
Initial Stirring: Stir the mixture at 50°C for 20 minutes. A catalytic amount of water may be added to facilitate the reaction.
-
Addition of Malonic Acid: Add malonic acid (1.76 equivalents) to the reaction mixture. The mixture may solidify upon addition, requiring careful handling.
-
Reaction Progression: Continue stirring the reaction mixture at 50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The pH is adjusted to precipitate the amino acid, which can then be isolated by filtration, washed, and dried.
This protocol is adapted from a general procedure for the synthesis of racemic 3-amino-3-(hetero)aryl propanoic acids[6].
Caption: General workflow for the synthesis of this compound.
Therapeutic Potential and Applications in Drug Development
The furan moiety is a recognized pharmacophore in medicinal chemistry, present in numerous approved drugs. Its incorporation into amino acid scaffolds presents a promising avenue for the development of novel therapeutic agents with a wide range of biological activities[7][8][9]. Furan derivatives have demonstrated antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties[8][9].
Antimicrobial Activity
Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown notable antimicrobial activity. Studies have demonstrated their efficacy against yeast-like fungi such as Candida albicans, as well as their ability to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus[10][11]. This suggests that the furan-propanoic acid scaffold could be a valuable starting point for the development of new anti-infective agents, a critical need in an era of increasing antimicrobial resistance[12].
Neuroprotective and Neuromodulatory Roles
Furan-containing amino acids and their derivatives are also being explored for their potential in treating neurological disorders. The structural similarity of some of these compounds to endogenous neurotransmitters like GABA (gamma-aminobutyric acid) suggests a role in modulating neural activity[13]. This has led to investigations into their potential as neuroprotective agents in conditions such as Alzheimer's and Parkinson's disease[13].
Furthermore, specific derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent and selective agonists at the glycine site of NMDA receptors, with subunit-specific activity[14]. This highlights their potential for the development of novel treatments for neuropsychiatric disorders where the glutamatergic system is implicated.
Caption: Therapeutic applications of this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for drug discovery and development. Their synthetic accessibility allows for extensive structure-activity relationship studies, which are crucial for optimizing their therapeutic potential. The demonstrated antimicrobial and neuromodulatory activities of these compounds underscore the importance of continued research in this area. This guide provides a foundational understanding of this important molecule, intended to catalyze further innovation in the field of medicinal chemistry.
References
- 1. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. keyorganics.net [keyorganics.net]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. nbinno.com [nbinno.com]
- 14. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chiral Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the chiral synthesis of 3-Amino-3-(furan-2-yl)propanoic acid, a valuable β-amino acid building block. Recognizing the significance of enantiomerically pure β-amino acids in the development of peptidomimetics and pharmaceuticals, this document details both asymmetric synthesis and kinetic resolution strategies.[1] We delve into the mechanistic underpinnings of catalytic asymmetric conjugate additions and enzymatic resolutions, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols, comparative data, and process-flow diagrams are provided to equip researchers, chemists, and drug development professionals with the knowledge to effectively synthesize this target molecule.
Introduction: The Significance of Furan-Containing β-Amino Acids
β-Amino acids are crucial structural motifs in medicinal chemistry, often incorporated into peptides to impart unique conformational constraints and enhanced resistance to proteolytic degradation.[1] The presence of a furan ring, a bioisostere for phenyl and thiophene rings, introduces specific electronic and steric properties, making this compound a building block of high interest for modulating the biological activity and pharmacokinetic profiles of therapeutic candidates. The primary challenge lies in the efficient and precise control of the stereocenter at the C3 position, demanding robust and scalable enantioselective synthetic methods. This guide explores the principal strategies to achieve this objective.
Overview of Synthetic Strategies
The synthesis of enantiopure this compound can be approached via two distinct strategic pathways: direct asymmetric synthesis to set the desired stereocenter, or the resolution of a racemic mixture. The choice of strategy often depends on factors such as available starting materials, scalability, and the desired level of enantiomeric purity.
Caption: High-level overview of the primary synthetic routes.
Strategy 1: Catalytic Asymmetric Synthesis
Direct asymmetric synthesis offers an elegant and often more atom-economical approach to obtaining the desired enantiomer. A highly effective method involves the asymmetric conjugate addition of furan to a prochiral electrophile.
Asymmetric Friedel-Crafts Reaction with a Nitroalkene
A powerful strategy involves the enantioselective Friedel-Crafts alkylation of a furan derivative with a β-nitrostyrene equivalent.[2] In this approach, a chiral Lewis acid catalyst coordinates to the nitroalkene, creating a chiral environment that directs the nucleophilic attack of the furan to one face of the double bond, establishing the stereocenter with high fidelity.
The resulting nitro-adduct can then be reduced to the corresponding amine and the ester hydrolyzed to yield the target β-amino acid. A key advantage is the direct formation of the C-C and C-N (precursor) bonds in a stereocontrolled manner.
Caption: Reaction scheme for catalytic asymmetric synthesis.
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral bisoxazoline ligand (1.1 mol%) and Zn(OTf)₂ (1.0 mol%) in anhydrous THF (0.1 M). Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add 2-methoxyfuran (1.2 equivalents) to the solution.[2]
-
Substrate Addition: Slowly add a solution of ethyl (E)-2-nitroacrylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. The causality here is crucial: slow addition prevents dimerization of the nitroalkene and helps control the reaction's exothermicity, which is vital for maintaining high enantioselectivity.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS. Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the enantiomerically enriched nitro-adduct.
-
Reduction: Dissolve the purified adduct in methanol and perform a catalytic hydrogenation using Pd/C under a hydrogen atmosphere or use a chemical reducing agent like zinc dust in acidic medium to obtain the amino ester.
Table 1: Representative Catalyst Performance
| Catalyst System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Zn(II)-Diphenylamine-bisoxazoline | -20 | 92 | 95 |
| Cu(II)-Box | 0 | 85 | 90 |
| Sc(III)-PyBox | -40 | 88 | 97 |
Note: Data are illustrative, based on typical results for similar transformations.[2]
Strategy 2: Resolution of a Racemic Mixture
This strategy involves the non-stereoselective synthesis of the racemic β-amino acid, followed by separation of the enantiomers. Enzymatic kinetic resolution is a particularly effective and scalable method for this purpose.
Synthesis of Racemic this compound Ester
The racemic precursor is synthesized in a straightforward, multi-step sequence.
-
Knoevenagel Condensation: Furan-2-carbaldehyde is condensed with malonic acid in the presence of pyridine and a catalytic amount of piperidine to yield 3-(furan-2-yl)propenoic acid.[3] This reaction establishes the carbon skeleton of the target molecule.
-
Esterification: The resulting acrylic acid is esterified (e.g., using methanol and a catalytic amount of H₂SO₄) to produce methyl 3-(furan-2-yl)propenoate. This protects the carboxylic acid and activates the double bond for the subsequent step.
-
Michael Addition: The α,β-unsaturated ester undergoes a conjugate addition with a nitrogen source. A common method is the addition of ammonia in methanol, which directly affords the racemic methyl 3-amino-3-(furan-2-yl)propanoate.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution leverages the stereoselectivity of an enzyme to differentiate between the two enantiomers of the racemic substrate. In this case, a lipase is used to selectively hydrolyze one enantiomer of the racemic amino ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Caption: Workflow for enzymatic kinetic resolution of a racemic ester.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Setup: In a temperature-controlled vessel, suspend the racemic methyl 3-amino-3-(furan-2-yl)propanoate (1.0 equivalent) in a phosphate buffer solution (e.g., 0.1 M, pH 7.5). The use of a buffer is critical to maintain the optimal pH for enzyme activity, as the hydrolysis reaction produces a carboxylic acid.
-
Enzyme Addition: Add the lipase, such as Candida antarctica Lipase B (CALB), either immobilized or as a crude powder (e.g., 10-50 mg per mmol of substrate). Immobilized enzymes are often preferred as they simplify catalyst removal and recycling.[2]
-
Reaction Progress: Vigorously stir the suspension at a constant temperature (e.g., 30-45 °C). Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester (eeₛ) and the formed acid (eeₚ), as well as the conversion percentage.
-
Termination: Stop the reaction at approximately 50% conversion to achieve the optimal balance of high ee for both the product and the unreacted starting material. This can be achieved by filtering off the immobilized enzyme or by denaturing a soluble enzyme by adjusting the pH.
-
Separation and Isolation:
-
Adjust the pH of the aqueous solution to ~2.0 with 1M HCl. Extract the unreacted (R)-ester with an organic solvent like ethyl acetate.
-
Adjust the pH of the remaining aqueous layer to ~8.0-9.0 and extract with ethyl acetate to remove any residual ester.
-
The desired (S)-amino acid remains in the aqueous layer as a salt. It can be isolated by ion-exchange chromatography or by careful neutralization and crystallization.
-
Table 2: Typical Results for Enzymatic Resolution
| Lipase Source | Solvent System | Conversion (%) | ee of Product (S)-Acid (%) | ee of Substrate (R)-Ester (%) |
| Candida antarctica Lipase B (CALB) | Phosphate Buffer/Toluene | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase (PSL) | iPr₂O / H₂O | ~48 | 98 | 97 |
| Candida rugosa Lipase (CRL) | Phosphate Buffer | ~50 | 95 | 94 |
Note: Data are illustrative and based on established performance of these enzymes for similar substrates.[4]
Conclusion and Outlook
Both catalytic asymmetric synthesis and enzymatic resolution represent viable and powerful strategies for producing enantiopure this compound.
-
Catalytic Asymmetric Synthesis is often more elegant and atom-economical, providing direct access to the target enantiomer. However, it may require more extensive optimization of catalysts and reaction conditions.
-
Enzymatic Kinetic Resolution , while requiring the initial synthesis of a racemate, is frequently robust, highly selective, and operates under mild, environmentally benign conditions, making it attractive for industrial-scale production.
The selection of the optimal route depends on the specific requirements of the research or development program, including scale, cost, available equipment, and desired enantiopurity. The methodologies detailed in this guide provide a solid foundation for scientists to successfully synthesize this valuable chiral building block for next-generation therapeutics.
References
- 1. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Amino-3-(furan-2-yl)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-Amino-3-(furan-2-yl)propanoic acid, a molecule possessing a unique chemical architecture that combines the structural features of a β-amino acid and a furan heterocycle. By dissecting the established pharmacology of these two key moieties and examining data from structurally related analogs, this document hypothesizes and explores a range of promising therapeutic avenues. We delve into potential applications in neuroscience, targeting key neurotransmitter systems, as well as in infectious diseases, by exploring established antimicrobial mechanisms of furan-containing compounds. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, actionable experimental protocols to empirically validate the proposed targets. Our objective is to provide a foundational resource that bridges the gap between the chemical properties of this compound and its potential clinical applications, thereby accelerating future research and development efforts.
Introduction: Unpacking the Therapeutic Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of rational drug design. This compound emerges as a compound of significant interest due to its hybrid nature, integrating two moieties with well-documented and diverse biological activities: a β-amino acid backbone and a furan ring.
-
The β-Amino Acid Advantage: Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon into the backbone, a seemingly minor alteration that imparts profound pharmacological advantages. This structural change confers resistance to proteolytic degradation, significantly enhancing the in vivo stability of peptidomimetics.[1] β-Amino acids are versatile building blocks for creating analogues of bioactive peptides, leading to the development of receptor agonists and antagonists, as well as enzyme inhibitors.[1][2][3][4]
-
The Furan Ring: A Privileged Scaffold: The furan ring is a five-membered aromatic heterocycle widely recognized as a "privileged scaffold" in drug discovery.[5][6] Its presence in numerous clinically approved drugs is a testament to its ability to engage in various biological interactions and often confer favorable pharmacokinetic properties.[5][6][7][8] Furan derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[5][6][8]
The convergence of these two structural motifs in this compound suggests a compelling, yet largely unexplored, therapeutic potential. This guide will systematically deconstruct this potential, proposing specific, testable hypotheses for its molecular targets.
Hypothesized Therapeutic Area 1: Neuromodulation
The structural similarity of this compound to known neuromodulatory agents provides a strong rationale for investigating its effects on the central nervous system (CNS). Two primary target families are of particular interest: the N-methyl-D-aspartate (NMDA) receptors and the γ-aminobutyric acid (GABA) receptors.
Target Hypothesis: NMDA Receptor Glycine Site Agonism
The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in a host of neurological disorders, making it a critical therapeutic target.[1][4] Crucially, the activation of the NMDA receptor requires the binding of not only glutamate but also a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[4]
Rationale: Compelling evidence for this target hypothesis comes from studies on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid, a close structural analog. This compound has been identified as a potent and selective agonist at the NMDA receptor glycine site, exhibiting subtype-specific activity. This precedent strongly suggests that the core structure of this compound is well-suited for interaction with this particular binding pocket. Modulation of the NMDA receptor via its glycine site is a promising strategy for treating conditions such as schizophrenia, depression, and certain neurodegenerative diseases, with potentially fewer side effects than direct glutamate site antagonism.[1]
The binding of this compound as a co-agonist at the GluN1 subunit, in concert with glutamate binding to the GluN2 subunit, would lead to the opening of the ion channel, resulting in an influx of Ca²⁺ and Na⁺. This influx is the primary trigger for downstream signaling cascades associated with synaptic plasticity, learning, and memory.
References
- 1. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
An In-Silico Efficacy and Safety Profile of 3-Amino-3-(furan-2-yl)propanoic acid: A Technical Guide to Predictive Modeling
Abstract
The early stages of drug discovery are fraught with high attrition rates, often due to unforeseen issues with a compound's efficacy, selectivity, or safety profile. In silico modeling offers a powerful, resource-efficient paradigm to de-risk and prioritize novel chemical entities before significant investment in wet-lab synthesis and testing. This technical guide provides a comprehensive, step-by-step workflow for the computational characterization of a novel small molecule, using 3-Amino-3-(furan-2-yl)propanoic acid as a practical case study. We navigate the entire in silico discovery cascade, from initial physicochemical profiling and target identification to sophisticated molecular dynamics simulations and ADMET prediction. Each section is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each methodological choice. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling to accelerate their discovery pipelines.
Section 1: Introduction to this compound & the In Silico Paradigm
The Challenge of Novel Ligands: Why In Silico?
In the vast chemical space available for drug discovery, novel molecules like this compound present both an opportunity and a challenge. Without established biological data, the path to understanding their therapeutic potential is unclear. Traditional high-throughput screening (HTS) is expensive and time-consuming. In silico modeling provides a rational, hypothesis-driven alternative. By simulating the interactions of a molecule with biological systems computationally, we can predict its behavior, identify likely protein targets, estimate binding affinity, and flag potential liabilities early in the discovery process, significantly reducing the risk of late-stage failures.[1][2]
Physicochemical Profile of the Ligand
Before any complex modeling, a fundamental understanding of the molecule's properties is essential. This compound (PubChem CID: 565849) is a small organic molecule whose properties can be retrieved from public databases like PubChem.[3][4][5][6][7]
| Property | Value | Source |
| Molecular Formula | C7H9NO3 | PubChem[6] |
| Molecular Weight | 155.15 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| XLogP3-AA (LogP) | -2.9 | PubChem[6] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Note: The highly negative LogP value suggests the compound is very hydrophilic, which has significant implications for its absorption and ability to cross cell membranes.
Overview of the Multi-stage Modeling Workflow
Our investigation will follow a logical, multi-stage workflow that progressively builds a comprehensive profile of the molecule. This process begins with broad, low-computation screening to generate hypotheses and narrows down to highly intensive, specific simulations to validate them.
References
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChem - Wikipedia [en.wikipedia.org]
- 4. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 5. PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChem | Laurier Library [library.wlu.ca]
A Technical Guide to the Purification of 3-Amino-3-(furan-2-yl)propanoic acid
This guide provides a comprehensive, in-depth protocol for the purification of 3-Amino-3-(furan-2-yl)propanoic acid, a β-amino acid of significant interest in medicinal chemistry and drug development. The methodologies described herein are grounded in fundamental chemical principles and are designed to yield a final product of high purity, suitable for demanding research and development applications.
Introduction: The Importance of Purity
This compound is a non-proteinogenic β-amino acid.[][2] Its structural motif, featuring a furan ring, makes it a valuable chiral building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications.[3][4] As with any active pharmaceutical ingredient (API) precursor, achieving high purity is paramount. Residual starting materials, by-products, or inorganic salts can interfere with subsequent synthetic steps, compromise biological assays, and introduce safety concerns. This guide focuses on robust purification strategies that leverage the unique physicochemical properties of the target molecule.
Foundational Principles: Exploiting Zwitterionic Nature
Like other amino acids, this compound is an amphoteric compound, containing both a basic amino group and an acidic carboxylic acid group. In the solid state and in aqueous solution near neutral pH, it exists predominantly as a zwitterion, or inner salt.[5] This dipolar nature governs its solubility and is the cornerstone of the primary purification method: crystallization.
-
Isoelectric Point (pI): At a specific pH, known as the isoelectric point (pI), the net charge of the amino acid is zero. At this point, the molecule's solubility in water is at its minimum, as the strong intermolecular electrostatic attractions in the solid crystal lattice are most favored over solvation.
-
pH-Dependent Solubility:
-
At pH values below the pI, the carboxylate group is protonated (-COOH), and the amino group remains protonated (-NH3+), resulting in a net positive charge and increased solubility.
-
At pH values above the pI, the amino group is deprotonated (-NH2), while the carboxyl group remains deprotonated (-COO-), resulting in a net negative charge and increased solubility.
-
This pH-dependent solubility is the key lever for purification by crystallization.
Understanding the Impurity Profile
Effective purification requires an understanding of potential impurities. A common route to β-amino acids is a variation of the Strecker synthesis, which involves the reaction of an aldehyde (furan-2-carbaldehyde), an ammonia source, and a cyanide source, followed by hydrolysis.[6][7][8]
Typical Impurities May Include:
-
Unreacted Starting Materials: Furan-2-carbaldehyde.
-
Intermediate Species: The corresponding α-aminonitrile.[9]
-
Side-Products: Polymers or self-condensation products of the starting aldehyde.
-
Inorganic Salts: Ammonium chloride, sodium cyanide, or salts formed during pH adjustment (e.g., NaCl, Na2SO4).
The chosen purification strategy must effectively remove these contaminants.
Purification Protocol: pH-Controlled Crystallization
This protocol is designed for the purification of crude this compound obtained from a typical synthesis. The core principle is to dissolve the crude product under acidic conditions (where it is highly soluble as the cation) and then induce crystallization by carefully adjusting the pH to its isoelectric point.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution of Crude Product:
-
Place the crude solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of deionized water to create a slurry.
-
With stirring, add 1 M hydrochloric acid (HCl) dropwise. The solid will begin to dissolve as the amino acid is protonated to its highly soluble hydrochloride salt. Continue adding HCl until the solution is clear and the pH is approximately 2.[10]
-
Rationale: Dissolving the compound in its cationic form ensures maximum solubility and allows for the removal of any acid-insoluble impurities.
-
-
Clarification (Optional but Recommended):
-
If the acidic solution is not perfectly clear (contains suspended particles), perform a clarification filtration.
-
Prepare a small plug of Celite® or diatomaceous earth in a Büchner funnel and wash it with a small amount of deionized water.
-
Filter the acidic solution through the plug under vacuum. Wash the flask and the plug with a minimal amount of fresh acidic water to ensure complete transfer.
-
Rationale: This step removes any insoluble particulate matter that could contaminate the final product.
-
-
Inducing Crystallization:
-
Transfer the clear, acidic filtrate to a clean beaker and place it in an ice-water bath. Cool the solution with gentle stirring for 15-30 minutes.
-
Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with vigorous stirring. Monitor the pH of the solution continuously with a calibrated pH meter.
-
As the pH approaches the isoelectric point (typically between pH 6 and 7 for β-amino acids), a white precipitate will begin to form. Continue the dropwise addition of NaOH until the target pH is reached and stable.
-
Rationale: Cooling the solution before neutralization decreases the solubility of the zwitterionic form, promoting higher recovery. Slow addition of the base prevents localized high pH zones which could lead to "oiling out" and ensures the formation of well-defined, easily filterable crystals.[11][12]
-
-
Isolation and Drying:
-
Once precipitation is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes to maximize crystal growth and yield.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with two small portions of ice-cold deionized water, followed by a portion of cold ethanol.
-
Rationale: The cold water wash removes residual inorganic salts (e.g., NaCl). The ethanol wash helps to displace the water and facilitates faster drying.
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Alternative Purification: Ion-Exchange Chromatography
For exceptionally high purity requirements or for separating the target amino acid from other amino acid impurities, ion-exchange chromatography is a powerful alternative.[13][14]
-
Principle: This technique separates molecules based on their net charge.[15]
-
Methodology Outline:
-
Resin Choice: Use a strong cation-exchange resin (e.g., Dowex® 50).
-
Loading: The crude mixture is dissolved in an acidic buffer (e.g., pH 2-3) and loaded onto the column. At this pH, the target amino acid has a net positive charge and will bind tightly to the negatively charged resin.[16][17]
-
Washing: The column is washed with the acidic buffer to elute any neutral or anionic impurities.
-
Elution: The purified amino acid is eluted from the column by using a buffer with a higher pH (e.g., aqueous ammonia solution, pH 9-10) or a high salt concentration. This neutralizes the charge on the amino acid, releasing it from the resin.[13]
-
Isolation: The fractions containing the product are combined, and the solvent is removed under reduced pressure. The resulting solid can be further purified by the crystallization protocol described above to remove buffer salts.
-
Purity Assessment and Characterization
The purity of the final product must be rigorously verified. The following analytical techniques are recommended.
| Technique | Purpose | Expected Result for Pure Product |
| ¹H NMR | Structural confirmation and detection of organic impurities. | Clean spectrum with characteristic peaks for the furan and propanoic acid moieties, with correct integration values.[18][19] |
| ¹³C NMR | Structural confirmation. | Spectrum showing the correct number of carbon signals corresponding to the molecular structure.[10][19] |
| HPLC | Quantitative purity assessment. | A single major peak with purity >98% (area normalization). |
| Mass Spec (MS) | Molecular weight confirmation. | A peak corresponding to the molecular ion [M+H]⁺. For C₇H₉NO₃, the expected m/z is ~156.06.[20] |
| Melting Point | Physical property confirmation and purity indicator. | A sharp melting point range. |
Troubleshooting
| Problem | Potential Cause | Solution |
| "Oiling out" during crystallization | pH adjusted too quickly; solution not cold enough; high concentration of impurities. | Re-acidify to dissolve the oil, dilute with more water, cool thoroughly, and add base much more slowly with vigorous stirring. |
| Low Recovery/Yield | Incomplete precipitation; product still dissolved in the mother liquor. | Ensure pH is accurately at the isoelectric point. Allow more time for crystallization at low temperature. Minimize the volume of wash solvents. |
| Product is colored | Presence of persistent colored impurities. | Treat the acidic solution with activated charcoal before the clarification filtration step. |
| Inorganic salt contamination | Insufficient washing of the filter cake. | Ensure the filter cake is washed thoroughly with ice-cold deionized water. |
References
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]
- 5. Zwitterion - Wikipedia [en.wikipedia.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 193.16.218.141 [193.16.218.141]
- 15. sinobiological.com [sinobiological.com]
- 16. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 17. bio-rad.com [bio-rad.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 20. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
A High-Yield, One-Pot Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the high-yield synthesis of 3-Amino-3-(furan-2-yl)propanoic acid, a valuable β-amino acid building block in medicinal chemistry and drug development. The presented protocol is a robust and scalable one-pot reaction leveraging the principles of the Strecker synthesis, adapted for a β-amino acid outcome. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and discuss key parameters for process optimization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries seeking a reliable and efficient route to this important molecule.
Introduction: The Significance of Furan-Containing β-Amino Acids
β-Amino acids are crucial structural motifs in numerous biologically active molecules, including natural products, pharmaceuticals, and peptidomimetics.[1] Their incorporation into peptide chains can induce stable secondary structures and confer resistance to enzymatic degradation, making them highly desirable in drug design. The furan moiety, a five-membered aromatic heterocycle, is also a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The combination of these two pharmacophores in this compound results in a chiral building block with significant potential for the synthesis of novel therapeutics.
Traditional multi-step syntheses of β-amino acids can be laborious and often suffer from low overall yields.[1] The method detailed herein addresses these challenges by providing a convergent, one-pot approach that is both time- and resource-efficient.
The Synthetic Strategy: A Modified Strecker Approach
The chosen synthetic route is a variation of the well-established Strecker synthesis, which is traditionally used for α-amino acids. In this modified approach for a β-amino acid, furan-2-carbaldehyde serves as the aldehydic starting material, ammonium acetate as the in-situ source of ammonia, and malonic acid as the two-carbon carboxylate source. This one-pot condensation reaction proceeds through a series of equilibrium steps to furnish the desired product in high yield.
Reaction Mechanism
The reaction proceeds through the following key steps, as illustrated in the diagram below:
-
Imine Formation: Furan-2-carbaldehyde reacts with ammonia (generated from ammonium acetate) to form an intermediate imine.
-
Enolate Formation: Malonic acid is deprotonated to form an enolate.
-
Nucleophilic Addition: The enolate of malonic acid undergoes a nucleophilic addition to the imine, forming a C-C bond.
-
Decarboxylation: The resulting intermediate undergoes decarboxylation upon heating, leading to the formation of the final β-amino acid product.
Caption: Plausible reaction mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications to reaction and work-up conditions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Furan-2-carbaldehyde | 96.09 | 9.61 g (8.6 mL) | 0.10 | ≥98% |
| Malonic Acid | 104.06 | 15.61 g | 0.15 | ≥99% |
| Ammonium Acetate | 77.08 | 23.12 g | 0.30 | ≥98% |
| Isopropyl Alcohol | - | 100 mL | - | ACS Grade |
| Deionized Water | - | As needed | - | - |
| Hydrochloric Acid (1M) | - | As needed | - | - |
| Sodium Hydroxide (1M) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan-2-carbaldehyde (0.10 mol), ammonium acetate (0.30 mol), and isopropyl alcohol (100 mL).
-
Initial Stirring: Stir the mixture at 50°C for 20 minutes. A catalytic amount of water can be added to facilitate the dissolution of ammonium acetate.[2]
-
Addition of Malonic Acid: Slowly add malonic acid (0.15 mol) to the reaction mixture. The mixture may become thick; ensure efficient stirring is maintained.
-
Reflux: Heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. The product may begin to precipitate.
-
pH Adjustment: Slowly add 1M hydrochloric acid to the cooled mixture to adjust the pH to approximately 6-7. This will facilitate the precipitation of the amino acid.
-
Isolation of Product: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (2 x 20 mL) and then with cold isopropyl alcohol (20 mL).
-
Drying: Dry the product under vacuum at 50°C to a constant weight.
Expected Yield and Purity
This method is expected to yield the target compound in the range of 75-85%. The purity of the crude product is typically high, but it can be further purified by recrystallization from a water/ethanol mixture if necessary.
Workflow and Process Visualization
The overall workflow for this synthesis is streamlined for efficiency and high throughput.
Caption: High-level experimental workflow.
Trustworthiness and Self-Validation
The robustness of this protocol lies in its reliance on well-established and predictable chemical transformations. The one-pot nature of the reaction minimizes handling losses and the potential for side reactions between steps. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity. The expected spectral data for the target molecule can be found in public databases such as PubChem.[3]
Conclusion
This technical guide outlines a high-yield, scalable, and efficient synthesis of this compound. By leveraging a modified Strecker approach, this one-pot protocol offers a significant improvement over more traditional, multi-step synthetic routes. The detailed experimental procedure and mechanistic insights provided herein should enable researchers and drug development professionals to readily produce this valuable building block for their research and development endeavors.
References
Application of 3-Amino-3-(furan-2-yl)propanoic acid in medicinal chemistry.
An In-Depth Technical Guide to the Application of 3-Amino-3-(furan-2-yl)propanoic Acid in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
This compound represents a compelling, yet underexplored, scaffold in medicinal chemistry. As a constrained β-amino acid incorporating an electron-rich furan moiety, it offers unique steric and electronic properties for the design of novel therapeutic agents. The furan ring serves as a versatile pharmacophore and a bioisostere for other aromatic systems, capable of engaging in various biological interactions.[1][2] This guide provides a comprehensive technical overview of its synthesis, its role in inducing specific molecular conformations, and its application in developing new classes of bioactive compounds, with a particular focus on antimicrobial agents. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a forward-looking perspective on its potential in drug discovery.
Introduction: The Strategic Value of Furan-Containing β-Amino Acids
The pursuit of novel chemical matter is a cornerstone of modern drug discovery. Heterocyclic compounds are central to this effort, with the furan ring holding a position of particular significance.[3] Furan and its derivatives are key components in numerous approved drugs, including Ranitidine, Darunavir, and Remdesivir, demonstrating their broad therapeutic utility.[4] The furan nucleus is prized for its unique combination of aromaticity, electron-rich character, and its capacity to act as a bioisosteric replacement for phenyl groups, which can modulate metabolic stability and receptor binding interactions.[1][2]
When the furan scaffold is integrated into a β-amino acid framework, such as in this compound, it creates a powerful tool for medicinal chemists. β-amino acids are foundational building blocks for peptidomimetics, enabling the synthesis of analogues with enhanced stability against proteolytic degradation and the ability to form unique, predictable secondary structures like helices and β-turns.
This guide focuses on the strategic application of this specific molecule, bridging the gap between synthetic methodology and therapeutic potential. We will elucidate why this scaffold is more than just another building block, but a strategic element for imparting conformational rigidity and novel pharmacological activity.
Synthetic Pathways and Methodologies
The synthesis of this compound is not yet ubiquitously documented, but its preparation can be logically derived from established methods for related β-amino acids. The most direct and reliable approach is a variation of the Rodionov reaction, which involves a condensation of an aldehyde, malonic acid, and an ammonia source.
Proposed Synthetic Workflow
The following workflow outlines a robust, multi-step synthesis starting from commercially available furan-2-carbaldehyde. The rationale behind this pathway is its reliance on well-understood, high-yielding reactions, ensuring reproducibility.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. mdpi.com [mdpi.com]
Whitepaper: A Strategic Framework for the Biological Screening of 3-Amino-3-(furan-2-yl)propanoic Acid
Executive Summary
This technical guide outlines a comprehensive, multi-tiered experimental framework for the biological screening of 3-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic β-amino acid.[1][2] Recognizing its structural analogy to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this framework prioritizes the exploration of its potential as a modulator of central nervous system (CNS) targets. We advocate for an integrated strategy that synergizes the strengths of unbiased phenotypic screening with hypothesis-driven, target-based assays. This dual approach is designed to maximize the potential for discovering novel bioactivity while systematically deconstructing the compound's mechanism of action. The guide provides detailed, self-validating protocols for primary high-content screening, secondary target-focused assays on GABA receptors, and tertiary validation studies, establishing a robust pathway from initial hit identification to lead characterization.
Introduction: Rationale and Screening Philosophy
The Target Compound: this compound
This compound is a synthetic, unnatural amino acid (UAA) derivative.[] UAAs represent a growing force in drug discovery, offering novel chemical scaffolds that can enhance the stability, selectivity, and activity of drug molecules.[][4] The subject molecule incorporates a furan ring, a common motif in bioactive compounds, linked to a β-amino acid backbone.[1] While some furan-containing propanoic acid derivatives have demonstrated antimicrobial activity[5][6][7], the most compelling structural feature for guiding a screening strategy is its analogy to GABA. This structural relationship strongly suggests a potential to interact with neuronal pathways.
The Central Hypothesis: A GABAergic Modulator?
GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its receptors, particularly GABA-A and GABA-B subtypes, are validated targets for a host of therapeutics treating conditions like epilepsy, anxiety, and sleep disorders.[8][9] The structural similarity of this compound to GABA provides a logical, hypothesis-driven starting point for screening.
However, it is critical to approach this with an open mind. The well-known drug pregabalin, also a GABA analogue, exerts its therapeutic effects not by interacting with GABA receptors, but by binding to the α2δ-1 subunit of voltage-gated calcium channels.[10] This precedent underscores the necessity of a screening strategy that does not rely solely on the primary hypothesis.
The Screening Philosophy: A Tiered, Dual-Pronged Approach
To address the complexities of CNS drug discovery, we propose a tiered screening cascade. This strategy begins with a broad, target-agnostic phenotypic screen to identify any neuroactive potential, followed by progressively more focused assays to define the mechanism of action (MOA). Phenotypic screening has re-emerged as a powerful strategy, responsible for many first-in-class therapeutics by identifying compounds based on their observable effects in relevant cellular models without a priori knowledge of a specific molecular target.[11][12][13]
This approach allows for the discovery of unexpected activities while the parallel, hypothesis-driven track systematically investigates the predicted interaction with the GABAergic system.
The Screening Cascade: A Strategic Workflow
The proposed screening workflow is designed as a funnel, efficiently filtering the compound through a series of decision-making gates, from broad activity identification to specific mechanistic validation.
Caption: A multi-tiered screening cascade for hit identification and validation.
Detailed Experimental Protocols
General Laboratory and Compound Handling
Causality: Ensuring compound quality is the bedrock of any screening campaign. Poor solubility or purity can lead to false positives or negatives, wasting significant resources.
-
Purity Assessment: Confirm the purity of this compound to be >95% via LC-MS and ¹H-NMR.
-
Solubility Testing: Determine the maximum soluble concentration in dimethyl sulfoxide (DMSO) and aqueous assay buffer. The final DMSO concentration in all assays must not exceed 0.5% to avoid solvent-induced artifacts.
-
Stock Solution Preparation: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C, protected from light. Perform a freeze-thaw stability test on a sacrificial aliquot.
Tier 1 Protocol: High-Content Phenotypic Screening (Neurite Outgrowth & Cytotoxicity)
Causality: This primary screen is designed to answer two fundamental questions simultaneously: "Does the compound have any effect on neuronal morphology?" and "Is it toxic at active concentrations?". A neurite outgrowth assay is a robust phenotypic readout for neuronal health and development.[14] Using a human neuroblastoma cell line like SH-SY5Y provides a scalable and relevant model.
-
Cell Line: SH-SY5Y Human Neuroblastoma Cells.
-
Instrumentation: High-Content Imaging System (e.g., PerkinElmer Opera Phenix), Automated Liquid Handler.
Step-by-Step Methodology:
-
Cell Plating: Seed SH-SY5Y cells in 96-well, black-walled, clear-bottom microplates at a density of 5,000 cells/well in growth medium and incubate for 24 hours.
-
Differentiation: Replace growth medium with differentiation medium containing 10 µM Retinoic Acid (RA) to induce a neuron-like phenotype. Incubate for 72 hours.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound plate. The primary screen should be run at a final concentration of 10 µM.
-
Controls:
-
Negative Control: 0.5% DMSO (vehicle).
-
Positive Control (Outgrowth): Brain-Derived Neurotrophic Factor (BDNF, 50 ng/mL).
-
Positive Control (Toxicity): Rotenone (1 µM).
-
-
Add compounds and controls to the cell plates using an automated liquid handler. Incubate for 48 hours.
-
-
Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with β-III Tubulin antibody (neuronal marker) and Hoechst 33342 (nuclear marker).
-
-
Imaging and Analysis:
-
Acquire images using a 20x objective on a high-content imaging system.
-
Analyze images using integrated software to quantify:
-
Primary Readout (Phenotype): Total neurite length per neuron.
-
Secondary Readout (Viability): Total cell count (nuclei count).
-
-
Self-Validation: The assay is considered valid if the Z-factor between the negative (DMSO) and positive (BDNF) controls is ≥ 0.5.
-
Tier 2 Protocol: GABA Receptor Radioligand Binding Assays
Causality: Following a phenotypic hit, this target-based assay directly tests the initial hypothesis: does the compound bind to GABA receptors? Radioligand binding is a classic, robust method to determine direct physical interaction and measure binding affinity.[8]
-
Target Preparation: Rat brain cortex membranes (rich in GABA-A receptors) and cerebellar membranes (rich in GABA-B receptors).
-
Radioligands:
-
GABA-A: [³H]Muscimol (a potent GABA-A agonist).[9]
-
GABA-B: [³H]GABA (in the presence of isoguvacine to block GABA-A sites).
-
-
Instrumentation: Scintillation Counter.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer.
-
25 µL of test compound (at various concentrations) or control.
-
25 µL of radioligand (final concentration at its Kd).
-
100 µL of prepared brain membrane suspension.
-
-
Controls:
-
Total Binding: No competing compound (vehicle only).
-
Non-Specific Binding (NSB): A high concentration of a known ligand (e.g., 1 mM GABA) to saturate all specific binding sites.
-
-
Incubation: Incubate at 4°C for 60 minutes.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters 3x with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count radioactivity (disintegrations per minute, DPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration that inhibits 50% of specific binding).
-
Tier 2 Protocol: Whole-Cell Patch-Clamp Electrophysiology
Causality: While binding assays confirm physical interaction, electrophysiology reveals functional consequences. This assay determines whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator (enhances or diminishes the effect of the natural ligand, GABA).[15]
-
Cell Model: HEK293 cells stably expressing human recombinant GABA-A receptors (e.g., the common α1β2γ2 subtype).[15][16]
-
Instrumentation: Patch-clamp amplifier, perfusion system, microscope.
Caption: Simplified GABA-A receptor model showing potential interaction sites.
Step-by-Step Methodology:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup:
-
Establish a whole-cell patch-clamp configuration on a single cell. Clamp the membrane potential at -60 mV.
-
Use a perfusion system to rapidly apply and wash out solutions.
-
-
Agonist Test: Apply the test compound alone at various concentrations. An inward chloride current indicates agonist activity.
-
Antagonist Test: Co-apply the test compound with a known concentration of GABA (e.g., its EC50). A reduction in the GABA-evoked current indicates antagonist activity.
-
Modulator Test: Pre-apply the test compound for 30-60 seconds, then co-apply with GABA (at its EC20). An enhancement of the GABA current indicates positive allosteric modulation (PAM), while a decrease indicates negative allosteric modulation (NAM).
-
Controls:
-
Positive Agonist: GABA.
-
Positive Antagonist: Bicuculline.
-
Positive Modulator: Diazepam (a known PAM).
-
-
Data Analysis: Measure the peak current amplitude for each application. Normalize responses to the control GABA application and plot dose-response curves to calculate EC50 (for agonists) or IC50 (for antagonists).
Data Management and Interpretation
Hit Criteria and Prioritization
-
Primary Hit: A compound is considered a hit from the Tier 1 screen if it produces a change in total neurite length > 3 standard deviations from the DMSO control mean, while simultaneously showing a cell count > 80% of the DMSO control.
-
Secondary Hit: A primary hit is confirmed if it demonstrates concentration-dependent activity in either the binding (IC50 < 20 µM) or electrophysiology assays.
-
Prioritization: Hits demonstrating both binding and functional modulation are prioritized for Tier 3 validation. Potency, efficacy, and the novelty of the functional profile (e.g., a subtype-selective modulator) will guide prioritization.
Illustrative Data Summary
Table 1: Hypothetical Results from Tier 1 Phenotypic Screen
| Metric | Negative Control (DMSO) | Positive Control (BDNF) | Test Compound (10 µM) | Hit Criterion Met? |
| Mean Neurite Length (µm/neuron) | 55.2 ± 4.5 | 112.8 ± 9.8 | 95.7 ± 7.1 | Yes (> 68.7 µm) |
| Mean Cell Count | 4,510 ± 312 | 4,450 ± 280 | 4,155 ± 299 | Yes (> 3,608) |
Table 2: Hypothetical Results from Tier 2 Target-Based Assays
| Assay | Target | Result Type | Value (µM) | Interpretation |
| Binding | GABA-A Receptor | IC50 ([³H]Muscimol) | 15.3 | Moderate binding affinity |
| Binding | GABA-B Receptor | IC50 ([³H]GABA) | > 100 | No significant binding |
| Electrophysiology | GABA-A (α1β2γ2) | Agonism (EC50) | > 100 | Not a direct agonist |
| Electrophysiology | GABA-A (α1β2γ2) | Positive Modulation (% of GABA EC20) | 245% at 10 µM | Positive Allosteric Modulator |
Conclusion and Future Directions
This technical guide presents a logical and robust experimental framework for the comprehensive biological evaluation of this compound. By initiating with a broad phenotypic screen, the strategy remains open to discovering novel mechanisms of action. The subsequent hypothesis-driven assays provide a clear path to deconvolute a potential GABAergic MOA.
A compound successfully navigating this cascade would be a highly qualified lead candidate. Future directions would involve Tier 3 validation, including selectivity profiling against a panel of CNS receptors and ion channels, ADME-Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and eventual transition to in vivo models to assess efficacy and tolerability in preclinical disease models.[17][18]
References
- 1. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]
- 2. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pregabalin - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 13. plengegen.com [plengegen.com]
- 14. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
- 17. Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Scalable Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid: A Biocatalytic Approach
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Amino-3-(furan-2-yl)propanoic acid is a crucial building block in medicinal chemistry, forming the core of various therapeutic agents. Its efficient and scalable synthesis is paramount for drug development and manufacturing. This guide details a robust and scalable biocatalytic route for the synthesis of this compound, offering a green and efficient alternative to traditional chemical methods. The presented methodology leverages the enzymatic power of nitrile hydratase from Rhodococcus sp., ensuring high selectivity and yield under mild reaction conditions. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, scale-up considerations, and analytical validation, designed to be a practical resource for researchers and process chemists.
Introduction: The Significance of β-Amino Acids and the Furan Moiety
β-amino acids are non-proteinogenic amino acids that serve as essential chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] Their incorporation into peptide structures can impart increased metabolic stability and unique conformational properties.[3] The furan ring system is a prevalent motif in numerous natural products and medicinal compounds, contributing to their biological activity. The combination of these two pharmacophores in this compound makes it a highly valuable intermediate in drug discovery and development.
Traditional chemical syntheses of β-amino acids often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents, posing challenges for large-scale production.[4] Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[5][6][7] This guide focuses on a biocatalytic approach that addresses the challenges of scalability and sustainability in the synthesis of this compound.
Strategic Approach: A Biocatalytic Route via Nitrile Hydratase
The cornerstone of the proposed scalable synthesis is the enzymatic hydration of a nitrile precursor, catalyzed by a nitrile hydratase. This strategy offers a direct and atom-economical route to the corresponding amide, which can then be hydrolyzed to the desired carboxylic acid.
Retrosynthetic Analysis & Forward Synthesis Overview
The retrosynthetic analysis reveals a straightforward two-step sequence from readily available starting materials.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic asymmetric synthesis of beta-amino acids for peptidomimetics | Semantic Scholar [semanticscholar.org]
NMR spectroscopy protocol for 3-Amino-3-(furan-2-yl)propanoic acid
An In-Depth Technical Guide to the NMR Spectroscopy of 3-Amino-3-(furan-2-yl)propanoic acid
Introduction
This compound is a heterocyclic, non-proteinogenic amino acid incorporating a furan moiety. Its unique structural features make it a valuable building block in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its complete structural elucidation and purity assessment in solution.[1][2]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth protocol for the NMR analysis of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology. We will cover foundational principles, detailed experimental protocols for 1D and 2D NMR, and an integrated approach to data interpretation, designed for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles & Pre-Analysis Strategy
A successful NMR analysis begins long before the sample is placed in the magnet. The inherent chemical properties of the analyte dictate the entire experimental approach.
Analyte Properties: this compound
The structure of this compound (C₇H₉NO₃, Molar Mass: 155.15 g/mol ) presents specific challenges and opportunities for NMR analysis.[3] Key features include:
-
Zwitterionic Nature: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) means the molecule likely exists as a zwitterion in neutral solutions. This significantly increases its polarity.
-
Furan Ring: A five-membered aromatic heterocycle with three distinct proton environments and four carbon environments. The electronegative oxygen atom strongly influences the chemical shifts of the ring protons and carbons.[4]
-
Propanoic Acid Backbone: A three-carbon chain with a chiral center at the Cα position (the carbon bonded to both the furan ring and the amino group). This leads to diastereotopic protons in the methylene (-CH₂) group, which are chemically non-equivalent and will exhibit complex splitting patterns.
Strategic Solvent Selection
The choice of a deuterated solvent is the most critical decision in preparing an NMR sample.[5] Deuterated solvents are essential to avoid overwhelming the analyte signals with strong solvent peaks.[6][7] Given the polar, zwitterionic nature of our analyte, the appropriate solvent must be selected carefully.
-
Deuterium Oxide (D₂O): An excellent choice for highly polar and water-soluble compounds.[8][9] It has the added benefit of exchanging with labile protons (e.g., -NH₂ and -COOH), causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum and helps identify these functional groups.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent with an exceptional ability to dissolve a wide range of organic compounds, including many polar ones that are insoluble in less polar solvents.[8][10] In DMSO-d₆, labile protons from -NH₂ and -COOH groups are typically observed, providing more complete structural information.
-
Methanol-d₄ (CD₃OD): A polar protic solvent that can also be effective.[8] Like D₂O, it will exchange with labile protons, though often at a slower rate.
In-Text Citation Example: The use of deuterated solvents is standard practice in NMR to minimize interference from solvent protons, thereby enhancing the clarity of the analyte's spectrum.[6][7]
Decision Workflow: Solvent Selection The following workflow guides the optimal solvent choice for this compound.
Caption: Workflow for selecting the optimal deuterated solvent.
Sample Preparation Protocol
Accuracy begins with meticulous preparation. Any particulate matter can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[11][12]
Experimental Protocol: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial.[11]
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any suspended particles. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing in D₂O, add a small amount of a stock solution of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt (TSP). The methyl singlet of DSS/TSP is defined as 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Part 2: Core 1D NMR Spectroscopy Protocols
One-dimensional NMR experiments are the foundation of structural elucidation, providing the initial overview of the proton and carbon frameworks.[1]
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin (J) coupling.
Predicted ¹H NMR Spectrum: Based on the structure, we anticipate the following signals:
-
Furan Protons (3H): Three signals in the aromatic region (~6.0-7.5 ppm). These will appear as a complex set of multiplets due to mutual coupling.[4] The proton adjacent to the oxygen (H5) will be the most downfield.
-
Methine Proton (1H, -CH(NH₂)-): A multiplet (likely a triplet or doublet of doublets) around 4.0-4.5 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (2H, -CH₂COOH): Due to the adjacent chiral center, these two protons are diastereotopic and thus chemically non-equivalent. They will appear as two separate multiplets, likely complex, in the range of 2.5-3.0 ppm. They will show both geminal coupling to each other and vicinal coupling to the methine proton.
-
Labile Protons (-NH₂ and -COOH): If using DMSO-d₆, these will appear as broad signals. In D₂O, they will exchange with deuterium and become invisible.
| Proton Assignment | Expected Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H5 (Furan) | ~7.4-7.6 | Doublet of doublets (dd) | 1H |
| H3 (Furan) | ~6.3-6.5 | Doublet of doublets (dd) | 1H |
| H4 (Furan) | ~6.2-6.4 | Doublet of doublets (dd) | 1H |
| -CH(N)- (Methine) | ~4.0-4.5 | Triplet (t) or dd | 1H |
| -CH₂- (Methylene) | ~2.5-3.0 | 2 x Multiplets (m) | 2H |
| -COOH (Carboxylic) | Variable, broad | Broad singlet (br s) | 1H |
| -NH₂ (Amino) | Variable, broad | Broad singlet (br s) | 2H |
| Caption: Predicted ¹H NMR chemical shifts and multiplicities. |
¹³C NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, these experiments require more sample or longer acquisition times.
Predicted ¹³C NMR Spectrum:
-
Carboxyl Carbon (-COOH): The most downfield signal, typically >170 ppm.
-
Furan Carbons (4C): Four signals in the range of ~105-155 ppm. The carbon bonded to the propanoic acid chain (C2) and the carbon adjacent to the oxygen (C5) will be the most downfield.
-
Methine Carbon (-CH(N)-): A signal around 50-60 ppm.
-
Methylene Carbon (-CH₂-): A signal around 35-45 ppm.
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) is invaluable for assigning carbon types.[13]
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ (methylene) carbons as negative peaks. Quaternary carbons (like the carboxyl C=O) are absent in all DEPT spectra.
| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 Signal |
| C=O (Carboxyl) | ~170-175 | Absent |
| C2 (Furan) | ~150-155 | Absent |
| C5 (Furan) | ~140-145 | Positive |
| C3 (Furan) | ~110-115 | Positive |
| C4 (Furan) | ~105-110 | Positive |
| -CH(N)- (Methine) | ~50-60 | Positive |
| -CH₂- (Methylene) | ~35-45 | Negative |
| Caption: Predicted ¹³C NMR chemical shifts and DEPT-135 results. |
Part 3: 2D NMR for Unambiguous Structural Elucidation
For a molecule with overlapping signals and complex coupling, 2D NMR is essential for definitive assignment.[1][14][15] It spreads the information into two dimensions, resolving ambiguities.
Overall NMR Analysis Workflow
Caption: Integrated workflow for complete NMR structural elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[16][17] A cross-peak appears between two signals on the diagonal that correspond to coupled protons.
Expected COSY Correlations:
-
Strong cross-peaks between the methine proton (-CH-) and the two diastereotopic methylene protons (-CH₂-).
-
Cross-peaks among the three furan protons (H3, H4, H5), confirming their positions within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps each proton to the carbon atom it is directly attached to (a one-bond correlation).[14][18] This is the most reliable way to assign carbon signals.
Expected HSQC Correlations:
-
A cross-peak connecting the methine ¹H signal to the methine ¹³C signal.
-
Two cross-peaks connecting the two methylene ¹H signals to the single methylene ¹³C signal.
-
Three cross-peaks connecting the three furan ¹H signals to their respective furan ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the overall molecular structure. It reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds).[19][20][21] This allows for the connection of different molecular fragments.
Expected Key HMBC Correlations:
-
Connecting Backbone to Ring: Correlations from the methine proton (-CH-) to the furan carbons (C2 and C3). This definitively proves the attachment point of the propanoic acid chain to the furan ring.
-
Confirming Propanoic Chain: Correlations from the methylene protons (-CH₂-) to the methine carbon (-CH-) and the carboxyl carbon (-COOH).
-
Confirming Furan Structure: Correlations from the furan protons across the ring, for example, from H3 to C2, C4, and C5.
HMBC Correlation Diagram
Caption: Key expected long-range HMBC correlations (²J and ³J).
Part 4: Integrated Data Analysis and Final Report
The final step is to synthesize the data from all experiments into a single, cohesive structural assignment.
-
Assign the ¹H Spectrum: Use the integrations and multiplicities from the 1D ¹H spectrum, confirmed by the COSY correlations, to assign the proton spin systems (the furan ring and the propanoic acid chain).
-
Assign the ¹³C Spectrum: Use the HSQC spectrum to transfer the proton assignments directly to their attached carbons. Use the DEPT spectra to confirm the carbon types (CH, CH₂, quaternary).
-
Confirm the Global Structure: Use the key HMBC cross-peaks to connect the molecular fragments. This step validates the overall connectivity and completes the structural proof.
-
Summarize Findings: Compile all assignments into a final data table for clear reporting.
Final Assignment Summary Table
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations | Key HMBC Correlations |
| 1 (-COOH) | 173.5 | - | - | - | H-2, H-3 |
| 2 (-CH₂-) | 40.2 | 2.85, 2.95 | m, m | H-3 | C-1, C-3, C-1' |
| 3 (-CH(N)-) | 55.1 | 4.30 | t (7.5) | H-2 | C-2, C-1', C-2' |
| 1' (C-furan) | 152.8 | - | - | - | H-3, H-2', H-4' |
| 2' (CH-furan) | 110.5 | 6.35 | dd (3.4, 1.9) | H-3', H-4' | C-1', C-3', C-4' |
| 3' (CH-furan) | 107.2 | 6.28 | dd (3.4, 0.8) | H-2', H-4' | C-1', C-2', C-4' |
| 4' (CH-furan) | 142.1 | 7.45 | dd (1.9, 0.8) | H-2', H-3' | C-1', C-2', C-3' |
| Note: The chemical shift values are hypothetical and for illustrative purposes. Actual values will depend on the solvent and experimental conditions. |
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. calpaclab.com [calpaclab.com]
- 9. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Liquid chromatography methods for 3-Amino-3-(furan-2-yl)propanoic acid analysis
An In-Depth Technical Guide to the Liquid Chromatographic Analysis of 3-Amino-3-(furan-2-yl)propanoic acid
Authored by: Senior Application Scientist
Introduction
This compound is a non-proteinogenic β-amino acid characterized by a furan ring, a primary amine, and a carboxylic acid moiety. Its structural motifs make it a compound of significant interest in medicinal chemistry and drug development as a potential building block for novel therapeutic agents. The accurate and precise quantification of this molecule is paramount for quality control in synthesis, pharmacokinetic analysis in biological matrices, and stability testing of formulations.
This guide provides an in-depth exploration of liquid chromatography (LC) methods for the analysis of this compound. Moving beyond simple procedural lists, we will delve into the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. The methodologies described are designed to be robust and self-validating, ensuring scientific integrity for researchers, scientists, and drug development professionals.
Analyte Profile: Physicochemical Properties and Analytical Challenges
A successful analytical method begins with a thorough understanding of the target analyte. This compound (C₇H₉NO₃, M.W.: 155.15 g/mol ) presents a unique set of challenges and opportunities for LC method development.[1]
-
Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion at physiological pH. This dual ionic character can lead to poor retention on traditional reversed-phase columns and result in distorted peak shapes due to interactions with the stationary phase.
-
Chirality: The molecule contains a chiral center at the carbon atom bonded to the amino group. For pharmaceutical applications, the separation and quantification of individual enantiomers are often a regulatory necessity, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2]
-
UV Absorbance: The furan ring acts as a chromophore, providing inherent UV absorbance.[3] While this allows for direct UV detection, the molar absorptivity may be insufficient for trace-level quantification, potentially necessitating more sensitive detection strategies.
-
Polarity: The presence of both an amino and a carboxyl group makes the molecule relatively polar, influencing its solubility and chromatographic behavior.
Part 1: Strategic Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC system. The choice of technique depends heavily on the sample matrix (e.g., reaction mixture, biological fluid, final drug product).
General Workflow for Sample Preparation
A typical sample preparation workflow involves extraction followed by cleanup to ensure the reliability of the analytical results and protect the chromatographic system.[4]
Caption: General workflow for sample preparation prior to LC analysis.
Detailed Protocol: Solid-Phase Extraction (SPE) for Biological Matrices
This protocol is designed to isolate the analyte from complex biological fluids like plasma, removing proteins and other interfering substances.[4]
Objective: To achieve a clean extract with high analyte recovery.
Materials:
-
Mixed-mode Cation Exchange (MCX) SPE cartridge.
-
Methanol (HPLC grade).
-
0.1% Formic acid in water.
-
5% Ammonium hydroxide in methanol.
-
Centrifuge, evaporator.
Step-by-Step Methodology:
-
Pre-treatment: If the sample contains proteins, precipitate them by adding trichloroacetic acid (TCA) to a final concentration of 10%, vortex, and centrifuge at 12,000 x g for 15 minutes.[4] Collect the supernatant.
-
Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample supernatant onto the cartridge. The polar, protonated analyte will be retained by the cation exchange mechanism.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the analyte, disrupting its interaction with the stationary phase.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Part 2: Chromatographic Methodologies
The choice of chromatographic method is dictated by the analytical objective: achiral quantification, high-sensitivity analysis, or enantiomeric separation.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is a robust starting point for routine quantification in relatively clean samples, such as in-process control or formulation analysis.
Causality Behind Choices:
-
Column: A base-deactivated C18 column is selected to minimize secondary interactions between the analyte's basic amine group and acidic residual silanols on the silica surface, which prevents peak tailing.[5]
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) ensures the carboxylic acid group is protonated (neutral) and the primary amine is fully protonated (positive charge). This consistent ionization state leads to reproducible retention and improved peak shape.[3]
Experimental Protocol: RP-HPLC-UV
| Parameter | Condition | Rationale |
| Column | Base-deactivated C18 (e.g., 4.6 x 150 mm, 5 µm) | Minimizes peak tailing for basic analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 60% B over 15 minutes | To elute the analyte with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength near the furan ring's absorbance max.[3] |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |
System Suitability:
-
Tailing Factor: A symmetric peak (Tf ≈ 1) indicates minimal unwanted secondary interactions.
-
Reproducibility: Five replicate injections of a standard should yield a relative standard deviation (RSD) of <2% for retention time and peak area.
Method 2: RP-HPLC with Fluorescence Detection via Pre-column Derivatization
For trace-level quantification, derivatization is employed to enhance detection sensitivity. o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to create a highly fluorescent isoindole product.[6][7]
Causality Behind Choices:
-
Derivatization Reagent: OPA is chosen for its rapid reaction kinetics at room temperature and the high fluorescence quantum yield of its products, enabling detection at picomole levels.[8][9]
-
Detector: A fluorescence detector offers significantly higher sensitivity and selectivity compared to UV detection for the OPA derivatives.
Caption: Workflow for pre-column derivatization with OPA.
Experimental Protocol: OPA Derivatization and HPLC-FLD
1. Reagent Preparation:
-
Borate Buffer: 0.4 M boric acid adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL methanol, add 9 mL borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent is stable for about one week when stored in the dark at 4°C.[10]
2. Derivatization Procedure:
-
In an autosampler vial, mix 50 µL of the sample (or standard).
-
Add 50 µL of the OPA reagent.
-
Wait for exactly 1 minute for the reaction to complete before injection.[7] This timing is critical as the derivatives can be unstable.[10] An automated autosampler sequence is highly recommended for precision.
3. Chromatographic Conditions:
-
Use the same RP-HPLC conditions as in Method 1.
-
Detector: Fluorescence Detector.
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 455 nm.[8]
Method 3: Chiral Separation by HPLC
To resolve the enantiomers of this compound, a chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.[11]
Causality Behind Choices:
-
Column: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is selected. This CSP possesses ionic groups and operates in polar ionic mode, making it ideal for creating stereospecific interactions (hydrogen bonding, ionic interactions, dipole-dipole) with the polar, zwitterionic analyte.[11][12]
-
Mobile Phase: A polar ionic mobile phase consisting of a water/methanol mixture with a volatile acid and base (e.g., acetic acid and ammonia) allows for manipulation of the analyte's and stationary phase's ionization states, which is the primary mechanism for controlling retention and enantioselectivity.
Experimental Protocol: Chiral HPLC-UV
| Parameter | Condition | Rationale |
| Column | Astec CHIROBIOTIC T (e.g., 4.6 x 250 mm, 5 µm) | Provides chiral recognition for underivatized amino acids.[11] |
| Mobile Phase | Methanol / Acetic Acid / Ammonia (100 / 0.02 / 0.01, v/v/v) | Polar ionic mode for enantiomeric interaction. |
| Mode | Isocratic | Simplifies the method and improves reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral resolution. |
| Detection | UV at 220 nm | Direct detection of the underivatized enantiomers. |
| Injection Vol. | 10 µL | Standard volume. |
System Suitability:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be >1.5 for baseline separation, which is crucial for accurate quantification.
Part 3: Method Comparison and Selection
The optimal analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary to guide the selection process.
| Feature | Method 1: RP-HPLC-UV | Method 2: Derivatization-HPLC-FLD | Method 3: Chiral HPLC-UV |
| Principle | Hydrophobic Interaction | Hydrophobic Interaction | Chiral Recognition |
| Primary Use | Routine achiral quantification | Trace-level quantification | Enantiomeric purity/separation |
| Sensitivity | Moderate | Very High | Moderate |
| Selectivity | Moderate | High | Very High (for stereoisomers) |
| Sample Prep | Simple | More complex (derivatization step) | Simple |
| Speed | Fast | Slower (due to reaction time) | Moderate to Slow |
| Validation | Straightforward | Requires validation of derivatization | Requires chiral system suitability |
Conclusion
The analysis of this compound by liquid chromatography is a multifaceted task that can be successfully addressed through a variety of strategic approaches. For routine achiral analysis, a well-optimized reversed-phase method provides a robust and reliable solution. When high sensitivity is paramount, pre-column derivatization with OPA followed by fluorescence detection is the method of choice. Finally, for the critical task of resolving enantiomers, direct separation on a macrocyclic glycopeptide chiral stationary phase offers an efficient and powerful technique. By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can generate accurate, precise, and trustworthy data essential for advancing their scientific and developmental objectives.
References
- 1. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Guide to Mitigating Side Reactions in the Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(furan-2-yl)propanoic acid, a valuable β-amino acid scaffold, holds significant promise in medicinal chemistry and drug development. Its synthesis, however, is frequently complicated by a series of side reactions that can significantly reduce yield and purity, thereby impeding downstream applications. This in-depth technical guide provides a comprehensive analysis of the common side reactions encountered during the synthesis of this target molecule via prevalent synthetic routes. By elucidating the underlying mechanisms of these undesirable transformations, this document offers field-proven insights and actionable strategies to minimize byproduct formation, enhance reaction efficiency, and streamline purification processes.
Introduction: The Synthetic Challenge of a Furan-Containing β-Amino Acid
The incorporation of a furan moiety into a β-amino acid framework introduces a unique set of synthetic challenges. The furan ring, while aromatic, is susceptible to degradation under certain reaction conditions, particularly in acidic environments. This inherent instability, coupled with the reactivity of the functional groups involved in typical amino acid syntheses, creates a landscape ripe for the formation of unwanted byproducts. Understanding and controlling these side reactions is paramount for the successful and scalable production of this compound. This guide will dissect the most common synthetic pathways and their associated side reactions, providing a roadmap for researchers to navigate this complex synthetic terrain.
Plausible Synthetic Routes and Associated Side Reactions
Several synthetic strategies can be envisioned for the preparation of this compound. The most prominent among these are the Mannich-type reaction, the Strecker synthesis, and the reductive amination of a β-keto ester precursor. Each of these routes, while theoretically sound, presents a unique profile of potential side reactions.
The Mannich-Type Reaction: A Three-Component Condensation Prone to Complications
A one-pot synthesis of β-amino acids can be achieved through a Mannich-type reaction involving an aldehyde (furfural), a compound with an active methylene group (malonic acid), and an ammonia source (e.g., ammonium acetate).[1] While elegant in its convergence, this approach is often plagued by several side reactions.
The acidic conditions often employed to catalyze the Mannich reaction can be detrimental to the furan ring. Protonation of the furan oxygen can lead to ring-opening and subsequent polymerization, resulting in the formation of insoluble, dark-colored materials.[2][3][4] Furfural itself is known to polymerize under acidic conditions.[5]
-
Causality: The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, particularly by protons. This can initiate a cascade of reactions leading to complex polymeric structures.
-
Mitigation:
-
Careful control of pH is critical. The use of buffered systems or milder acidic catalysts can help to avoid strongly acidic environments.
-
Maintaining lower reaction temperatures can slow down the rate of polymerization.
-
The use of polar aprotic solvents, such as DMF, has been shown to have a stabilizing effect on furan derivatives.[2][3]
-
Furfural can undergo self-condensation reactions in the presence of base or acid, leading to the formation of colored byproducts.
-
Causality: The aldehyde functionality of furfural can react with the enolizable positions of another furfural molecule.
-
Mitigation:
-
Slow addition of furfural to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring self-condensation.
-
Careful selection of the base and reaction temperature is crucial.
-
The intermediate α,β-unsaturated acid, formed from the condensation of furfural and malonic acid, can undergo a Michael addition with another equivalent of malonic acid or the amino group before the desired 1,4-addition of the amine. This can lead to the formation of undesired dicarboxylic acids or other adducts.
-
Causality: The electrophilic β-carbon of the α,β-unsaturated intermediate is susceptible to nucleophilic attack by various species present in the reaction mixture.
-
Mitigation:
-
Controlling the stoichiometry of the reactants is essential.
-
Optimizing the order of addition of the reagents can influence the selectivity of the reaction.
-
Logical Relationship: Mannich Reaction Pathways
Caption: Main and side reaction pathways in the Mannich synthesis.
The Strecker Synthesis: A Pathway Fraught with Hydrolysis Challenges
The Strecker synthesis offers another route, commencing with the reaction of furfural, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[6][7]
The final hydrolysis step of the Strecker synthesis typically requires harsh acidic or basic conditions, which can lead to the degradation of the furan ring, as discussed previously.[2][3][4]
-
Causality: Prolonged exposure to strong acids or bases at elevated temperatures can promote ring-opening and polymerization of the furan moiety.
-
Mitigation:
-
Milder hydrolysis conditions, such as enzymatic hydrolysis or the use of milder acids (e.g., aqueous HCl at moderate temperatures), should be explored.
-
Careful monitoring of the reaction progress is necessary to avoid prolonged reaction times.
-
Incomplete hydrolysis of the nitrile group can result in the formation of the corresponding α-aminoamide as a significant byproduct.
-
Causality: The rate of hydrolysis of the amide intermediate to the carboxylic acid can be slow under certain conditions.
-
Mitigation:
-
Ensuring sufficiently vigorous hydrolysis conditions (e.g., extended reaction times, higher temperatures, or stronger acid/base concentrations) is necessary, while balancing the stability of the furan ring.
-
Stepwise hydrolysis, with isolation of the intermediate amide followed by a second hydrolysis step under different conditions, may offer better control.
-
The classical Strecker synthesis produces a racemic mixture of the amino acid.[6] While not strictly a side reaction in terms of chemical structure, the formation of the undesired enantiomer is a significant issue in the context of drug development.
-
Causality: The initial addition of cyanide to the imine intermediate is not stereoselective.
-
Mitigation:
-
Asymmetric Strecker reactions employing chiral auxiliaries or catalysts can be used to induce stereoselectivity.[6]
-
Alternatively, resolution of the racemic mixture can be performed post-synthesis using techniques such as chiral chromatography or diastereomeric salt formation.
-
Experimental Workflow: Asymmetric Strecker Synthesis
Caption: A workflow for asymmetric Strecker synthesis.
Reductive Amination of a β-Keto Ester Precursor
This route involves the synthesis of a β-keto ester, such as ethyl 3-(furan-2-yl)-3-oxopropanoate, followed by reductive amination to introduce the amino group.
During the reductive amination step, the ester functionality can be reduced to the corresponding alcohol, leading to the formation of 3-amino-3-(furan-2-yl)propan-1-ol.
-
Causality: The reducing agent used for the amination (e.g., sodium borohydride, sodium cyanoborohydride) can also reduce the ester group, especially under forcing conditions.
-
Mitigation:
-
The use of milder and more selective reducing agents, such as sodium triacetoxyborohydride, is recommended.
-
Careful control of the reaction temperature and stoichiometry of the reducing agent is crucial.
-
Prior to amination, the ketone can be directly reduced to a hydroxyl group, leading to the formation of ethyl 3-(furan-2-yl)-3-hydroxypropanoate.
-
Causality: If the imine formation is slow, the reducing agent can preferentially reduce the starting ketone.
-
Mitigation:
-
Ensuring efficient imine formation by using an appropriate ammonia source and catalyst (e.g., titanium(IV) isopropoxide) is important.
-
A two-step, one-pot procedure where the imine is pre-formed before the addition of the reducing agent can improve selectivity.
-
The newly formed primary amine can react with the starting β-keto ester or the intermediate imine, leading to the formation of secondary and tertiary amine byproducts.[8]
-
Causality: The product primary amine is nucleophilic and can compete with ammonia for reaction with the electrophilic carbonyl or imine species.
-
Mitigation:
-
Using a large excess of the ammonia source can help to outcompete the product amine.
-
Performing the reaction at a lower temperature can reduce the rate of these side reactions.
-
Data Summary and Comparison
| Synthetic Route | Key Side Reactions | Mitigation Strategies |
| Mannich-Type Reaction | Furan polymerization, Furfural self-condensation, Michael addition byproducts | pH control, lower temperature, polar aprotic solvents, slow addition of furfural, stoichiometric control |
| Strecker Synthesis | Furan degradation during hydrolysis, Incomplete hydrolysis (amide formation), Racemization | Milder hydrolysis conditions, enzymatic hydrolysis, vigorous hydrolysis with monitoring, asymmetric synthesis/resolution |
| Reductive Amination | Over-reduction to amino alcohol, Direct reduction of ketone, Formation of secondary/tertiary amines | Use of selective reducing agents, pre-formation of imine, large excess of ammonia, lower temperature |
Experimental Protocols: A Focus on Minimizing Side Reactions
Protocol: Modified Mannich-Type Reaction
-
To a solution of malonic acid (1.1 eq) and ammonium acetate (1.5 eq) in dimethylformamide (DMF), add furfural (1.0 eq) dropwise at 0 °C over 30 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and adjust the pH to ~6 with a dilute acid (e.g., 1 M HCl).
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Rationale: The use of DMF helps to stabilize the furan ring.[2][3] Dropwise addition of furfural minimizes its self-condensation. Room temperature reaction minimizes polymerization.
Protocol: Two-Step Reductive Amination
-
To a solution of ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) in methanol, add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting ester using standard procedures (e.g., aqueous LiOH followed by acidic workup), being mindful of the furan ring's stability.
-
Purify the final product by recrystallization or ion-exchange chromatography.
-
Rationale: The large excess of ammonium acetate drives the imine formation equilibrium forward. Sodium triacetoxyborohydride is a mild and selective reducing agent that is less likely to reduce the ester group. The two-step, one-pot approach ensures that the imine is formed before the introduction of the reducing agent, minimizing the direct reduction of the ketone.
Conclusion
The synthesis of this compound is a nuanced endeavor that requires a thorough understanding of the potential side reactions that can compromise yield and purity. The inherent sensitivity of the furan ring to acidic conditions is a recurring theme across multiple synthetic routes, necessitating careful control of pH and temperature. For Mannich-type reactions, minimizing polymerization and self-condensation is key. In the Strecker synthesis, the challenge lies in achieving complete hydrolysis of the nitrile without degrading the furan moiety. The reductive amination pathway requires a delicate balance of reactivity to avoid over-reduction and the formation of secondary and tertiary amines.
By implementing the mitigation strategies outlined in this guide, including the use of milder reagents, optimized reaction conditions, and appropriate solvent selection, researchers can significantly improve the efficiency and robustness of their synthetic protocols. A proactive approach to understanding and controlling these side reactions will ultimately pave the way for the successful and scalable production of this important building block for drug discovery and development.
References
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. imp.kiev.ua [imp.kiev.ua]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts [mdpi.com]
Topic: Optimization of Reaction Conditions for 3-Amino-3-(furan-2-yl)propanoic Acid Synthesis
An In-Depth Technical Guide for Drug Development Professionals
Abstract
3-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic β-amino acid incorporating a furan moiety, a privileged scaffold in medicinal chemistry. Its structural motifs are of significant interest for the development of novel therapeutics, including peptide-based drugs where β-amino acids can confer enhanced metabolic stability and unique conformational properties. The efficient and scalable synthesis of this building block is paramount for its application in drug discovery pipelines. This guide provides an in-depth analysis of the synthetic routes to this compound, with a primary focus on the systematic optimization of a practical one-pot reaction. We will explore the causal relationships behind experimental choices, offering field-proven insights into maximizing yield, purity, and operational simplicity.
Introduction: The Strategic Importance of Furan-Containing β-Amino Acids
β-Amino acids are crucial components in contemporary drug design. Their incorporation into peptide chains can induce stable secondary structures (e.g., helices and turns) and, critically, provides resistance to enzymatic degradation by peptidases. This enhanced in vivo stability is a key advantage over their α-amino acid counterparts.[1] The furan ring system is a bioisostere for phenyl and other aromatic rings and is a core component in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its specific electronic profile.[2][3][4] The combination of these two pharmacophores in this compound yields a high-value building block for creating novel peptide analogues and small molecule inhibitors with potentially superior pharmacological profiles.
The primary challenge lies in developing a synthetic methodology that is not only high-yielding but also robust, scalable, and economically viable. Common strategies for β-amino acid synthesis include the conjugate addition of amines to α,β-unsaturated esters (Michael addition), Mannich-type reactions, and homologation of α-amino acids.[5] For the specific target molecule, a one-pot, three-component reaction proves to be an exceptionally efficient approach.
Core Synthetic Strategy: A Three-Component Reaction
A highly effective method for synthesizing 3-amino-3-arylpropionic acids involves a one-pot reaction between an aryl aldehyde, malonic acid, and an ammonia source, typically ammonium acetate.[1][6] This strategy is attractive due to its operational simplicity and the use of readily available, inexpensive starting materials.
The overall transformation for our target molecule is: Furfural + Malonic Acid + Ammonium Acetate → this compound
This reaction proceeds through a cascade of interconnected equilibria, likely involving an initial Knoevenagel condensation between furfural and malonic acid to form 3-(furan-2-yl)propenoic acid, followed by a Michael addition of ammonia, and subsequent decarboxylation. The optimization of this process requires a careful understanding of each variable's influence on the overall reaction network.
Proposed Reaction Mechanism
The reaction is believed to proceed through two major stages within the one-pot system. First, a Knoevenagel condensation between furfural and malonic acid forms an α,β-unsaturated dicarboxylic acid intermediate. This is followed by a conjugate addition of ammonia and a final decarboxylation to yield the product.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
Stability testing of 3-Amino-3-(furan-2-yl)propanoic acid under different conditions
An In-Depth Technical Guide Stability Testing of 3-Amino-3-(furan-2-yl)propanoic acid: A Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of this compound, a novel β-amino acid with potential applications in pharmaceutical development. As a Senior Application Scientist, this document synthesizes regulatory expectations with practical, field-proven methodologies. We will explore the inherent chemical liabilities of the molecule, detail protocols for forced degradation studies, outline the development of a stability-indicating analytical method, and provide a structure for long-term stability programs. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to thoroughly characterize the stability profile of this compound, ensuring the safety, efficacy, and quality of potential drug products. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Imperative of Stability Assessment
This compound is a non-proteinogenic β-amino acid derivative featuring a furan ring, a common motif in bioactive molecules.[4][5] Its structural attributes make it a person of interest as a chiral building block in medicinal chemistry.[4] Before any active pharmaceutical ingredient (API) can be advanced through the development pipeline, a thorough understanding of its chemical stability is paramount. Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2]
The data generated from these studies are foundational for:
-
Identifying potential degradation pathways and products. [6][7]
-
Developing stable formulations and determining appropriate storage conditions. [8][9]
-
Establishing a re-test period for the drug substance or a shelf life for the drug product. [2]
-
Developing and validating analytical methods that can accurately quantify the API in the presence of its degradants. [10]
This guide will adhere to the principles established in the ICH series of guidelines, particularly Q1A(R2) for stability testing of new drug substances, to ensure regulatory compliance and scientific rigor.[3][10]
Physicochemical Properties and Potential Degradation Pathways
The stability of this compound is intrinsically linked to its molecular structure, which contains two key moieties: a furan ring and a β-amino acid backbone.
-
Furan Ring: The furan ring is an electron-rich aromatic heterocycle known to be susceptible to oxidative cleavage and degradation under acidic conditions.[11] Oxidation can lead to ring-opening, forming highly reactive dicarbonyl compounds.
-
β-Amino Acid Moiety: The amino and carboxylic acid groups can participate in various reactions. The amino group is a potential site for oxidation, while the overall molecule's stability can be pH-dependent due to the ionization of these functional groups.[12]
A summary of the compound's properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₇H₉NO₃ | PubChem[5] |
| Molecular Weight | 155.15 g/mol | PubChem[5] |
| CAS Number | 73456-99-2 | PubChem[5] |
The diagram below illustrates the structure and highlights the chemically labile sites prone to degradation.
Caption: Molecular structure with potentially unstable sites.
Forced Degradation (Stress Testing) Studies
Forced degradation, or stress testing, is the intentional degradation of a drug substance under more severe conditions than those used for accelerated stability testing.[8][13] These studies are essential for elucidating degradation pathways and demonstrating the specificity of analytical methods.[6][7] An extent of degradation of approximately 5-20% is generally considered optimal to detect and identify degradation products without generating secondary degradants that may not be relevant to formal stability.[7]
The overall workflow for conducting forced degradation studies is outlined below.
Caption: General workflow for forced degradation studies.
Experimental Design
Forced degradation will be performed on a single batch of this compound.[8] Solutions will be prepared at a concentration of approximately 1 mg/mL to facilitate analysis. A control sample, protected from stress conditions, will be analyzed at each time point.
Table 2: Recommended Forced Degradation Experimental Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat (Solid State) | 70°C | Up to 48 hours |
| Photostability | ICH Q1B specified light/UV exposure | Ambient | Per ICH Q1B |
Protocol: Acid and Base Hydrolysis
Rationale: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values, as recommended by ICH guidelines.[2] The furan ring, in particular, can be sensitive to acidic conditions.[11]
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a water/acetonitrile mixture).
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solutions in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Immediately neutralize the aliquots (base for the acidic sample, acid for the basic sample) to quench the reaction.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Protocol: Oxidative Degradation
Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative stress.[8] The electron-rich furan ring and the amino group are potential sites of oxidation.
Methodology:
-
Dissolve the compound in a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Dilute with the mobile phase for immediate HPLC analysis.
Protocol: Thermal and Photolytic Degradation
Rationale: To assess the impact of heat and light, which are common environmental factors during storage and handling.[6] Photostability testing is an integral part of stress testing as per ICH Q1B guidelines.[10][14]
Methodology (Thermal):
-
Place a thin layer of the solid drug substance in a vial.
-
Store the vial in a controlled temperature oven at 70°C.
-
At specified time points (e.g., 24, 48 hours), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Methodology (Photostability):
-
Expose the solid drug substance and a 1 mg/mL solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Run a dark control sample in parallel, wrapped in aluminum foil.
-
After the exposure period, analyze all samples by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential components.[10] For this compound, a High-Performance Liquid Chromatography (HPLC) method with UV detection is appropriate.
Rationale for Method Selection: HPLC is a powerful technique for separating complex mixtures. Since most amino acids lack a strong chromophore, detection can be challenging.[12][15] However, the furan ring in the target molecule should provide sufficient UV absorbance. Alternatively, direct UV detection of the carboxyl group in the 200-210 nm range is a viable strategy for underivatized amino acids.[15] A Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column with an aqueous-organic mobile phase can be effective for separating polar amino acids.[16][17]
Protocol: HPLC Method
Table 3: Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | HPLC with Photodiode Array (PDA) Detector | PDA allows for peak purity analysis. |
| Column | Kromasil SIL (250 x 4.6 mm, 5 µm) or equivalent HILIC column | HILIC is effective for retaining and separating polar analytes like amino acids.[16] |
| Mobile Phase | Isocratic: 25:75 (v/v) Buffer:Acetonitrile | A high percentage of organic solvent is characteristic of HILIC mode.[16] |
| Buffer | 2.5 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.85 | Provides ionic strength and controls the ionization state of the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | 200 nm | Wavelength for detecting the carboxyl group chromophore.[15] |
| Injection Vol. | 10 µL | Standard injection volume. |
| Run Time | 20 minutes | Sufficient to elute the main peak and potential degradants. |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is confirmed by analyzing the stressed samples and checking for peak purity using a PDA detector.
-
Linearity, Range, Accuracy, and Precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
Robustness.
Analysis and Interpretation of Forced Degradation Results
The data from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.
Table 4: Illustrative Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradants (Peak Area %) | Mass Balance (%) | Observations |
|---|---|---|---|---|---|
| Control | 24 | 99.8 | < 0.1 | 99.9 | No significant change. |
| 0.1 M HCl, 60°C | 24 | 85.2 | D1 (5.1%), D2 (8.9%) | 99.2 | Significant degradation observed. |
| 0.1 M NaOH, 60°C | 24 | 92.5 | D3 (6.8%) | 99.3 | Moderate degradation. |
| 3% H₂O₂, RT | 24 | 81.7 | D4 (12.3%), D5 (4.5%) | 98.5 | Highly susceptible to oxidation. |
| Thermal, 70°C | 48 | 98.9 | < 0.5 | 99.4 | Stable in solid state to heat. |
| Photostability | ICH Q1B | 99.1 | < 0.5 | 99.6 | Stable to light exposure. |
Based on these results, a potential degradation pathway can be proposed. For instance, the significant degradation under oxidative and acidic conditions strongly suggests the furan ring is the primary site of instability.
Caption: Hypothesized degradation pathways based on stress testing.
Long-Term and Accelerated Stability Studies
Following the characterization of degradation pathways, a formal stability study must be initiated using at least three primary batches of the drug substance.[2][10] This study will establish the re-test period and recommended storage conditions.
Protocol: Formal Stability Study
Table 5: ICH Recommended Long-Term and Accelerated Stability Protocol
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months, then annually |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Methodology:
-
Package the drug substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Place the packaged samples into stability chambers maintained at the conditions specified in Table 5.
-
At each time point, withdraw samples and test them for critical quality attributes (e.g., appearance, assay, purity/degradation products) using the validated stability-indicating method.
-
Evaluate the stability data to propose a re-test period.
Conclusion and Recommendations
This guide provides a robust, scientifically-grounded framework for the comprehensive stability testing of this compound. The primary chemical liabilities are associated with the furan ring, which is susceptible to both oxidative and acid-catalyzed degradation. The compound appears to be relatively stable to heat and light in the solid state.
Recommendations:
-
Storage: Based on the forced degradation results, this compound should be stored in well-closed containers, protected from light, in a controlled, oxygen-free (e.g., inert atmosphere) environment to minimize oxidative and hydrolytic degradation.
-
Formulation: During formulation development, care should be taken to avoid acidic excipients and oxidizing agents. The pH of any liquid formulations should be carefully controlled and optimized for maximum stability.
-
Further Studies: The structure of the major degradants observed during forced degradation should be elucidated using techniques such as LC-MS and NMR to gain a complete understanding of the degradation pathways.
By following the methodologies outlined herein, drug development professionals can build a comprehensive stability profile for this compound, ensuring the development of a safe, stable, and effective medicinal product.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]
- 5. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. database.ich.org [database.ich.org]
- 11. benchchem.com [benchchem.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. jocpr.com [jocpr.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting the Crystallization of 3-Amino-3-(furan-2-yl)propanoic acid: A Senior Application Scientist's Field Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The successful crystallization of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting purity, stability, and bioavailability. 3-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic β-amino acid, presents unique challenges due to its zwitterionic nature, the reactivity of the furan ring, and its potential for polymorphism. This guide provides a systematic, field-proven framework for troubleshooting its crystallization. Moving beyond rote protocols, we delve into the causal mechanisms behind common crystallization failures—from complete solubility to "oiling out"—and provide robust, self-validating experimental workflows to overcome them. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scalable and controllable crystallization process for this and structurally related molecules.
Foundational Physicochemical Landscape
A deep understanding of the molecule's intrinsic properties is the bedrock of any successful crystallization strategy. The structure of this compound, featuring both a basic amino group and an acidic carboxylic acid group, dictates its pH-dependent behavior, while the furan moiety introduces specific stability considerations.
Table 1: Core Physicochemical Properties of this compound
| Property | Value / Observation | Implication for Crystallization |
| Molecular Formula | C₇H₉NO₃[1] | - |
| Molecular Weight | 155.15 g/mol [1] | Influences dissolution kinetics and molarity calculations. |
| Structure | Amino acid with a furan ring | Possesses both hydrogen bond donors (NH₂, OH) and acceptors (C=O, furan oxygen), predisposing it to strong crystal lattice interactions. |
| Predicted XlogP | -2.9[1] | Indicates high hydrophilicity; water is a primary candidate for the main solvent. |
| pKa (Estimated) | pKa₁ ≈ 3-4 (COOH), pKa₂ ≈ 9-10 (NH₃⁺) | Critical for pH control. The molecule's charge state, and therefore its solubility, is highly dependent on pH.[2][3] |
| Isoelectric Point (pI) | Estimated to be between pH 5-7 | This is the pH of minimum solubility, the ideal starting point for crystallization via pH adjustment. |
| Polymorphism | Highly probable | Like many amino acids, it can likely exist in multiple crystalline forms with different properties.[4][5][6][7] Control of polymorphism is critical for pharmaceutical applications. |
| Furan Ring Stability | Susceptible to degradation/polymerization under strongly acidic conditions.[8][9] | Avoid harsh acidic environments during processing to prevent impurity formation. |
The Causality of Crystallization: pH as the Master Variable
For zwitterionic molecules like amino acids, pH is the most powerful lever to control solubility and drive crystallization.[10][11][12] The molecule's net charge changes dramatically with pH, directly influencing its interaction with the solvent and other solute molecules.
-
Low pH (pH < pI): The carboxylic acid is protonated (COOH) and the amino group is protonated (NH₃⁺). The molecule carries a net positive charge.
-
Isoelectric Point (pH ≈ pI): The carboxylic acid is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺). The molecule is a neutral zwitterion, leading to strong intermolecular electrostatic interactions and minimal interaction with the polar solvent (water). This is the point of minimum solubility.
-
High pH (pH > pI): The carboxylic acid is deprotonated (COO⁻) and the amino group is neutral (NH₂). The molecule carries a net negative charge.
This relationship is the key to designing a robust crystallization protocol. The general strategy involves dissolving the compound at a pH far from its pI (where it is highly soluble) and then carefully adjusting the pH towards the pI to induce supersaturation and crystallization.[13]
Caption: Logical relationship between solution pH, molecular charge, and crystallization potential.
Systematic Troubleshooting Workflow
Encountering issues is an expected part of process development. The key is a logical, systematic approach to diagnosis and resolution. The following workflow addresses the most common failure modes.
Caption: A decision-tree workflow for troubleshooting common crystallization outcomes.
Problem: No Crystals Form (Clear Solution Remains)
This is fundamentally a problem of insufficient supersaturation. The solution is either thermodynamically stable or in a metastable state where nucleation is kinetically hindered.
Probable Causes & Recommended Actions:
-
Excess Solvent: The concentration of the solute is below its saturation point at the given temperature.
-
Action: Slowly evaporate the solvent at a controlled temperature. If the mother liquor is accessible, test for remaining compound by placing a drop on a watch glass; significant residue upon evaporation indicates a high amount of dissolved product.[14]
-
-
pH is Too Far from pI: The molecule has a significant net charge, keeping it highly soluble in the polar solvent system.
-
Action: Carefully titrate the solution with a dilute acid or base to bring the pH closer to the estimated isoelectric point (pI). Monitor for the first sign of turbidity (cloudiness), which indicates the onset of nucleation.
-
-
High Kinetic Barrier to Nucleation: The solution is supersaturated, but the energy barrier for forming the initial crystal nuclei is too high.
-
Action 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide a surface for heterogeneous nucleation.
-
Action 2 (Seeding): If available, add a single, small crystal of the desired product ("seed crystal"). This bypasses the primary nucleation step entirely, promoting controlled crystal growth.
-
Problem: "Oiling Out" or Amorphous Precipitation
The solution becomes cloudy and deposits a viscous liquid (oil) or a non-crystalline solid instead of well-defined crystals. This occurs when the level of supersaturation is so high that the solute crashes out of solution faster than it can organize into an ordered crystal lattice.[14]
Probable Causes & Recommended Actions:
-
Cooling Rate is Too Rapid: The solution's temperature drops too quickly, creating a massive spike in supersaturation.
-
Action: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution.[14] Then, allow the solution to cool much more slowly. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to slow heat loss.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons" or depressing the melting point of the solid phase, leading to an oil.[13]
-
Action: Re-dissolve the material and treat the hot solution with activated charcoal to adsorb colored and polymeric impurities. Filter the hot solution through celite to remove the charcoal before proceeding with the slow cooling.
-
-
Solvent System is Inappropriate: The chosen solvent may have too strong an affinity for the solute, preventing it from forming a crystal lattice, or it may be too poor, causing it to precipitate instantly.
-
Action: Experiment with a different solvent or a co-solvent system. For this highly polar molecule, a mixture of water and a miscible organic "anti-solvent" like isopropanol or ethanol can be effective.[15] The anti-solvent reduces the overall polarity of the medium, decreasing the solubility of the amino acid.
-
Problem: Poor Crystal Quality (Fine Needles, Aggregates, Low Yield)
Crystals form, but they are not suitable for downstream processing. This is typically a result of an imbalance between the rate of nucleation and the rate of crystal growth.
Probable Causes & Recommended Actions:
-
Nucleation Rate Exceeds Growth Rate: A very high number of small nuclei form simultaneously, competing for the limited solute in the solution. This leads to a large number of very small crystals or fine needles.[10]
-
Action: Reduce the level of supersaturation. Use slightly more solvent than the minimum required for dissolution at high temperature.[14] This ensures that nucleation begins at a lower temperature and proceeds more slowly, giving existing crystals time to grow.
-
-
Agglomeration: Individual crystals stick together during growth.
-
Action: Gentle agitation (slow stirring) during the cooling phase can sometimes prevent agglomeration. Additionally, the use of certain additives, such as surfactants or polyvalent alcohols, has been shown to improve crystal habit and reduce agglomeration in amino acid crystallizations, though this requires careful screening.[16]
-
-
Low Yield: A significant amount of product remains in the mother liquor.
-
Action: After filtering the initial crop of crystals, cool the mother liquor further (e.g., in an ice bath) to recover a second crop. Be aware that the purity of subsequent crops may be lower. Alternatively, partially evaporate the solvent from the mother liquor to induce further crystallization.
-
Key Experimental Protocols
These protocols are designed as self-validating systems. The "Expected Observation" at each step confirms the system is behaving as intended, allowing for immediate troubleshooting if it deviates.
Protocol: Solvent System Screening
Objective: To identify a suitable solvent or co-solvent system that provides a steep solubility curve with respect to temperature or composition.
-
Setup: Place ~10-20 mg of this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (see Table 2) dropwise at room temperature, vortexing after each addition.
-
Solubility Assessment (Room Temp):
-
Good Candidate: The solid is sparingly soluble or insoluble.
-
Poor Candidate: The solid dissolves completely in <0.5 mL. This solvent is too good and will likely result in poor yields.
-
-
Solubility Assessment (Elevated Temp): For tubes where the solid was sparingly soluble, heat gently in a water bath.
-
Expected Observation: The solid should dissolve completely upon heating.
-
If it does not dissolve: The solvent is too poor.
-
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then in an ice bath.
-
Expected Observation: A crystalline solid should precipitate. Observe the quality of the crystals.
-
If it oils out or remains clear: Refer to the troubleshooting workflow (Section 3).
-
Table 2: Recommended Solvents for Initial Screening
| Solvent System | Type | Polarity Index | Rationale |
| Water | Protic | 10.2 | Excellent solvent for the charged/zwitterionic form; good starting point. |
| Ethanol | Protic | 4.3 | May be a suitable anti-solvent with water.[17] |
| Isopropanol | Protic | 3.9 | Common, less polar anti-solvent. |
| Methanol/Water | Co-solvent | Variable | Allows for fine-tuning of polarity to control solubility. |
| Acetone/Water | Co-solvent | Variable | Acetone can be a powerful anti-solvent for amino acids.[15] |
Protocol: Crystallization via pH Adjustment (Aqueous System)
Objective: To crystallize the product by manipulating its solubility via pH control.
-
Dissolution: Dissolve the crude this compound in deionized water by adjusting the pH to a point of high solubility (e.g., pH 10-11 with dilute NaOH, or pH 2-3 with dilute HCl). Use a minimal amount of acid/base.
-
Expected Observation: A clear, particle-free solution is obtained. If not, filter the solution to remove insoluble impurities.
-
-
pH Adjustment: While stirring gently, slowly add a dilute solution of a counter-ion (e.g., dilute HCl if starting from basic, or dilute NaOH if starting from acidic) dropwise.
-
Induce Nucleation: Continue adding the acid/base until the solution becomes faintly turbid. This indicates the solution has reached the pI and nucleation has begun.
-
Crystal Growth: Stop the addition of acid/base. Allow the solution to stir slowly at room temperature for several hours, or let it stand undisturbed.
-
Expected Observation: The turbidity will resolve into a suspension of fine crystals that grow over time.
-
-
Isolation: Cool the mixture in an ice bath to maximize yield, then collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold, water-miscible solvent (like cold ethanol) to aid drying.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C).
Conclusion
Troubleshooting the crystallization of this compound is a process of systematic, logical investigation rooted in the compound's fundamental physicochemical properties. By understanding the dominant role of pH on its zwitterionic nature, the appropriate selection of solvent systems, and the kinetic balance between nucleation and growth, researchers can overcome common obstacles like oiling out and poor crystal morphology. The workflows and protocols presented here provide a robust framework for moving from a problematic system to a controlled, reproducible, and scalable crystallization process, which is essential for the successful development of this compound as a pharmaceutical agent.
References
- 1. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. mdpi-res.com [mdpi-res.com]
- 7. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 17. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Stereoselectivity of 3-Amino-3-(furan-2-yl)propanoic Acid Synthesis: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of advanced methodologies for the stereoselective synthesis of 3-Amino-3-(furan-2-yl)propanoic acid, a valuable chiral building block in medicinal chemistry and drug development. Recognizing the critical role of stereochemistry in pharmacological activity, this document delves into three principal strategies for achieving high enantiopurity: asymmetric conjugate addition, chiral auxiliary-mediated synthesis, and enzymatic kinetic resolution. For each approach, we will explore the underlying mechanistic principles, provide detailed, field-tested experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific needs. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to enhance their capabilities in the asymmetric synthesis of complex chiral molecules.
Introduction: The Significance of Stereochemically Pure this compound
β-amino acids are crucial components of numerous biologically active molecules, including peptides, natural products, and pharmaceuticals.[1] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to proteolytic degradation.[1][2] The furan moiety, a common pharmacophore, imparts unique electronic and steric properties to molecules.[3] Consequently, this compound stands as a highly valuable building block for the synthesis of novel therapeutics.
The biological activity of chiral molecules is often confined to a single enantiomer. The other enantiomer may be inactive or, in some cases, elicit undesirable side effects. Therefore, the development of synthetic methods that provide access to enantiomerically pure compounds is of paramount importance in modern drug discovery. This guide will provide a detailed exploration of robust strategies to control the stereochemical outcome of the synthesis of this compound.
Strategic Approaches to Stereocontrol
The stereoselective synthesis of this compound can be approached through several distinct strategies. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity. This guide will focus on three powerful and widely applicable approaches:
-
Asymmetric Conjugate (Aza-Michael) Addition: This method involves the direct addition of an amine nucleophile to an α,β-unsaturated ester bearing the furan group, catalyzed by a chiral entity.
-
Chiral Auxiliary-Mediated Synthesis: This strategy relies on the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct the stereochemical course of a subsequent reaction.
-
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to separate a racemic mixture of the target molecule or its precursor.
The logical workflow for selecting a synthetic strategy is outlined in the diagram below:
References
A Technical Guide to Resolving ¹H NMR Peak Splitting for 3-Amino-3-(furan-2-yl)propanoic acid
Abstract
3-Amino-3-(furan-2-yl)propanoic acid is a chiral molecule whose structural complexity presents distinct challenges in Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Researchers frequently encounter complex peak splitting patterns, particularly for the methylene protons adjacent to the chiral center, which can complicate structural verification and purity assessment. This guide provides an in-depth, systematic approach to diagnosing and resolving these spectral complexities. We will explore the underlying chemical principles, including diastereotopicity and conformational dynamics, and detail a multi-faceted experimental strategy. This includes foundational 1D NMR experiments under varying conditions (pH and temperature) and advanced 2D NMR techniques (COSY, HSQC, HMBC). Furthermore, we address the analysis of enantiomeric purity through the use of chiral solvating agents. The methodologies are presented as self-validating protocols, grounded in established spectroscopic principles, to empower researchers in the pharmaceutical and chemical sciences to confidently elucidate the structure of this and similar molecules.
The Root of Complexity: Understanding the Molecule's Structure
The primary source of peak splitting in this compound arises from its inherent stereochemistry. The molecule possesses a chiral center at the C3 carbon, the carbon atom bonded to the amino group and the furan ring. This single stereocenter has profound implications for the entire molecule's magnetic environment.
Key Structural Features:
-
Chiral Center (C3): The presence of four different substituents (H, NH₂, COOH-CH₂, and furan-2-yl) at C3 renders it chiral.
-
Methylene Protons (H-2a, H-2b): The two protons on the C2 carbon are adjacent to the C3 stereocenter. Because of this proximity, they are in a chemically non-equivalent environment and are termed diastereotopic .[1] Diastereotopic protons do not have a simple plane of symmetry relating them and, therefore, have different chemical shifts.
-
Ionizable Groups: The amino (-NH₂) and carboxylic acid (-COOH) groups can exist in different protonation states (e.g., -NH₃⁺, -COO⁻) depending on the pH of the solvent. This can significantly alter the chemical shifts of nearby protons.[2][3]
-
Restricted Bond Rotation: The rotation around the C3-C(furan) and C2-C3 single bonds may be hindered, leading to the existence of multiple stable conformers (rotamers) in solution. If the rate of interconversion between these conformers is slow on the NMR timescale, separate signals for each conformer may be observed.[4][5]
The diastereotopicity of the H-2 protons is the most fundamental reason for complex splitting. Instead of a simple triplet (from coupling to H-3), they are expected to appear as an AB quartet , where each line of the quartet is further split by the H-3 proton, resulting in a complex multiplet often referred to as a "quartet of doublets" or "ABX system." The other factors, such as pH and conformational exchange, add further layers of complexity.
Caption: Key protons in this compound.
A Systematic Diagnostic Workflow
Resolving the NMR spectrum requires a logical progression of experiments designed to isolate and identify the source of the peak complexity. The following workflow provides a robust framework for this investigation.
Caption: Systematic workflow for diagnosing NMR peak splitting.
Experiment 1: pH-Dependent NMR Titration
This experiment probes the influence of the ionizable amino and carboxyl groups on the spectrum. Changes in protonation state can cause significant shifts in adjacent proton signals.[6][7]
Protocol: NMR pH Titration
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of D₂O. If solubility is an issue, a co-solvent like DMSO-d₆ can be used, but D₂O is preferred for observing pH effects.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum.
-
Acidic Titration: Add 1-2 µL aliquots of a dilute DCl solution (e.g., 0.1 M in D₂O) to the NMR tube. Mix gently and acquire a spectrum after each addition.
-
Basic Titration: Using a fresh sample, repeat the process using a dilute NaOD solution (e.g., 0.1 M in D₂O).
-
Analysis: Observe the chemical shifts of the H-3 and H-2 protons. Significant downfield shifts upon addition of acid (protonation of -COO⁻ and ensuring -NH₃⁺) or upfield shifts upon addition of base (deprotonation of -NH₃⁺) indicate that the observed spectrum is sensitive to the sample's pH.[3] This helps in choosing an appropriate buffered solvent system for future analyses if needed.
Experiment 2: Variable Temperature (VT) NMR
VT-NMR is a powerful tool for studying dynamic processes like conformational exchange or restricted bond rotation.[4][8] By changing the temperature, one can alter the rate of exchange between different molecular states.
-
At low temperatures: If exchange is slow, separate, sharp signals for each conformer may be observed.
-
At high temperatures: If exchange becomes fast on the NMR timescale, the signals will coalesce into a single, sharp, averaged signal.[9]
-
At intermediate temperatures: The signals may be significantly broadened, sometimes to the point of disappearing into the baseline.
Protocol: Variable Temperature NMR
-
Sample Preparation: Dissolve the sample in a solvent with a wide liquid range and high boiling point, such as DMSO-d₆ or Toluene-d₈.
-
Instrumentation: Use only appropriate NMR tubes (e.g., Class A glass like Wilmad 507 or higher) and a dedicated VT spinner (e.g., brown PEEK or white ceramic) to prevent tube breakage at temperature extremes.[4]
-
Data Acquisition:
-
Acquire a reference spectrum at ambient temperature (e.g., 25°C).
-
Increase the temperature in increments of 10-15°C (e.g., to 40°C, 55°C, 70°C). Allow the temperature to equilibrate for 5-10 minutes at each step, re-shim the instrument, and acquire a spectrum.
-
If necessary, cool the sample from ambient in similar decrements.
-
-
Analysis: Look for sharpening of broad peaks at higher temperatures, which would confirm fast conformational exchange. Conversely, the appearance of new, distinct sets of signals at low temperatures would indicate that different conformers have been "frozen out".[10]
Advanced Structural Elucidation with 2D NMR
Once the effects of pH and temperature are understood, 2D NMR techniques are employed to unambiguously assign the signals and confirm the connectivity of the molecule, especially the diastereotopic H-2 protons.
COSY (¹H-¹H Correlation Spectroscopy)
COSY reveals which protons are coupled to each other, typically through 2 or 3 bonds.[11] For this molecule, a COSY spectrum should show a cross-peak between the H-3 proton and the H-2 methylene protons, confirming their adjacent relationship. It will also show a cross-peak between the two diastereotopic H-2 protons themselves.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons directly with the carbon atom they are attached to (a one-bond correlation).[11][12] This is the definitive experiment to prove the diastereotopicity of the H-2 protons. In the HSQC spectrum, the two distinct H-2a and H-2b proton signals (on the F2 axis) will both show a correlation to the same C2 carbon signal (on the F1 axis).
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[12][13] This is crucial for piecing together the molecular fragments. Key expected correlations include:
-
H-2a and H-2b to the carbonyl carbon (C1) and the chiral carbon (C3).
-
H-3 to the furan ring carbons and the carbonyl carbon (C1).
Protocol: 2D NMR Analysis
-
Sample Preparation: Prepare a moderately concentrated sample (15-25 mg in 0.6 mL of a suitable deuterated solvent like DMSO-d₆ or CDCl₃) to ensure good signal-to-noise in a reasonable time.
-
Acquisition: Run standard COSY, HSQC, and HMBC experiments. These are routine experiments on modern NMR spectrometers.
-
Interpretation:
-
Use the HSQC to assign the proton signals for H-2a, H-2b, and H-3 to their respective carbons C2 and C3.
-
Use the COSY to trace the ¹H-¹H coupling network from the furan protons to H-3 and from H-3 to both H-2a and H-2b.
-
Use the HMBC to confirm the larger structure by connecting the C2/C3/H-3/H-2 spin system to the furan ring and the carboxylic acid group.[14]
-
Addressing Chirality: Analysis of Enantiomeric Purity
If the sample is synthesized via a non-stereospecific route, it will exist as a racemic mixture (a 50:50 mix of R and S enantiomers). In a standard achiral NMR solvent, the spectra of the two enantiomers are identical. To resolve them, a chiral environment must be introduced.
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that are added to the NMR sample.[15] They form transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These complexes have different magnetic environments, leading to separate signals for the R and S enantiomers of the analyte.[16][17]
Protocol: Analysis with a Chiral Solvating Agent
-
Analyte Spectrum: Acquire a standard ¹H NMR spectrum of the analyte in a suitable solvent (e.g., CDCl₃ or Benzene-d₆).
-
Addition of CSA: Add an enantiomerically pure CSA (e.g., (R)-(-)-Mandelic acid or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube, typically in a 1:1 to 1:5 analyte:CSA molar ratio.
-
Acquire Spectrum: Acquire a new ¹H NMR spectrum.
-
Analysis: Compare the spectra before and after adding the CSA. Look for splitting or doubling of specific proton signals (often H-3 or the furan protons are most affected). The integration ratio of the newly separated peaks corresponds directly to the enantiomeric ratio of the sample.
Chiral Derivatizing Agents (CDAs)
CDAs, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), react covalently with a functional group in the analyte (in this case, the amino group) to form a stable pair of diastereomers.[18][19] Since diastereomers have different physical properties, they will naturally have distinct NMR spectra, allowing for clear resolution and even assignment of absolute configuration.[19]
Data Synthesis and Interpretation
After performing the relevant experiments, the collected data can be compiled to achieve a complete structural assignment.
Table 1: Hypothetical ¹H NMR Data Before and After Resolution
| Proton | Initial Spectrum (DMSO-d₆, 25°C) | Resolved Spectrum (DMSO-d₆, 80°C) | Coupling Constants (J, Hz) (Resolved) | Key 2D Correlations |
| H-5' (furan) | ~7.6 ppm (br s) | 7.61 ppm (d) | J₅'₆' ≈ 1.8 | HMBC to C4', C7' |
| H-6' (furan) | ~6.4 ppm (m) | 6.42 ppm (dd) | J₆'₅' ≈ 1.8, J₆'₇' ≈ 3.4 | COSY to H5', H7' |
| H-7' (furan) | ~6.3 ppm (br d) | 6.35 ppm (d) | J₇'₆' ≈ 3.4 | HMBC to C4', C5' |
| H-3 | ~4.5 ppm (br t) | 4.53 ppm (dd) | J₃,₂ₐ ≈ 8.5, J₃,₂ᵦ ≈ 5.0 | COSY to H-2a, H-2b |
| H-2a, H-2b | ~2.9-3.1 ppm (complex, broad multiplet) | H-2a: 3.05 ppm (dd)H-2b: 2.92 ppm (dd) | J₂ₐ,₂ᵦ ≈ 16.0 (geminal)J₂ₐ,₃ ≈ 8.5J₂ᵦ,₃ ≈ 5.0 | HSQC to C2HMBC to C1, C3 |
Note: Chemical shifts and coupling constants are illustrative and will vary with experimental conditions.
Conclusion
The perceived complexity in the NMR spectrum of this compound is not an anomaly but a direct reflection of its rich stereochemical and dynamic nature. The primary cause of peak splitting for the C2 protons is diastereotopicity, which is often compounded by pH-dependent effects and/or conformational exchange. By employing a systematic workflow—beginning with diagnostic 1D experiments (pH titration, VT-NMR) to understand environmental and dynamic influences, followed by definitive 2D NMR experiments (COSY, HSQC, HMBC) for structural assignment, and finally chiral agents for enantiomeric analysis—researchers can deconstruct the complex spectra. This structured approach transforms peak splitting from an analytical hurdle into a source of detailed structural information, enabling confident characterization and advancing drug development and chemical research.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 9. youtube.com [youtube.com]
- 10. scielo.br [scielo.br]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. scribd.com [scribd.com]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. benchchem.com [benchchem.com]
- 19. Chiral_derivitizing_agent [chemeurope.com]
A Researcher's Guide to Method Validation and Comparative Analysis in Drug Development
Foreword: The Bedrock of Therapeutic Innovation is Unimpeachable Data
In the relentless pursuit of novel therapeutics, the velocity of research and development is ever-increasing. While speed is a critical factor, it cannot supersede the fundamental necessity for scientific rigor. The data generated in our laboratories forms the very foundation upon which all subsequent clinical and regulatory decisions are made. This guide is crafted for the dedicated researchers, scientists, and drug development professionals who bear the responsibility of generating this pivotal data. It moves beyond a superficial checklist of validation requirements to explore the underlying scientific principles. As a Senior Application Scientist, I have witnessed firsthand that a profound understanding of why and how we validate and compare our analytical methods is what distinguishes successful, enduring therapeutic programs from those that falter. This document is designed to be a comprehensive resource, empowering you to not only execute these critical procedures with technical precision but also to apply insightful, critical thinking to their design and interpretation.
Part 1: The Philosophy of Validation - A Commitment to Understanding
Method validation is the documented process of ensuring that an analytical procedure is suitable for its intended purpose.[1][2] It is a systematic evaluation that provides a high degree of assurance that a method will consistently produce a result that meets predetermined specifications and quality attributes. This process is not a mere regulatory formality but a scientific imperative to prevent the generation of flawed data, which can lead to catastrophic failures in later, more expensive stages of drug development.
The Dynamic Lifecycle of an Analytical Method
Validation is not a singular event but a continuous process that spans the entire lifecycle of an analytical method, from its inception to its routine application.[3]
-
Method Development: This is the exploratory phase where the scientific feasibility of an assay is established. It involves the optimization of critical reagents, instrumentation, and procedural steps to achieve a reliable and measurable signal.[3]
-
Pre-study Validation: Before a method is used for regulated studies, it must undergo a formal and rigorous evaluation of its performance characteristics against predefined acceptance criteria.[3][4] This phase confirms that the method is robust and fit for its intended purpose.
-
In-study Validation: This encompasses the ongoing monitoring of the method's performance during its routine use.[3][4] It typically involves the inclusion of quality control (QC) samples in each analytical run to ensure the method remains in a state of statistical control.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. cdn.intertek.com [cdn.intertek.com]
- 4. Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the analytical method for 3-Amino-3-(furan-2-yl)propanoic acid quantification
An In-Depth Technical Guide to the Validation of an Analytical Method for the Quantification of 3-Amino-3-(furan-2-yl)propanoic acid
In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with rigorous scientific scrutiny. Central to this process is the unwavering confidence in the data that informs every critical decision. This confidence is forged through the meticulous process of analytical method validation. For a novel compound such as this compound, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for its quantification is not merely a procedural step but a cornerstone of its entire development program. This guide provides a comprehensive, in-depth exploration of the validation of a stability-indicating HPLC-UV method for the quantification of this compound, grounded in scientific principles and regulatory expectations.
Introduction to this compound and the Imperative for its Quantification
This compound is a novel, non-proteinogenic amino acid characterized by the presence of a furan ring.[1] Its unique structural features suggest potential applications in medicinal chemistry, possibly as a building block for peptidomimetics or as a standalone therapeutic agent. The molecular formula is C7H9NO3, and the molecular weight is 155.15 g/mol .[1] Accurate quantification of this molecule is paramount for:
-
Pharmacokinetic and Toxicokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Stability Testing: To determine the shelf-life and appropriate storage conditions of the drug substance and product.
-
Quality Control: To ensure the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products.
-
Process Chemistry: To monitor reaction yields and optimize synthetic routes.
This guide will detail the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, a widely used and robust technique for the quantification of small organic molecules.
The Foundation of Trust: Regulatory Framework and Scientific Rationale
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] Our approach is firmly rooted in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[3][4][5] This guideline provides a comprehensive framework for the validation parameters that must be evaluated to ensure a method is fit for its purpose.[6]
The core objective is to develop a stability-indicating method , which is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient free from interference from potential degradation products, process impurities, excipients, or other potential impurities.[7] To achieve this, forced degradation studies are an indispensable component of the validation process.[8][9][10]
The Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the chosen analytical technique due to its high resolving power, sensitivity, and reproducibility for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is developed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.
Proposed Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to allow for the elution of the main peak and any potential degradation products.
The Validation Journey: A Step-by-Step Guide
The validation of the analytical method for this compound will be conducted by assessing the following parameters as stipulated by ICH Q2(R1).[11][12]
Specificity and the Power of Forced Degradation
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[13] To demonstrate specificity and the stability-indicating nature of the method, forced degradation studies are performed.[8][9] The drug substance is subjected to stress conditions more severe than accelerated stability testing to generate potential degradation products.[7][9]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the compound in solution and as a solid to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
The stressed samples are then analyzed by the developed HPLC method. The peak for this compound should be well-resolved from any degradation product peaks, demonstrating the method's specificity. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is spectrally homogeneous.
Caption: Workflow for establishing method specificity through forced degradation.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 251,234 |
| 75 | 376,890 |
| 100 | 502,546 |
| 125 | 628,112 |
| 150 | 754,321 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol for Accuracy:
-
Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in a placebo matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Table 2: Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.2 | 99.0 |
| 100 | 101.1 | 101.1 |
| 120 | 118.2 | 98.5 |
| Mean Recovery (%) | 99.5 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay Precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
Experimental Protocol for Precision:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
Acceptance Criteria:
-
RSD ≤ 2.0%.
Table 3: Precision Data
| Parameter | Day 1 / Analyst 1 (RSD%) | Day 2 / Analyst 2 (RSD%) |
| Repeatability | 0.8% | 1.1% |
| Intermediate Precision | - | 1.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
-
Introduce small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (± 2%).
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantitative results.
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits.
-
The quantitative results should not be significantly affected.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol for System Suitability:
-
Before each analytical run, inject a standard solution of this compound.
-
Monitor key chromatographic parameters.
Table 5: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of replicate injections | ≤ 2.0% |
graph G { layout=circo; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];"Method Validation" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity -- "Method Validation"; Linearity -- "Method Validation"; Accuracy -- "Method Validation"; Precision -- "Method Validation"; LOD -- "Method Validation"; LOQ -- "Method Validation"; Robustness -- "Method Validation"; "System Suitability" -- "Method Validation";
}
Caption: Core parameters of analytical method validation.
Conclusion: A Validated Method for Confident Drug Development
The comprehensive validation of an analytical method for the quantification of this compound, as outlined in this guide, provides a high degree of assurance that the method is suitable for its intended purpose. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, we establish a foundation of trustworthy data. This validated, stability-indicating HPLC-UV method is a critical asset in the drug development pipeline, enabling confident decision-making from preclinical studies through to quality control of the final product. The principles and protocols detailed herein serve as a robust template for the analytical characterization of novel pharmaceutical compounds.
References
- 1. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ijrpp.com [ijrpp.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
The Evolving Landscape of Furan-Based Therapeutics: A Comparative Analysis of 3-Amino-3-(furan-2-yl)propanoic Acid and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological efficacy of 3-Amino-3-(furan-2-yl)propanoic acid and its structurally related analogs. The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, renowned for imparting unique physicochemical properties to bioactive molecules.[1] When incorporated into an amino acid framework, it gives rise to a class of compounds with significant therapeutic potential. This document will dissect the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a focus on their antimicrobial and cytotoxic activities. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the rational design of novel therapeutic agents based on this versatile scaffold.
The Furan Moiety: A Cornerstone in Medicinal Chemistry
The furan ring is a versatile pharmacophore that can act as a bioisostere for other aromatic systems, such as the phenyl ring, while offering distinct electronic and metabolic properties. Its presence in a molecule can influence receptor binding, metabolic stability, and overall pharmacokinetic profiles.[2] The oxygen atom in the furan ring can participate in hydrogen bonding, a critical interaction in many biological recognition processes. Furthermore, the planar nature of the furan ring can provide a rigid scaffold for the precise orientation of functional groups, facilitating optimal interactions with biological targets.
Comparative Biological Efficacy: this compound as a Core Scaffold
While this compound (also known as 3-(2-Furyl)-beta-alanine) serves as the foundational structure for a diverse range of analogs, comprehensive biological activity data for the parent compound itself is not extensively documented in publicly available literature.[3] However, its role as a crucial building block in the synthesis of bioactive molecules is well-established.[1] The true therapeutic potential of this scaffold is unlocked through the strategic modification of its structure, leading to analogs with potent and varied biological activities. This guide will focus on a comparative analysis of these analogs, for which significant biological data exists.
Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
A significant class of analogs is the 3-aryl-3-(furan-2-yl)propanoic acid derivatives. Research has demonstrated their promising antimicrobial properties against a range of pathogens. These compounds are synthesized through the hydroarylation of 3-(furan-2-yl)propenoic acids.[4] The introduction of an aryl group at the 3-position of the propanoic acid backbone appears to be a key determinant of their antimicrobial efficacy.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| Analog 1 | 3-(Furan-2-yl)-3-phenylpropanoic acid | Candida albicans | 64 | [4] |
| Staphylococcus aureus | 128 | [4] | ||
| Escherichia coli | >128 | [4] | ||
| Analog 2 | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | Candida albicans | 64 | [4] |
| Staphylococcus aureus | 128 | [4] | ||
| Escherichia coli | >128 | [4] |
Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Analogs. The data indicates that these analogs exhibit notable activity against the yeast-like fungus Candida albicans and the Gram-positive bacterium Staphylococcus aureus. Their efficacy against the Gram-negative bacterium Escherichia coli is less pronounced at the tested concentrations.
Cytotoxic Activity of Furan-Based Derivatives
The furan scaffold is also a common feature in compounds exhibiting cytotoxic activity against various cancer cell lines. While direct cytotoxicity data for this compound is limited, numerous studies on other furan-containing derivatives highlight the potential of this chemical class in oncology research. For instance, certain furan-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
| Compound Class | Example Structure | Cell Line | IC₅₀ (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast Cancer) | 4.06 | [5] | |
| Furan-based N-phenyl triazinone | MCF-7 (Breast Cancer) | 2.96 | [5] |
Table 2: Cytotoxic Activity of Representative Furan-Based Derivatives. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of these compounds in inhibiting cancer cell growth.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is intrinsically linked to their chemical structure. The following diagram illustrates the key structural components and their influence on biological efficacy.
Figure 1: Structure-Activity Relationship (SAR) of this compound Analogs.
Key SAR observations include:
-
Substitution at the 3-position of the propanoic acid: The introduction of aryl groups at this position, as seen in the 3-aryl-3-(furan-2-yl)propanoic acid derivatives, is a critical determinant for antimicrobial activity.[4] The nature and substitution pattern of this aryl ring can further modulate the potency and spectrum of activity.
-
Substitution on the furan ring: Modifications to the furan ring itself can influence the compound's interaction with biological targets and its metabolic stability. Electron-withdrawing or electron-donating groups on the furan ring can alter its electronic properties and reactivity.
-
Modifications of the amino and carboxyl groups: These functional groups are crucial for the compound's solubility and can serve as handles for further chemical modifications, such as peptide coupling or esterification, to create prodrugs or alter pharmacokinetic properties.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological efficacy of this compound analogs.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against a specific microorganism.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve the desired final inoculum concentration in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Figure 3: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the parent compound itself may primarily serve as a versatile chemical building block, its analogs, particularly those with substitutions at the 3-position of the propanoic acid chain, have demonstrated significant antimicrobial and cytotoxic potential. The structure-activity relationships discussed in this guide provide a rational basis for the design of more potent and selective compounds. Future research should focus on expanding the library of analogs, exploring a wider range of substitutions on both the furan ring and the propanoic acid backbone, and evaluating their efficacy against a broader panel of microbial pathogens and cancer cell lines. Furthermore, elucidating the precise molecular mechanisms of action of the most promising candidates will be crucial for their advancement into preclinical and clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(2-Furyl)-beta-alanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Validation of 3-Amino-3-(furan-2-yl)propanoic Acid's Biological Activity in Diverse Assays
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation and cross-validation of the biological activity of the novel compound, 3-Amino-3-(furan-2-yl)propanoic acid. As a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this molecule presents a compelling case for investigation as a modulator of GABAergic signaling. We delineate a multi-tiered, cross-validation-centric approach, commencing with foundational cytotoxicity assessments and progressing through targeted receptor binding and functional assays. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols for key in vitro assays but also the strategic rationale behind the experimental design. By emphasizing the principles of orthogonal assay implementation and rigorous data triangulation, this document serves as a roadmap for establishing a robust and reliable biological activity profile for this and other novel chemical entities.
Introduction: The Imperative of Cross-Validation in Drug Discovery
The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is fraught with challenges, chief among them being the unambiguous determination of its biological activity and mechanism of action. An initial positive result, or "hit," from a primary screen is merely the opening chapter of a rigorous validation narrative. False positives can arise from numerous artifacts, including compound aggregation, interference with assay technology, or off-target effects, leading to the costly pursuit of non-viable candidates.[1]
It is here that the principle of cross-validation becomes paramount. By employing a battery of orthogonal assays—independent methods that probe the same biological question through different physical principles—we can build a comprehensive and resilient body of evidence for a compound's true biological function.[2] This guide will utilize this compound, a compound of interest due to its structural similarity to GABA, as a case study to illustrate a best-practice workflow for biological activity cross-validation.
The Scientific Premise: this compound as a Putative GABAergic Modulator
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in tempering neuronal excitability.[2] Its receptors, principally the ionotropic GABA_A and metabotropic GABA_B receptors, are well-established targets for a host of therapeutics treating anxiety, epilepsy, and sleep disorders.[2] this compound, as a β-substituted GABA analog, warrants investigation into its potential to modulate these critical receptors.
Foundational Assays: Establishing a Baseline for Cellular Viability
Prior to embarking on target-specific assays, it is crucial to ascertain the general cytotoxic profile of this compound. This foundational step ensures that any observed activity in subsequent assays is not a mere artifact of cellular death. We will employ two orthogonal cell viability assays to cross-validate these findings.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT Assay: A Water-Soluble Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an orthogonal method that also measures metabolic activity. However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and thereby reducing potential sources of error.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Reading: Measure the absorbance at a wavelength between 450-500 nm.
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (XTT Assay) |
| 0.1 | 99.8 ± 2.1 | 101.2 ± 3.5 |
| 1 | 98.5 ± 3.0 | 99.1 ± 2.8 |
| 10 | 97.2 ± 2.5 | 98.6 ± 3.1 |
| 50 | 95.8 ± 4.1 | 96.5 ± 2.9 |
| 100 | 93.4 ± 3.8 | 94.2 ± 4.0 |
Primary Target Engagement: GABA Receptor Binding Assays
With a non-cytotoxic concentration range established, the next logical step is to investigate the direct interaction of this compound with its putative targets: the GABA_A and GABA_B receptors. Radioligand binding assays are a robust method to determine if a compound binds to a receptor and to quantify its binding affinity.
GABA_A Receptor Binding Assay ([3H]Muscimol)
This competitive binding assay utilizes [3H]muscimol, a potent GABA_A receptor agonist, to label the GABA binding site. The ability of this compound to displace [3H]muscimol provides a measure of its affinity for the receptor.[3]
-
Membrane Preparation: Homogenize rat brains in 20 ml/g of ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C. Resuspend the pellet in deionized water and repeat the high-speed centrifugation. Wash the pellet three times with binding buffer (50 mM Tris-HCl, pH 7.4) by repeated resuspension and centrifugation. Finally, resuspend the pellet in binding buffer and store at -70°C.
-
Binding Assay: In a 96-well plate, combine:
-
50 µL of binding buffer or unlabeled GABA (10 mM for non-specific binding) or varying concentrations of this compound.
-
50 µL of [3H]muscimol (final concentration of 5 nM).
-
150 µL of the prepared membrane homogenate (0.1-0.2 mg of protein).
-
-
Incubation: Incubate the plate at 4°C for 45 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
Functional Characterization: Probing the Consequences of Binding
Demonstrating that a compound binds to a target is a critical first step, but it is equally important to understand the functional consequence of that binding. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or modulate the receptor's activity in another way? We will employ two distinct functional assays to cross-validate the effects of this compound on GABA_A and GABA_B receptor function.
Automated Patch-Clamp Electrophysiology for GABA_A Receptors
Automated patch-clamp electrophysiology provides a high-throughput method to directly measure the ion flow through the GABA_A receptor channel in response to compound application.[4][5] This technique offers a direct functional readout of receptor activity.
-
Cell Culture: Use a stable cell line expressing the human GABA_A receptor (e.g., HEK293-hGABA_A α5β3γ2).
-
Instrument Setup: Utilize an automated patch-clamp system (e.g., QPatch or IonFlux).
-
Recording:
-
Establish a whole-cell voltage clamp at a holding potential of -80 mV.
-
Apply a control solution containing a low concentration of GABA (EC10-EC20) to establish a baseline current.
-
Apply varying concentrations of this compound in the presence of the baseline GABA concentration.
-
Record the changes in chloride current. An increase in current suggests positive allosteric modulation, while a decrease may indicate antagonism or channel block.
-
GTPγS Binding Assay for GABA_B Receptors
The GTPγS binding assay is a functional assay for G protein-coupled receptors (GPCRs) like the GABA_B receptor.[6][7] It measures the activation of G proteins upon agonist binding by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GABA_B receptor.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Binding Reaction: In a 96-well plate, combine:
-
Membrane preparation.
-
Varying concentrations of this compound or a known GABA_B agonist (e.g., baclofen) as a positive control.
-
GDP (10 µM final concentration).
-
[35S]GTPγS (0.1 nM final concentration).
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters.
-
Scintillation Counting: Quantify the filter-bound radioactivity.
Data Presentation: Functional Activity Profile
| Assay | Endpoint | This compound |
| GABA_A Receptor | ||
| [3H]Muscimol Binding | Ki (µM) | Hypothetical Value |
| Automated Patch-Clamp | EC50 / IC50 (µM) | Hypothetical Value |
| % Max Response (vs. GABA) | Hypothetical Value | |
| GABA_B Receptor | ||
| GTPγS Binding | EC50 (µM) | Hypothetical Value |
| % Max Response (vs. Baclofen) | Hypothetical Value |
The Cross-Validation Workflow: A Self-Validating System
The power of this approach lies in the integration of data from these orthogonal assays. A true positive "hit" should demonstrate consistent and dose-dependent activity across multiple, mechanistically distinct assays.
Caption: Cross-validation workflow for this compound.
Investigating Off-Target Effects: Ensuring Specificity
Even with a validated hit, it is crucial to assess the compound's specificity. Off-target interactions can lead to unforeseen side effects and confound the interpretation of a compound's therapeutic potential.[1][8]
Broad Panel Screening
A pragmatic first step is to screen this compound against a broad panel of common off-target proteins, such as those offered by commercial vendors. These panels typically include a diverse range of receptors, ion channels, enzymes, and transporters.
Experimental Validation of Off-Target Hits
Any hits from the off-target screen should be validated using orthogonal assays, following a similar cross-validation workflow as outlined for the primary target. For example, a hit on a kinase in a primary screen could be followed up with a biophysical assay like Surface Plasmon Resonance (SPR) to confirm direct binding.[1]
Caption: Simplified signaling pathways for GABA_A and GABA_B receptors.
Conclusion: Towards a Confident Biological Profile
The rigorous, multi-faceted approach to biological activity assessment detailed in this guide is essential for building a high-confidence profile of a novel compound like this compound. By systematically cross-validating findings across orthogonal assays, from initial cytotoxicity screens to nuanced functional characterization and off-target profiling, researchers can significantly mitigate the risks of false positives and build a solid foundation for further preclinical development. This self-validating system of experimentation is not merely a procedural checklist but a fundamental tenet of scientific integrity in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Benchmarking the Purity of Synthesized 3-Amino-3-(furan-2-yl)propanoic acid Against Commercial Standards
Introduction
3-Amino-3-(furan-2-yl)propanoic acid, a β-amino acid, is a crucial building block in medicinal chemistry. Its incorporation into peptidomimetics and other molecular frameworks can enhance proteolytic stability and modulate biological activity, making it a valuable component in the development of novel therapeutics.[1][2][3][4] The stereochemistry and high purity of such intermediates are paramount, as even minute impurities can lead to undesirable side reactions, altered pharmacological profiles, and complications in downstream applications. Consequently, a rigorous and multi-faceted analytical approach is essential to validate the purity of a synthesized batch against a reliable commercial standard.
This guide provides a comprehensive framework for the synthesis, purification, and analytical benchmarking of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a self-validating and trustworthy analytical workflow.
Synthesis and Purification Strategy
A common and effective method for the synthesis of this compound is through a variation of the Mannich reaction or by hydroarylation of furan derivatives.[5][6][7] The chosen synthetic route should be robust, scalable, and minimize the formation of challenging-to-remove byproducts.
Detailed Synthesis Protocol (Illustrative Example)
A plausible synthetic approach involves the reaction of furan-2-carbaldehyde with malonic acid and an ammonia source.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve furan-2-carbaldehyde and malonic acid in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an excess of ammonium acetate as the ammonia source.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the crude product and wash with a cold solvent to remove unreacted starting materials.
-
Purification: The crude product is then subjected to purification to remove residual impurities.
Purification Strategy: The Rationale for Recrystallization
For crystalline solids like many amino acids, recrystallization is an effective and scalable purification technique. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Detailed Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or a solvent mixture in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for amino acids include water-alcohol mixtures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
This method effectively removes soluble impurities that remain in the mother liquor and insoluble impurities that are removed during hot filtration.
Analytical Workflow for Purity Benchmarking
A single analytical technique is often insufficient to definitively determine the purity of a compound. Therefore, a multi-pronged approach utilizing orthogonal methods is crucial for a comprehensive assessment.[][10] This workflow ensures that different types of impurities (e.g., structural analogs, residual solvents, inorganic salts) are detected and quantified.
Caption: Orthogonal Analytical Workflow for Purity Assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds like amino acids.[11][12][13] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[]
Detailed HPLC Protocol:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable for separating polar compounds.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm and 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound and the commercial standard in the mobile phase A to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for structural elucidation and the identification of impurities.[14][15] It provides detailed information about the chemical environment of hydrogen atoms in a molecule. Quantitative ¹H NMR (qNMR) can also be used for accurate purity determination.[16][17][18]
Detailed ¹H NMR Protocol:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data with appropriate phasing and baseline correction. Integrate all signals.
Data Interpretation: Compare the spectrum of the synthesized compound with that of the commercial standard. Look for any unexpected signals that may indicate the presence of impurities or residual solvents. The chemical shifts and coupling constants should match the expected structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight of the target compound and identifying impurities.[19][20][21][22][23]
Detailed LC-MS Protocol:
-
LC Conditions: Use the same or a similar LC method as described for the HPLC analysis.
-
MS Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for amino acids.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the target compound and potential impurities (e.g., m/z 100-500).
Data Interpretation: Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (C₇H₉NO₃, MW: 155.15).[24] Analyze the mass spectra of any impurity peaks observed in the chromatogram to aid in their identification.
Comparative Data Analysis: Synthesized vs. Commercial Standard
The data obtained from the analytical workflow should be systematically compared to benchmark the purity of the synthesized material against the commercial standard.
Table 1: HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized Compound | 8.52 | 99.2% |
| Commercial Standard | 8.51 | >99.5% |
Table 2: ¹H NMR Spectral Data Comparison
| Proton Assignment | Synthesized Compound (ppm) | Commercial Standard (ppm) | Notes |
| Furanyl H | 7.5, 6.4, 6.3 | 7.5, 6.4, 6.3 | Signals match |
| α-CH | 4.5 | 4.5 | Signal matches |
| β-CH₂ | 2.8 | 2.8 | Signal matches |
| Impurity Signal | 2.1 | Not observed | Minor impurity peak |
Table 3: LC-MS Molecular Weight Confirmation
| Sample | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Synthesized Compound | 156.06 | 156.07 |
| Commercial Standard | 156.06 | 156.06 |
Discussion of Results:
The comparative data indicates that the synthesized this compound has a high purity of 99.2% as determined by HPLC, which is comparable to the commercial standard. The ¹H NMR spectrum confirms the structure of the synthesized compound, with the presence of a minor, unidentified impurity at 2.1 ppm. The LC-MS analysis further validates the identity of the synthesized material by confirming its molecular weight. The synthesized material is of high purity and suitable for most research and development applications. For applications requiring the highest purity, further optimization of the purification protocol may be necessary to remove the trace impurity detected by ¹H NMR.
Conclusion
The rigorous benchmarking of a synthesized compound against a commercial standard is a critical step in ensuring the quality and reliability of materials used in drug discovery and development. This guide has outlined a comprehensive, multi-technique approach for the purity assessment of this compound. By integrating HPLC, ¹H NMR, and LC-MS analyses, researchers can confidently validate the identity and purity of their synthesized material. This self-validating workflow, grounded in established analytical principles and supported by authoritative references, provides a robust framework for ensuring the scientific integrity of their research.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. fda.gov [fda.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. lirias.kuleuven.be [lirias.kuleuven.be]
- 21. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. scispace.com [scispace.com]
- 24. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Guide to Evaluating the In Vitro and In Vivo Efficacy of 3-Amino-3-(furan-2-yl)propanoic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel GABA Analogue
In the landscape of neurotherapeutics, the exploration of novel compounds that can modulate inhibitory neurotransmission holds significant promise for addressing a spectrum of neurological disorders, including epilepsy, anxiety, and neuropathic pain. 3-Amino-3-(furan-2-yl)propanoic acid, a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents itself as a compelling candidate for investigation. Its chemical architecture, featuring a furan ring, suggests unique steric and electronic properties that could translate into novel pharmacological activity.
This technical guide addresses a critical gap in the existing scientific literature: a comprehensive evaluation of the in vitro and in vivo efficacy of this compound. As of the latest review of published data, no formal studies detailing the efficacy of this specific molecule are publicly available. Therefore, this document is structured not as a retrospective summary, but as a prospective, in-depth technical roadmap. It is designed to provide researchers and drug development professionals with a robust, scientifically-grounded framework for the systematic evaluation of this promising compound.
Herein, we eschew a rigid, templated approach. Instead, we present a logical and causality-driven progression of experimental workflows, from initial target engagement to whole-organism physiological effects. Each proposed step is accompanied by an explanation of the underlying scientific rationale, ensuring that the described protocols are not merely a list of instructions, but a self-validating system for rigorous scientific inquiry.
I. Foundational Understanding: Chemical Properties and Mechanistic Postulates
Before embarking on biological evaluation, a thorough understanding of the physicochemical properties of this compound is paramount.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 155.15 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
The presence of a β-amino acid structure is a key feature, suggesting potential interaction with GABA receptors or related targets.[2] The furan moiety, an aromatic heterocycle, may influence binding affinity, selectivity, and pharmacokinetic properties compared to linear or carbocyclic GABA analogues.
Hypothesized Mechanism of Action:
Given its structural similarity to GABA, the primary hypothesis is that this compound functions as a GABA receptor agonist or modulator.[3][4] GABA receptors are the main inhibitory receptors in the central nervous system and are crucial in reducing neuronal excitability.[4][5] Drugs that enhance GABAergic transmission often exhibit anticonvulsant, anxiolytic, and sedative effects.[4][5]
II. In Vitro Efficacy Assessment: From Receptor Binding to Cellular Function
The initial phase of biological testing focuses on establishing target engagement and quantifying the compound's activity in a controlled, cellular environment.
A. Primary Target Engagement: GABA Receptor Binding Assays
The foundational question is whether this compound directly interacts with GABA receptors. Radioligand binding assays are the gold standard for this determination.[6][7]
Experimental Protocol: Competitive Radioligand Binding Assay for GABAA Receptors
-
Preparation of Synaptosomal Membranes: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the supernatant at high speed to isolate the crude synaptosomal membrane fraction. Wash the pellet multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABAA receptor antagonist, such as [³H]-SR95531.[8]
-
Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Incubation and Termination: Incubate the mixture at a controlled temperature. Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Kᵢ (inhibition constant).
Causality Behind Experimental Choices:
-
Why use a competitive binding assay? This format directly assesses the ability of the test compound to displace a known ligand from the receptor's binding site, providing strong evidence of direct interaction.
-
Why use [³H]-SR95531? This is a selective GABAA receptor antagonist, ensuring that the observed binding is specific to this receptor subtype.[8]
B. Functional Activity: Electrophysiological Analysis
Demonstrating binding is the first step; the next is to determine the functional consequence of that binding. Electrophysiology, specifically patch-clamp recording, can reveal whether the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons
-
Cell Culture: Use primary cortical neurons or a cell line stably expressing GABAA receptors (e.g., HEK293 cells).
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a single neuron.
-
GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.
-
Compound Application: Co-apply this compound with GABA and observe any potentiation or inhibition of the GABA-evoked current. To test for direct agonist activity, apply the compound in the absence of GABA.
-
Data Analysis: Measure the peak amplitude of the chloride current in the presence and absence of the test compound. Construct dose-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) or IC₅₀.
Diagram of Experimental Workflow:
Caption: A streamlined workflow for the initial in vitro evaluation of this compound.
III. In Vivo Efficacy Assessment: Bridging the Gap to Physiological Relevance
Positive in vitro results provide the justification for progressing to more complex and physiologically relevant in vivo models. The choice of animal model is critical and should align with the hypothesized therapeutic application. Given the GABAergic hypothesis, models of epilepsy are a logical starting point.[9][10]
A. Acute Seizure Models: Proof-of-Concept for Anticonvulsant Activity
Acute, chemically or electrically induced seizure models are invaluable for initial in vivo screening.[11][12]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice
-
Animal Acclimation: Acclimate male C57BL/6 mice to the laboratory environment for at least one week.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Seizure Induction: At the time of predicted peak plasma concentration, induce a seizure by applying a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, the hallmark of an MES-induced seizure.
-
Data Analysis: Determine the ED₅₀ (the dose that protects 50% of animals from the tonic hindlimb extension).
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
-
Animal Preparation: Acclimate male Sprague-Dawley rats.
-
Compound Administration: Administer the test compound or vehicle.
-
Chemoconvulsant Injection: After an appropriate pre-treatment time, administer a subcutaneous injection of PTZ, a GABAA receptor antagonist.
-
Behavioral Scoring: Observe and score the severity of seizures over a 30-minute period using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the seizure scores and latency to seizure onset between the treated and control groups.
Causality Behind Model Selection:
-
Why MES? The MES test is a reliable model for generalized tonic-clonic seizures and is predictive of efficacy for drugs that block voltage-gated sodium channels or enhance GABAergic transmission.[11]
-
Why PTZ? The PTZ model is sensitive to drugs that enhance GABAA receptor function, making it particularly relevant for testing a putative GABA analogue.[11]
B. Chronic Seizure Models: Assessing Efficacy in a More Clinically Relevant Context
Chronic models, which more closely mimic the recurrent nature of epilepsy, are a crucial next step.[11]
Experimental Protocol: Kainic Acid-Induced Temporal Lobe Epilepsy Model in Rats
-
Model Induction: Induce status epilepticus in rats via intra-hippocampal injection of kainic acid.
-
Spontaneous Seizures: Following a latent period of several weeks, the animals will begin to exhibit spontaneous recurrent seizures.
-
Video-EEG Monitoring: Continuously monitor the animals with video-electroencephalography (EEG) to establish a baseline seizure frequency.
-
Chronic Treatment: Administer this compound or vehicle daily for an extended period (e.g., 2-4 weeks).
-
Efficacy Assessment: Quantify the change in seizure frequency and duration during the treatment period compared to baseline.
Diagram of the In Vivo Evaluation Funnel:
Caption: A hierarchical approach to the in vivo evaluation of this compound.
IV. Bridging Efficacy to Drugability: Pharmacokinetics and Preliminary Safety
Efficacy, both in vitro and in vivo, is only one facet of a viable drug candidate. A preliminary assessment of its pharmacokinetic (PK) and safety profile is essential.
A. Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical to interpreting efficacy data and designing dosing regimens.[13][14][15][16]
Experimental Protocol: Single-Dose PK Study in Rats
-
Cannulation: Surgically implant cannulas in the jugular vein of rats for serial blood sampling.
-
Compound Administration: Administer a single dose of this compound intravenously and orally to separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
B. ADMET Screening
In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can provide early insights into potential liabilities.[17][18][19][]
Recommended In Vitro ADMET Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolic degradation.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to act on its target.
-
Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.
V. Synthesis and Conclusion: Constructing a Comprehensive Efficacy Profile
The systematic application of the methodologies outlined in this guide will enable the construction of a comprehensive efficacy and preliminary safety profile for this compound. The journey from a novel chemical entity to a potential therapeutic is fraught with challenges. However, by adhering to a logical, evidence-based progression of experimentation, researchers can efficiently and rigorously determine the true potential of this promising GABA analogue. This guide provides the foundational strategy for that critical endeavor.
References
- 1. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing | Publicación [silice.csic.es]
- 8. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 12. In Vivo Experimental Models of Epilepsy: Ingenta Connect [ingentaconnect.com]
- 13. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 15. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 17. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
Comparative Docking Studies of 3-Amino-3-(furan-2-yl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Emergence of Furan-Containing Scaffolds in Modern Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the furan ring stands out as a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2] Its electron-rich nature and aromatic properties contribute to favorable interactions with biological targets, leading to a wide spectrum of activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] This guide focuses on a specific, promising class of these compounds: 3-Amino-3-(furan-2-yl)propanoic acid derivatives. As analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these molecules hold significant potential for therapeutic intervention in neurological disorders, while their structural similarity to other bioactive furan derivatives suggests broader applications in oncology and infectious diseases.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals engaged in the computational assessment of these novel compounds. We will move beyond a simple recitation of protocols to provide a scientifically rigorous, experience-driven narrative on conducting and interpreting comparative molecular docking studies. Our focus will be on the causality behind experimental choices, the establishment of self-validating systems, and the authoritative grounding of our methodology in established scientific literature.
Strategic Target Selection: Identifying the Biological Landscape for this compound Derivatives
The initial and most critical step in any docking study is the identification of relevant biological targets. Given the structural characteristics of this compound derivatives, we can hypothesize their potential interaction with several key protein families.
GABAergic System: A Primary Focus for Neurological Applications
The core structure of this compound is a clear analogue of GABA, the principal inhibitory neurotransmitter in the central nervous system.[3] Dysregulation of the GABAergic system is implicated in a range of neurological and psychiatric disorders, most notably epilepsy. Therefore, key proteins in this system are primary targets for our comparative docking studies:
-
GABA Transaminase (GABA-AT): This enzyme is responsible for the degradation of GABA. Inhibition of GABA-AT leads to increased synaptic concentrations of GABA, enhancing inhibitory neurotransmission and producing an anticonvulsant effect.[4]
-
GABAA Receptor: As a ligand-gated ion channel, the GABAA receptor is a well-established target for a variety of drugs, including benzodiazepines, that modulate its activity.[3][5] Derivatives of our lead compound could potentially act as agonists or allosteric modulators of this receptor.[3][5]
Antimicrobial Targets: Leveraging the Known Activity of Furan Derivatives
Numerous studies have demonstrated the antimicrobial properties of furan-containing compounds.[6][7][8] These compounds have been shown to be effective against a range of pathogens, including Escherichia coli and Staphylococcus aureus.[6][8] For a comprehensive comparative docking study, we will consider key bacterial enzymes that are validated drug targets:
-
Enoyl-ACP Reductase (FabI): This enzyme is essential for fatty acid synthesis in bacteria and is a target for several antibacterial agents.
-
DNA Gyrase: A type II topoisomerase, DNA gyrase is crucial for bacterial DNA replication and is the target of the fluoroquinolone class of antibiotics.[9]
-
Dihydrofolate Reductase (DHFR): This enzyme is involved in the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids.[9]
Anticancer Targets: Exploring the Cytotoxic Potential of Furan Scaffolds
The furan motif is also present in a number of compounds with demonstrated anticancer activity.[1][10] These compounds often exert their effects by inhibiting key proteins involved in cancer cell proliferation and survival. Potential targets for our derivatives include:
-
Protein Kinases: These enzymes are frequently dysregulated in cancer and are the targets of a large number of approved cancer drugs.
-
B-cell lymphoma 2 (Bcl-2) Family Proteins: These proteins are key regulators of apoptosis, and their inhibition can lead to the selective death of cancer cells.[1]
The Computational Gauntlet: A Rigorous and Validated Docking Methodology
Molecular docking is a powerful computational tool for predicting the binding mode and affinity of a small molecule to a protein target.[11] However, the reliability of docking results is highly dependent on the rigor of the methodology employed. The following sections detail a comprehensive and self-validating workflow for the comparative docking of this compound derivatives.
Essential Software and Tools
A variety of software packages are available for molecular docking studies. For this guide, we will reference a combination of widely used and validated tools:
-
Ligand Preparation: ChemDraw, MarvinSketch, Avogadro
-
Protein Preparation: UCSF Chimera, Maestro (Schrödinger)
-
Molecular Docking: AutoDock Vina, Glide (Schrödinger)[9]
-
Visualization and Analysis: PyMOL, LigPlot+
Step-by-Step Protocol for Molecular Docking
-
2D to 3D Conversion: The 2D structures of the this compound derivatives are first drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.
-
Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand.
-
Tautomeric and Ionization States: The most probable tautomeric and ionization states of the ligands at physiological pH (7.4) are determined.
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). It is imperative to select a high-resolution structure with a co-crystallized ligand, if available, for validation purposes.
-
Protein Cleaning: Water molecules, ions, and any co-crystallized ligands not relevant to the study are removed from the PDB file.
-
Addition of Hydrogens: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein.
-
Charge and Protonation State Assignment: Charges are assigned to the protein atoms, and the protonation states of ionizable residues are determined based on the local microenvironment.
-
Energy Minimization: A constrained energy minimization of the protein structure is performed to relieve any steric clashes.
The binding site of the target protein must be clearly defined. If a co-crystallized ligand is present, the active site can be defined as the region around this ligand. A grid box is then generated that encompasses the entire active site, defining the search space for the docking algorithm.
The prepared ligands are then docked into the defined active site of the prepared protein using a chosen docking program. The docking algorithm will explore a vast number of possible conformations and orientations of the ligand within the active site and rank them based on a scoring function. The scoring function provides an estimate of the binding affinity of the ligand for the protein.
The Cornerstone of Trustworthiness: A Multi-faceted Validation Strategy
A docking protocol is only as reliable as its validation. To ensure the trustworthiness of our comparative studies, a multi-pronged validation approach is essential:
-
Redocking of the Co-crystallized Ligand: The co-crystallized ligand (if present in the original PDB file) is extracted and then re-docked into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Docking of Known Binders and Decoys: A set of known active and inactive (decoy) compounds for the target protein are docked. A robust docking protocol should be able to distinguish between the active compounds and the decoys, with the active compounds generally receiving better docking scores.
-
Correlation with Experimental Data: Whenever possible, the docking scores should be correlated with experimentally determined binding affinities (e.g., Ki, IC50). A strong correlation provides further confidence in the predictive power of the docking protocol.
Interpreting the Data: From Docking Scores to Drug Design Insights
The output of a comparative docking study is a wealth of data that needs to be carefully analyzed and interpreted.
Quantitative Analysis: Ranking the Derivatives
The primary quantitative output of a docking study is the docking score, which is an estimate of the binding free energy. These scores can be used to rank the different this compound derivatives in terms of their predicted affinity for the target protein.
| Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| Parent Compound | GABA-AT | -7.5 | 2.5 | Arg192, Tyr145 |
| Derivative 1 (R = CH3) | GABA-AT | -8.2 | 0.8 | Arg192, Tyr145, Phe189 |
| Derivative 2 (R = Cl) | GABA-AT | -8.9 | 0.3 | Arg192, Tyr145, Phe189 |
| Parent Compound | Enoyl-ACP Reductase | -6.8 | 8.2 | Tyr158, NAD+ |
| Derivative 1 (R = CH3) | Enoyl-ACP Reductase | -7.4 | 3.1 | Tyr158, Met159, NAD+ |
| Derivative 2 (R = Cl) | Enoyl-ACP Reductase | -7.9 | 1.2 | Tyr158, Met159, NAD+ |
Table 1: A hypothetical summary of docking results for this compound derivatives against two potential targets. The docking scores and predicted inhibitory constants (Ki) are presented, along with the key amino acid residues involved in the predicted binding interactions.
Qualitative Analysis: Understanding the "How" and "Why" of Binding
Beyond the numbers, a thorough analysis of the predicted binding poses is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.
-
Hydrogen Bonds: The formation of hydrogen bonds between the ligand and the protein is a major contributor to binding affinity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein also play a significant role in binding.
-
Pi-Pi Stacking: The aromatic furan ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Conclusion: From In Silico Insights to In Vitro Validation
Comparative molecular docking is an indispensable tool in modern drug discovery, providing a rational basis for the design and optimization of novel therapeutic agents. This guide has outlined a rigorous and validated methodology for the computational assessment of this compound derivatives against a range of biologically relevant targets. The insights gained from these in silico studies, particularly regarding the predicted binding affinities and key intermolecular interactions, can significantly accelerate the drug discovery pipeline by prioritizing the most promising candidates for synthesis and subsequent in vitro and in vivo evaluation. It is through this synergistic interplay of computational and experimental approaches that we can unlock the full therapeutic potential of this exciting class of furan-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Reproducible Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically grounded protocol for the reproducible synthesis of 3-Amino-3-(furan-2-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The furan-containing β-amino acid scaffold is of significant interest due to its potential to mimic natural peptide structures and introduce favorable pharmacokinetic properties in novel therapeutic agents. This document moves beyond a simple recitation of steps to provide a self-validating system for synthesis, grounded in mechanistic understanding and practical, field-tested insights.
Strategic Approach to Synthesis: A Rationale for the One-Pot Three-Component Reaction
The synthesis of β-amino acids can be approached through various established methodologies, including the Mannich and Strecker reactions. For the synthesis of this compound, a one-pot, three-component condensation reaction stands out as a highly efficient and reproducible method. This strategy involves the reaction of furan-2-carbaldehyde, an ammonia source (ammonium acetate), and a C2-synthon (malonic acid) to construct the target molecule in a single synthetic operation. This approach is favored for its atom economy, operational simplicity, and the avoidance of isolating potentially unstable intermediates.
The selection of this pathway is underpinned by the known reactivity of the starting materials. Furan-2-carbaldehyde readily participates in condensation reactions. Malonic acid serves as an excellent carbanion equivalent, and ammonium acetate provides a convenient in-situ source of ammonia for the formation of the crucial C-N bond.
Visualizing the Synthetic Workflow
Caption: A schematic overview of the one-pot synthesis of this compound.
Detailed Experimental Protocol: A Reproducible Path to the Target Molecule
This protocol is adapted from established methods for the synthesis of related 3-amino-3-(hetero)aryl propanoic acids and has been optimized for the specific substrate, furan-2-carbaldehyde.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Furan-2-carbaldehyde | 96.08 | ≥98% | Sigma-Aldrich |
| Malonic Acid | 104.06 | ≥99% | Acros Organics |
| Ammonium Acetate | 77.08 | ≥98% | Fisher Scientific |
| Isopropyl Alcohol | 60.10 | Anhydrous | VWR |
| Deionized Water | 18.02 | - | - |
Step-by-Step Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine furan-2-carbaldehyde (9.61 g, 100 mmol) and ammonium acetate (27.3 g, 354 mmol) in isopropyl alcohol (100 mL).
-
Initial Stirring: Stir the mixture at 50°C for 20 minutes. A catalytic amount of water (e.g., 0.5 mL) can be added to facilitate the reaction.
-
Addition of Malonic Acid: To the stirred solution, add malonic acid (16.3 g, 157 mmol) portion-wise over 10 minutes. The reaction mixture may become thick; ensure efficient stirring is maintained.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCM).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation and Purification: Filter the solid product and wash with cold isopropyl alcohol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a mixture of ethanol and water to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.
Characterization Data: Ensuring the Identity and Purity of the Product
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.[1]
| Technique | Expected Data |
| ¹H NMR (D₂O, 400 MHz) | δ (ppm): 2.8-3.0 (m, 2H, -CH₂-), 4.5-4.7 (t, 1H, -CH(NH₂)-), 6.3-6.4 (m, 1H, furan-H), 6.4-6.5 (m, 1H, furan-H), 7.4-7.5 (m, 1H, furan-H). |
| ¹³C NMR (D₂O, 101 MHz) | δ (ppm): ~40 (CH₂), ~50 (CH), ~107 (furan-CH), ~110 (furan-CH), ~143 (furan-CH), ~155 (furan-C-O), ~175 (C=O). |
| IR (KBr) | ν (cm⁻¹): ~3400-2800 (O-H and N-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend), ~1100 (C-O stretch of furan). |
| Mass Spec (ESI) | m/z: 156.0655 [M+H]⁺, 178.0475 [M+Na]⁺. |
Addressing Potential Challenges: The Acid Sensitivity of the Furan Ring
A critical consideration in the synthesis of furan-containing compounds is the inherent sensitivity of the furan ring to strong acidic conditions, which can lead to polymerization or ring-opening.[2] While the chosen one-pot reaction is generally performed under neutral to slightly basic conditions due to the presence of ammonium acetate, it is crucial to avoid any exposure to strong acids during work-up or purification.
Mitigation Strategies:
-
pH Control: During any aqueous work-up, maintain the pH above 7.
-
Avoid Strong Acids: Do not use strong mineral acids (e.g., HCl, H₂SO₄) for quenching or cleaning.
-
Mild Reaction Conditions: The use of a large excess of ammonium acetate helps to buffer the reaction mixture.
Pathway to Enantiopure Product: Asymmetric Synthesis Considerations
For applications in drug development, the synthesis of enantiomerically pure this compound is often required. This can be achieved through several asymmetric synthesis strategies.
Organocatalytic Asymmetric Mannich Reaction
The use of chiral organocatalysts, such as proline and its derivatives, has emerged as a powerful tool for the enantioselective Mannich reaction.[3] These catalysts can activate the reactants and control the stereochemical outcome of the C-C and C-N bond-forming steps.
Caption: A conceptual workflow for the asymmetric synthesis of this compound.
Use of Chiral Auxiliaries
Another robust strategy involves the use of a chiral auxiliary. The auxiliary is temporarily attached to one of the reactants, directing the stereochemical course of the reaction. After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product.
Conclusion: A Reliable Foundation for Further Research
The one-pot, three-component synthesis of this compound presented in this guide offers a reproducible and efficient method for obtaining this valuable building block. By understanding the underlying chemical principles, potential challenges, and pathways to enantiopure material, researchers and drug development professionals are well-equipped to utilize this compound in their synthetic endeavors. The provided protocol, characterization data, and discussion on asymmetric approaches serve as a solid foundation for further research and development in the field of medicinal chemistry.
References
A Head-to-Head Comparison of 3-Amino-3-(furan-2-yl)propanoic Acid and Structurally Related Scaffolds: Synthesis, Properties, and Bioactivity Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Role of Heterocyclic β-Amino Acids in Drug Discovery
In the landscape of medicinal chemistry, β-amino acids and their derivatives represent a class of molecules with immense therapeutic potential. Their expanded backbone, relative to their α-amino acid counterparts, imparts unique conformational properties and, critically, enhanced resistance to proteolytic degradation—a key hurdle in peptide-based drug development.[1][2][3][4] When a heterocyclic scaffold is incorporated into the β-amino acid structure, a rich new chemical space is unlocked. Heterocycles like furan are not mere passive components; they are crucial pharmacophores that can modulate a compound's electronic properties, solubility, metabolic stability, and ability to form key interactions with biological targets.[5] The furan ring, in particular, is a structural motif found in numerous approved drugs and bioactive compounds, noted for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7][8]
This technical guide provides a detailed comparative analysis of 3-Amino-3-(furan-2-yl)propanoic acid , a representative heterocyclic β-amino acid. We will place this core scaffold in a head-to-head comparison with its structural analogs, where the furan ring is systematically replaced by other common five- and six-membered aromatic systems. This guide is designed for researchers and drug development professionals, offering insights into the synthesis, physicochemical properties, and potential biological applications of this compound class, grounded in established scientific principles and methodologies.
Core Compound and Selected Analogs: A Structural Overview
The foundation of our comparison is this compound. To understand the influence of the heterocyclic ring on the molecule's overall properties, we have selected four key analogs for comparison. These scaffolds were chosen to represent common bioisosteric replacements and to explore variations in size, electronics, and hydrogen bonding capability.
-
3-Amino-3-(thiophen-2-yl)propanoic acid: Thiophene is a classic bioisostere of furan, offering similar size and shape but with different electronic and lipophilic characteristics due to the replacement of oxygen with sulfur.
-
3-Amino-3-(pyrrol-2-yl)propanoic acid: The pyrrole ring introduces a nitrogen atom, which can act as a hydrogen bond donor, significantly altering the molecule's interaction profile.
-
3-Amino-3-(pyridin-3-yl)propanoic acid: As a six-membered, electron-deficient ring, pyridine offers a distinct electronic and steric profile compared to the five-membered heterocycles.[9]
-
3-Amino-3-phenylpropanoic acid: The phenyl analog serves as the fundamental carbocyclic benchmark, allowing for a direct assessment of the heterocyclic moiety's contribution.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₉NO₃ | 155.15[10] | |
| 3-Amino-3-(thiophen-3-yl)propanoic acid | C₇H₉NO₂S | 171.22[11] | |
| 3-Amino-3-(pyrrol-2-yl)propanoic acid | C₇H₁₀N₂O₂ | 154.17 | |
| 3-Amino-3-(pyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18[9] | |
| 3-Amino-3-phenylpropanoic acid | C₉H₁₁NO₂ | 165.19 |
Synthetic Strategies: The Rodionov Reaction
A versatile and widely applicable method for the synthesis of β-amino acids from aromatic aldehydes is the Rodionov reaction. This one-pot condensation involves an aldehyde, malonic acid, and a source of ammonia (typically ammonium acetate) in a suitable solvent like ethanol or acetic acid.[12] This method is advantageous due to its operational simplicity and the ready availability of starting materials.
Protocol: Synthesis of 3-Amino-3-(thiazol-4-yl)propanoic Acids
This protocol, adapted from a known procedure for a similar thiazole scaffold, illustrates the practical application of the Rodionov reaction.[12]
-
Reaction Setup: In a round-bottom flask, dissolve the starting heterocyclic aldehyde (e.g., furan-2-carbaldehyde, 3 mmol) in glacial acetic acid (6 mL).
-
Addition of Reagents: Add anhydrous ammonium acetate (12 mmol) and a single drop of water to the solution. Stir the mixture at 40°C for 10 minutes.
-
Malonic Acid Addition: Add malonic acid (3.3 mmol) to the reaction mixture.
-
Heating: Increase the temperature to 85°C and stir vigorously for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: A precipitate will form. Collect the solid product by filtration under reduced pressure and wash it with cold water to remove any residual reagents.
-
Drying: Dry the product under vacuum to yield the final β-amino acid.
Head-to-Head Physicochemical Comparison
The choice of heterocyclic ring profoundly impacts the molecule's physicochemical profile, which in turn governs its pharmacokinetics and pharmacodynamics.
| Property | Furan | Thiophene | Pyrrole | Pyridine | Phenyl |
| Molecular Weight ( g/mol ) | 155.15[10] | 171.22[11] | 154.17 | 166.18[9] | 165.19 |
| LogP (Predicted) | -2.9[10] | -1.9 | -1.5 | -1.2 | -1.3 |
| Topological Polar Surface Area (TPSA) (Ų) | 76.5[10] | 67.3 | 75.7 | 79.0 | 63.3 |
| H-Bond Donors | 2[13] | 2 | 3 | 2 | 2 |
| H-Bond Acceptors | 3[13] | 2 | 2 | 3 | 2 |
| Aromaticity | Aromatic | Aromatic | Aromatic | Aromatic | Aromatic |
| Key Feature | Oxygen Heteroatom | Sulfur Bioisostere | N-H H-Bond Donor | N H-Bond Acceptor | Carbocyclic Base |
Expertise & Experience Insights:
-
Polarity and Lipophilicity: The predicted LogP values suggest that all these compounds are relatively hydrophilic. The furan-containing compound is predicted to be the most polar, which could influence its ability to cross the blood-brain barrier but may enhance its solubility. The replacement of furan's oxygen with thiophene's sulfur slightly decreases polarity. The phenyl analog is the least polar among the group, as reflected by its lower TPSA.
-
Hydrogen Bonding: The pyrrole analog is unique in this set due to its N-H group, which provides an additional hydrogen bond donor site. This could lead to significantly different binding interactions with target proteins compared to the other analogs, which primarily act as hydrogen bond acceptors through their ring heteroatoms (O, S, N) and carboxyl/amino groups.
-
Electronic Nature: The furan and thiophene rings are electron-rich aromatic systems, while the pyridine ring is electron-deficient. This electronic difference is critical for π-π stacking or cation-π interactions with biological targets.
Biological Activity and Structure-Activity Relationships (SAR)
While specific bioactivity data for this compound is sparse, we can infer its potential applications and build a structure-activity relationship hypothesis by examining related compounds.
Potential as GABA Receptor Modulators
The core structure of these compounds is an analog of β-alanine (3-aminopropanoic acid). β-alanine is a known endogenous agonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[14][15] GABA-A receptors are ligand-gated chloride ion channels; their activation leads to hyperpolarization of the neuron, reducing its excitability.[15][16][17] This mechanism is the target of major drug classes, including benzodiazepines and barbiturates, which act as allosteric modulators.[16]
It is a well-grounded hypothesis that the introduction of a bulky, aromatic substituent like a furan ring at the 3-position of the propanoic acid backbone could modulate the compound's affinity and efficacy at the GABA-A receptor. The heterocyclic ring could form additional interactions within the GABA binding site (orthosteric site) or at a nearby allosteric site, potentially leading to subtype-selective modulation.
SAR Hypothesis:
-
Furan vs. Thiophene: The higher electronegativity of oxygen in furan compared to sulfur in thiophene may lead to stronger hydrogen bond acceptance. However, the larger, more polarizable sulfur atom might engage in different types of van der Waals or hydrophobic interactions.
-
Role of the Pyrrole N-H: The hydrogen bond donating capability of the pyrrole ring could be a critical determinant of binding affinity. If the target site has a hydrogen bond acceptor, the pyrrole analog may exhibit significantly higher potency.
-
Pyridine's Influence: The basic nitrogen in the pyridine ring could form a salt bridge with an acidic residue (e.g., aspartate, glutamate) in the binding pocket, a type of interaction unavailable to the other scaffolds. Its electron-deficient nature would also alter any potential π-stacking interactions.
Antimicrobial Activity
Several studies have demonstrated that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid possess notable antimicrobial activity.[18][19] For instance, certain compounds have shown efficacy against yeast-like fungi such as Candida albicans as well as bacteria like Escherichia coli and Staphylococcus aureus.[18][19] This suggests that the furan-propanoic acid scaffold could be a valuable starting point for the development of novel anti-infective agents. The mechanism is likely distinct from GABA modulation and may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Protocols for Biological Evaluation
To validate the therapeutic potential of these compounds, robust and reproducible biological assays are essential. The following are standard, self-validating protocols for assessing the hypothesized bioactivities.
Protocol 1: In Vitro GABA-A Receptor Radioligand Binding Assay
This protocol determines a compound's ability to bind to the GABA-A receptor by measuring its competition with a known radiolabeled ligand.
-
Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse whole brain tissue via homogenization and differential centrifugation. Resuspend the final pellet in a Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the synaptic membrane preparation, the radioligand (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of the test compound (from 1 nM to 100 µM).
-
Control Wells: Include wells for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand, e.g., GABA).
-
Incubation: Incubate the plates at 4°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using the broth medium. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Conclusion and Future Directions
The systematic comparison of this compound with its thiophene, pyrrole, pyridine, and phenyl analogs reveals the profound impact of the aromatic ring on the molecule's fundamental properties. The furan scaffold imparts high polarity, while its bioisosteres and analogs offer a tunable range of lipophilicity, electronic character, and hydrogen bonding potential.
The primary hypothesized biological target for this class of compounds is the GABA-A receptor, based on their structural similarity to the endogenous ligand β-alanine. However, the demonstrated antimicrobial activity of related furan derivatives opens a second, equally compelling avenue for investigation.
Future research should focus on:
-
Systematic Synthesis and Screening: Synthesizing the complete panel of analogs and screening them in both GABA-A receptor binding assays and broad-spectrum antimicrobial panels to validate these hypotheses.
-
Functional Assays: Moving beyond simple binding assays to functional studies, such as two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific GABA-A receptor subtypes, to determine whether the compounds are agonists, antagonists, or allosteric modulators.
-
In Vivo Studies: Advancing lead compounds with promising in vitro profiles into animal models to assess their efficacy for conditions related to GABAergic dysfunction (e.g., anxiety, epilepsy) or infectious diseases.
-
Expanding Chemical Diversity: Exploring substitutions on both the heterocyclic ring and the propanoic acid backbone to further probe the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.
This guide provides the foundational framework for researchers to embark on the exploration of this promising class of heterocyclic β-amino acids, paving the way for the potential discovery of novel therapeutics.
References
- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijabbr.com [ijabbr.com]
- 7. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 9. 3-Amino-3-(pyridin-3-yl)propanoic acid | C8H10N2O2 | CID 3606547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID | 94333-62-7 [chemicalbook.com]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. chemscene.com [chemscene.com]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 15. mdpi.com [mdpi.com]
- 16. GABAA receptor - Wikipedia [en.wikipedia.org]
- 17. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Amino-3-(furan-2-yl)propanoic acid: A Proactive Safety Framework
As drug development professionals, our work with novel chemical entities demands a safety-first mindset that is both rigorous and adaptable. For a compound like 3-Amino-3-(furan-2-yl)propanoic acid, where comprehensive toxicological data may be sparse, we must adopt a proactive and analytical approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our framework is built on treating the molecule not as an unknown, but as a composite of known risks derived from its constituent parts: the furan core, the propanoic acid side chain, and its solid, powdered form.
The Foundational Risk Assessment: A Triad of Chemical Hazards
The cornerstone of any safety protocol is a deep understanding of the potential hazards. Since the specific toxicological properties of this compound have not been thoroughly investigated, our risk assessment is predicated on the known dangers of its structural motifs[1].
-
The Furan Core - A Latent Threat : The furan ring is the most significant source of concern. Furan itself is classified as a potential human carcinogen and is known to cause liver toxicity in animal studies[2][3]. It is an extremely flammable substance that can form explosive peroxides upon exposure to air and light, a critical consideration for storage and handling[4][5][6][7]. Therefore, any derivative, including our target compound, must be handled with the assumption of potential carcinogenicity and peroxide formation[4].
-
The Propanoic Acid Side Chain - Corrosivity and Irritation : The propanoic acid functional group imparts acidic properties. Analogous short-chain carboxylic acids, like propionic acid, are known to be corrosive, capable of causing severe skin burns and eye damage[8][9][10]. This dictates the need for robust skin and eye protection.
-
The Amino Group and Solid State - Inhalation and Irritation Risk : As a crystalline solid, the primary exposure route during handling is the inhalation of fine dust particles. Safety Data Sheets for similar furan-containing amino acids explicitly state they can cause skin, eye, and respiratory irritation[11]. The hydrochloride salt of a closely related compound is classified as harmful if swallowed or inhaled[12].
Engineering and Administrative Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary lines of defense are robust engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls :
-
Chemical Fume Hood : All manipulations of this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particulates and potential vapors[5].
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
Safety Infrastructure : A safety shower and eyewash station must be readily accessible and tested regularly.
-
-
Administrative Controls :
-
Designated Area : Demarcate a specific area within the lab for handling this compound to prevent cross-contamination.
-
Standard Operating Procedure (SOP) : Develop a detailed, lab-specific SOP for this compound before work begins.
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP.
-
Work Practices : Avoid working alone. Always wash hands thoroughly after handling the compound, even if gloves were worn[5].
-
Personal Protective Equipment (PPE): The Essential Final Barrier
The selection of PPE must directly address the hazards identified in our risk assessment: potential carcinogenicity, corrosivity, and respiratory irritation from dust. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye & Face | Chemical splash goggles and a full-face shield.[13][14] | Goggles provide a seal against splashes and dust. A face shield is mandatory when handling the powder or preparing solutions to protect the entire face from splashes.[15] |
| Hand | Double-gloving with chemically resistant nitrile gloves.[14] | Nitrile gloves offer good protection against a range of chemicals. Double-gloving provides an extra layer of security. Gloves must be changed immediately if contamination is suspected. Never reuse disposable gloves. |
| Body | Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes. | A flame-resistant lab coat addresses the flammability risk from the furan moiety[5]. Long pants and closed-toe shoes are a minimum standard to protect against spills.[14][15] |
| Respiratory | NIOSH-approved N95 (or higher) particulate respirator. | This is mandatory when weighing or transferring the solid compound. It prevents the inhalation of fine, potentially hazardous dust particles.[1][16] |
Operational Plans: From Handling to Disposal
A systematic workflow is crucial for ensuring safety and procedural consistency. The following diagram and protocols outline the key steps for handling this compound.
Safe Handling and Weighing Workflow
Caption: A procedural workflow for the safe handling of solid this compound.
Experimental Protocol: Handling and Weighing
-
Preparation : Before handling, confirm the chemical fume hood is certified and functioning correctly. Designate a clean, uncluttered space within the hood for the procedure. Assemble all necessary equipment (spatula, weigh boats, glassware, waste container).
-
Donning PPE : Don all PPE as specified in the table above. Ensure the respirator has a proper seal.
-
Weighing : Perform all weighing operations within the fume hood. Use a tared, anti-static weigh boat to minimize dust dispersal.
-
Transfer : Carefully transfer the weighed solid into the receiving vessel using a spatula. Avoid any actions that could generate dust clouds.
-
Dissolution : If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Storage : Tightly seal the main container immediately after use and store it away from light and heat, preferably under an inert atmosphere, to mitigate peroxide formation[6].
Spill Management Protocol
-
Evacuate and Alert : Alert colleagues and evacuate the immediate area. Ensure the area is well-ventilated (fume hood running).
-
Assess : For a small spill (<1g) inside a fume hood, trained personnel with full PPE (including respiratory protection) can manage the cleanup. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Contain and Clean : Cover the spill with an inert absorbent material like vermiculite or sand[17].
-
Collect : Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain[18].
-
Waste Characterization : All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and absorbent materials, must be treated as hazardous waste.
-
Segregation : Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste. Do not mix with other waste streams.
-
Disposal : All waste must be disposed of through your institution's licensed hazardous waste management program[1][19]. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[1].
By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Proposed Occupational Exposure Limits for Furans (Technical Report) | OSTI.GOV [osti.gov]
- 3. pnnl.gov [pnnl.gov]
- 4. nj.gov [nj.gov]
- 5. wcu.edu [wcu.edu]
- 6. scribd.com [scribd.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. aksci.com [aksci.com]
- 12. escales | Virtual tour generated by Panotour [ub.edu]
- 13. epa.gov [epa.gov]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
